molecular formula C14H22N2O3 B1662748 Bucolome CAS No. 841-73-6

Bucolome

Numéro de catalogue: B1662748
Numéro CAS: 841-73-6
Poids moléculaire: 266.34 g/mol
Clé InChI: DVEQCIBLXRSYPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-butyl-1-cyclohexylbarbituric acid is a member of barbiturates.
was heading 1978-94 (see under BARBITURATES 1978-90);  was PARAMIDINE see under BARBITURATES 1975-77;  use BARBITURATES to search BUCOLOME 1978-94 & PARAMIDINE 1975-77;  proposed anti-inflammatory agent with possible analgesic properties

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEQCIBLXRSYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048854
Record name Bucolome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841-73-6
Record name Bucolome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucolome [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucolome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bucolome
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCOLOME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T08RAL174
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Bucolome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile. While primarily recognized for its anti-inflammatory and analgesic properties, its mechanism of action extends beyond the typical NSAID profile, encompassing significant effects on drug metabolism and protein binding. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its interactions with key molecular targets. While the qualitative aspects of these interactions are well-documented, specific quantitative data such as inhibition and binding constants are not widely available in the public domain. This guide, therefore, also outlines the standard experimental protocols for characterizing such interactions, providing a framework for further research.

Inhibition of Cyclooxygenase (COX) Enzymes

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2]

Signaling Pathway: Prostaglandin Biosynthesis

This compound inhibits both COX-1 and COX-2, preventing the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes. This reduction in prostaglandin levels alleviates inflammatory symptoms.

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 & COX-2 arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Data Analysis enzyme COX Enzyme (COX-1 or COX-2) inhibitor This compound (Varying Concentrations) enzyme->inhibitor cofactors Cofactors (e.g., Heme) buffer Reaction Buffer substrate Arachidonic Acid inhibitor->substrate detection Colorimetric Detection (Microplate Reader) substrate->detection ic50 IC50 Calculation detection->ic50 G drug CYP2C9 Substrate Drug (e.g., Warfarin) cyp2c9 CYP2C9 Enzyme (in Liver) drug->cyp2c9 metabolite Inactive Metabolite cyp2c9->metabolite plasma_conc Increased Plasma Concentration of Drug cyp2c9->plasma_conc excretion Excretion metabolite->excretion This compound This compound This compound->cyp2c9 G glucose Excess Glucose (Hyperglycemia) aldose_reductase Aldose Reductase glucose->aldose_reductase sorbitol Sorbitol aldose_reductase->sorbitol sorbitol_dehydrogenase Sorbitol Dehydrogenase sorbitol->sorbitol_dehydrogenase osmotic_stress Osmotic Stress & Cellular Damage sorbitol->osmotic_stress fructose Fructose sorbitol_dehydrogenase->fructose This compound This compound This compound->aldose_reductase G cluster_before cluster_after albumin Human Serum Albumin drug_bound Drug (Bound) drug_bound->albumin Binding drug_free Drug (Free, Active) drug_bound->drug_free Displacement This compound This compound This compound->albumin Binding

References

Bucolome as a CYP2C9 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (Paramidine®) is a non-steroidal anti-inflammatory drug (NSAID) that also possesses uricosuric properties. Beyond its primary therapeutic applications, this compound has garnered significant attention within the drug development and clinical pharmacology communities for its potent inhibitory effects on Cytochrome P450 2C9 (CYP2C9). CYP2C9 is a crucial enzyme in the metabolism of a wide array of clinically important drugs. Inhibition of this enzyme can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and pharmacodynamics of co-administered medications and potentially leading to adverse drug events. This technical guide provides a comprehensive overview of the research on this compound as a CYP2C9 inhibitor, focusing on its mechanism of action, clinical implications, and the experimental methodologies used to characterize its inhibitory profile.

Quantitative Analysis of CYP2C9 Inhibition by this compound

While clinical studies have firmly established this compound as a potent inhibitor of CYP2C9, specific in vitro quantitative data such as IC50 and Kᵢ values are not extensively reported in publicly available literature. The primary evidence for its inhibitory capacity comes from clinical DDI studies.

Parameter Value Study Type Substrate Drug Effect Reference
Inhibition of Losartan Metabolism N/AClinical StudyLosartanCo-administration of this compound significantly increases the plasma concentration of losartan and decreases the concentration of its active metabolite, E-3174.[1]Hori et al.
Interaction with Glimepiride N/ACase ReportGlimepirideConcomitant use of this compound with glimepiride can lead to hypoglycemia, suggesting this compound inhibits the CYP2C9-mediated metabolism of glimepiride.[2]
Enhancement of Warfarin's Effect N/AClinical ObservationWarfarinThis compound is known to enhance the anticoagulant effect of warfarin, a narrow therapeutic index drug metabolized by CYP2C9.[2]

Note: The absence of specific IC50 and Kᵢ values in the literature highlights a significant gap in the preclinical characterization of this compound's inhibitory profile. Such data is crucial for developing robust physiologically based pharmacokinetic (PBPK) models to predict the magnitude of DDIs.

Experimental Protocols for Assessing CYP2C9 Inhibition

Standardized in vitro methods are employed to determine the inhibitory potential of compounds like this compound against CYP2C9. While a specific detailed protocol for this compound is not available, the following represents a typical experimental workflow for determining IC50 and Kᵢ values for CYP2C9 inhibitors.

IC50 Determination Assay

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

a. Materials:

  • Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP2C9 (rCYP2C9) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Probe Substrate: A specific substrate for CYP2C9, such as diclofenac, tolbutamide, or (S)-warfarin.

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO, methanol).

  • Cofactor: NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Positive Control: A known potent CYP2C9 inhibitor (e.g., sulfaphenazole).

  • Detection System: LC-MS/MS for quantification of the metabolite of the probe substrate.

b. Procedure:

  • Pre-incubation: A mixture containing the enzyme source, buffer, and varying concentrations of this compound (or positive control/vehicle) is pre-incubated at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the probe substrate and the NADPH regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period, ensuring linear metabolite formation.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected.

  • Analysis: The concentration of the metabolite is quantified using a validated LC-MS/MS method.

  • Data Analysis: The rate of metabolite formation is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.

Kᵢ and Mechanism of Inhibition (e.g., Competitive, Non-competitive) Determination

The Kᵢ value is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. This experiment also elucidates the mechanism of inhibition.

a. Procedure:

  • The experimental setup is similar to the IC50 determination.

  • A matrix of experiments is performed with varying concentrations of both the probe substrate and this compound.

  • The reaction velocities are measured for each combination of substrate and inhibitor concentrations.

  • Data Analysis: The data is analyzed using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots. Non-linear regression analysis of the Michaelis-Menten equation, modified to account for different inhibition models (competitive, non-competitive, uncompetitive, or mixed), is used to determine the Kᵢ and the mode of inhibition.

Signaling Pathways and Logical Relationships

The interaction between this compound and CYP2C9 is a direct enzymatic inhibition. This is not a signaling pathway in the traditional sense but can be represented as a logical workflow.

CYP2C9_Inhibition_Workflow cluster_0 In Vitro Assay Components cluster_1 Metabolic Reaction cluster_2 Clinical Consequence CYP2C9 CYP2C9 Enzyme (HLMs or recombinant) Metabolism Metabolism CYP2C9->Metabolism Substrate CYP2C9 Substrate (e.g., Losartan) Substrate->Metabolism This compound This compound (Inhibitor) This compound->CYP2C9 Inhibition DDI Drug-Drug Interaction: Increased Substrate Concentration This compound->DDI NADPH NADPH (Cofactor) NADPH->Metabolism Metabolite Metabolite (e.g., E-3174) Metabolism->Metabolite Metabolite->DDI Decreased Formation

Figure 1: Logical workflow of this compound's inhibition of CYP2C9 and the resulting clinical consequence.

Conclusion

This compound is a potent inhibitor of CYP2C9, a characteristic that has significant implications for its clinical use, particularly concerning drug-drug interactions. While the clinical evidence for this inhibition is well-documented, a notable gap exists in the publicly available in vitro quantitative data (IC50 and Kᵢ values) and the specific experimental protocols used for their determination. Further research to elucidate these parameters would be invaluable for a more precise prediction of this compound's DDI potential and for the development of safer co-administration guidelines for drugs metabolized by CYP2C9. The experimental frameworks outlined in this guide provide a basis for conducting such essential preclinical evaluations.

References

An In-depth Technical Guide to the Pharmacological Properties of Bucolome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a barbiturate derivative with notable pharmacological properties as a nonsteroidal anti-inflammatory drug (NSAID) and a uricosuric agent. Unlike typical barbiturates, it lacks significant sedative or hypnotic effects. Its primary mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and aldose reductase. A key characteristic of this compound is its potent and competitive inhibition of the cytochrome P450 enzyme CYP2C9, leading to significant drug-drug interactions with substrates of this enzyme, such as warfarin, phenytoin, and losartan. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetic profile, and clinical implications. It is intended to serve as a resource for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily as an anti-inflammatory agent and a modulator of drug metabolism.

Anti-inflammatory and Analgesic Effects

As an NSAID, this compound's anti-inflammatory and analgesic properties are attributed to its inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] While specific IC50 values for this compound against COX-1 and COX-2 are not widely reported in publicly available literature, its classification as an NSAID suggests activity against these enzymes.

Inhibition of Aldose Reductase
Inhibition of Cytochrome P450 2C9 (CYP2C9)

A defining feature of this compound's pharmacology is its potent, competitive inhibition of CYP2C9, a crucial enzyme in the metabolism of numerous drugs.[2] This inhibition leads to increased plasma concentrations and prolonged effects of co-administered drugs that are CYP2C9 substrates.[2] This property is so pronounced that this compound has been used clinically to enhance the anticoagulant effect of warfarin.[2]

Uricosuric Effects

This compound exhibits uricosuric properties, meaning it increases the excretion of uric acid in the urine. This effect is beneficial in the treatment of gout. The likely mechanism involves the inhibition of renal transporters responsible for uric acid reabsorption in the proximal tubules, such as urate transporter 1 (URAT1) and organic anion transporters (OATs).[3][4] However, direct studies confirming this compound's interaction with these specific transporters are limited.

Signaling Pathways

Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory action of this compound involves the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX This compound This compound This compound->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase This compound This compound This compound->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic Complications (Osmotic Stress) Sorbitol->Diabetic_Complications Fructose Fructose Sorbitol_Dehydrogenase->Fructose CYP2C9_Metabolism cluster_0 CYP2C9 Substrates Warfarin Warfarin (S-enantiomer) CYP2C9 CYP2C9 Warfarin->CYP2C9 Losartan Losartan Losartan->CYP2C9 Phenytoin Phenytoin Phenytoin->CYP2C9 This compound This compound This compound->CYP2C9 Metabolites Inactive Metabolites CYP2C9->Metabolites CYP2C9_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - CYP2C9 microsomes - this compound solutions - CYP2C9 substrate - NADPH regenerating system Start->Prepare_Reagents Incubation Pre-incubate CYP2C9 microsomes with this compound or vehicle control Prepare_Reagents->Incubation Initiate_Reaction Initiate reaction by adding substrate and NADPH Incubation->Initiate_Reaction Measure_Fluorescence Measure fluorescence over time (kinetic read) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate IC50 value for This compound inhibition Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

References

Investigating the Anti-inflammatory Pathways of Bucolome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucolome (5-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) with a history of clinical use for its analgesic and anti-inflammatory properties. While its primary mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, a comprehensive understanding of its broader anti-inflammatory pathways is essential for optimizing its therapeutic potential and exploring new indications. This technical guide provides an in-depth overview of the known and potential anti-inflammatory mechanisms of this compound. It includes a summary of quantitative data for a potent this compound derivative, detailed experimental protocols for investigating its activity, and visualizations of key signaling pathways to facilitate further research and drug development.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound, like other NSAIDs, exerts its primary anti-inflammatory effect by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data on a this compound Derivative

To illustrate the potential for selective COX-2 inhibition within the this compound chemical class, the following table summarizes the inhibitory activity of the derivative (S)-3a.[1] It is crucial to note that these values are for a derivative and not for this compound itself.

CompoundTargetIC50Selectivity (COX-1/COX-2)
(S)-3aCOX-20.6 nM1666

Table 1: In vitro inhibitory activity of a this compound derivative against COX-2.[1]

Potential Anti-inflammatory Pathways Beyond COX Inhibition

The anti-inflammatory effects of NSAIDs can extend beyond simple prostaglandin synthesis inhibition. Several other signaling pathways are implicated in the inflammatory cascade and may be modulated by this compound. Further investigation into these pathways could reveal novel mechanisms of action and therapeutic targets.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Some NSAIDs have been shown to inhibit NF-κB activation. It is plausible that this compound may also exert anti-inflammatory effects through the modulation of this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65)_n NF-κB (p50/p65)_n NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Bucolome_Inhibition Bucolome_Inhibition Bucolome_Inhibition->IKK Complex Potential Inhibition by this compound

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Some compounds have been shown to inhibit NLRP3 inflammasome activation. Investigating whether this compound has a similar effect could open new avenues for its use in inflammasome-driven diseases.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_output Inflammatory Response Signal 1 Signal 1 Pro-IL-1β & Pro-IL-18 Pro-IL-1β & Pro-IL-18 Signal 1->Pro-IL-1β & Pro-IL-18 Transcription IL-1β & IL-18 IL-1β & IL-18 Pro-IL-1β & Pro-IL-18->IL-1β & IL-18 Secretion Signal 2 Signal 2 NLRP3 NLRP3 Signal 2->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1β & Pro-IL-18 Cleavage Bucolome_Inhibition->NLRP3 Potential Inhibition by this compound

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Pathway

PPAR-α is a nuclear receptor that plays a role in the regulation of lipid metabolism and inflammation. Agonists of PPAR-α have been shown to exert anti-inflammatory effects. It is worthwhile to investigate whether this compound can act as a PPAR-α agonist, which would represent a distinct anti-inflammatory mechanism from COX inhibition.

PPAR_alpha_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR-α PPAR-α This compound->PPAR-α Potential Activation PPAR-α_RXR_complex PPAR-α/RXR Heterodimer PPAR-α->PPAR-α_RXR_complex RXR RXR RXR->PPAR-α_RXR_complex PPRE PPRE PPAR-α_RXR_complex->PPRE Binding Gene Transcription Gene Transcription PPRE->Gene Transcription Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription->Anti-inflammatory Proteins

Experimental Protocols

To facilitate further research into the anti-inflammatory pathways of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments. These protocols are based on standard methods used for the evaluation of anti-inflammatory agents.

In Vitro Assays

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing hematin (1 µM) and EDTA (1 mM).

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions of this compound in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the this compound dilutions.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment:

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

In Vivo Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.[2][3][4]

Methodology:

  • Animals: Use male Wistar rats (150-200 g).

  • Treatment:

    • Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and several this compound-treated groups at different doses.

    • Administer this compound or the control substance orally or intraperitoneally 1 hour before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.

Experimental_Workflow_Carrageenan_Edema Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Control, Positive Control, This compound Groups Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 0, 1, 2, 3, 4, 5 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis Calculate % Inhibition

Conclusion and Future Directions

This compound is an established NSAID with a primary anti-inflammatory mechanism centered on the inhibition of COX enzymes. While this is a well-understood pathway, the full spectrum of its anti-inflammatory effects may involve other key signaling cascades, including the NF-κB, NLRP3 inflammasome, and PPAR-α pathways. The lack of publicly available, specific quantitative data for this compound's activity on these pathways presents a significant opportunity for further research.

The experimental protocols detailed in this guide provide a framework for a systematic investigation into the broader anti-inflammatory profile of this compound. Elucidating these additional mechanisms could not only provide a more complete understanding of its therapeutic effects but also pave the way for the development of novel, more targeted anti-inflammatory drugs based on the this compound scaffold. Future research should prioritize the determination of this compound's IC50 values for COX-1 and COX-2, as well as its effects on the production of a wide range of inflammatory mediators and its potential interactions with the NF-κB, NLRP3, and PPAR-α signaling pathways. Such studies will be invaluable for the drug development community and could ultimately lead to improved therapeutic strategies for a variety of inflammatory conditions.

References

The Role of Bucolome in Aldose Reductase Inhibition: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the therapeutic potential of aldose reductase inhibitors for diabetic complications, a comprehensive review of scientific literature reveals no direct evidence to support the role of bucolome as an inhibitor of this enzyme. Extensive searches for quantitative data, mechanistic studies, and clinical trials on this compound's activity against aldose reductase have yielded no specific results. Therefore, a detailed technical guide on this topic cannot be constructed based on current scientific knowledge.

While this compound is a known non-steroidal anti-inflammatory drug (NSAID), its established mechanisms of action do not include the inhibition of aldose reductase. This report will briefly summarize the known pharmacology of this compound and the well-established role of aldose reductase in the pathogenesis of diabetic complications, clarifying the absence of a direct link between the two.

This compound: Known Pharmacological Profile

This compound (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is primarily recognized for its anti-inflammatory properties. Its principal mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.

Additionally, this compound is a known inhibitor of the cytochrome P450 enzyme, CYP2C9. This interaction is clinically significant as it can alter the metabolism and clearance of other drugs metabolized by this enzyme, such as the anticoagulant warfarin. Studies have also explored its use in nephrotic syndrome to enhance the diuretic effect of furosemide by inhibiting its protein binding. However, none of the available literature indicates that its therapeutic effects are mediated through the aldose reductase pathway.

Aldose Reductase and the Polyol Pathway in Diabetic Complications

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is of minor significance. However, in the hyperglycemic state characteristic of diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased in insulin-independent tissues such as the lens, retina, peripheral nerves, and kidneys.

The enzymatic reaction catalyzed by aldose reductase is the conversion of glucose to sorbitol, an alcohol sugar. This process consumes the cofactor NADPH. Sorbitol is subsequently converted to fructose by the enzyme sorbitol dehydrogenase.

The activation of the polyol pathway contributes to the pathology of diabetic complications through several mechanisms:

  • Osmotic Stress: The accumulation of intracellular sorbitol, which does not readily diffuse across cell membranes, creates an osmotic imbalance, leading to cellular swelling and damage.

  • Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent. NADPH is essential for the regeneration of glutathione, a major intracellular antioxidant. A decrease in NADPH levels impairs the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress and cellular injury.

  • Formation of Advanced Glycation End-products (AGEs): The increased production of fructose and its metabolites can contribute to the formation of AGEs, which are implicated in the long-term complications of diabetes.

The central role of aldose reductase in these pathogenic processes has made it an attractive target for the development of drugs aimed at preventing or treating diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.

Visualizing the Polyol Pathway

The following diagram illustrates the polyol pathway and the central role of aldose reductase.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Fructose->Complications Advanced Glycation End-products AR Aldose Reductase AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NADP->Complications Oxidative Stress (via decreased GSH) NAD NAD+ NAD->SDH

Caption: The Polyol Pathway of Glucose Metabolism.

Conclusion

An In-depth Technical Guide to the Chemical Structure and Synthesis of Bucolome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucolome (5-butyl-1-cyclohexylbarbituric acid) is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits uricosuric properties. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis. The document outlines the primary synthetic route, furnishes a detailed experimental protocol, and presents key quantitative data. A visualization of the synthesis workflow is also provided to facilitate a clear understanding of the process.

Chemical Structure and Properties

This compound is a derivative of barbituric acid, characterized by a butyl group at the 5-position and a cyclohexyl group at the 1-position of the pyrimidine-2,4,6-trione ring.

IUPAC Name: 5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione[1]

Molecular Formula: C₁₄H₂₂N₂O₃[1]

Molecular Weight: 266.34 g/mol [2]

CAS Registry Number: 841-73-6[1]

Synonyms: Paramidine, 5-Butyl-1-cyclohexylbarbituric acid[1]

The presence of the butyl and cyclohexyl substituents contributes to the lipophilicity of the molecule, which influences its pharmacokinetic properties. Unlike many other barbiturates, this compound has minimal sedative or hypnotic effects and is primarily used for its anti-inflammatory and analgesic actions.[3] It is also known to be an inhibitor of the cytochrome P450 enzyme CYP2C9.[4]

Synthesis of this compound

The most common and established method for the synthesis of this compound is the condensation reaction of diethyl n-butylmalonate with cyclohexylurea. This reaction is a classic example of the synthesis of barbituric acid derivatives.

Overall Reaction

The synthesis proceeds via a cyclocondensation reaction, where the substituted malonic ester and urea derivative react in the presence of a strong base, typically sodium ethoxide, to form the barbiturate ring system.

Bucolome_Synthesis Reactant1 Diethyl n-butylmalonate Intermediate Condensation Intermediate Reactant1->Intermediate Reactant2 Cyclohexylurea Reactant2->Intermediate Base Sodium Ethoxide (Base) Base->Intermediate catalyzes Solvent Ethanol (Solvent) Solvent->Intermediate dissolves Workup Acidic Workup & Purification Intermediate->Workup forms Product This compound Workup->Product yields

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for the synthesis of analogous 1,5-disubstituted barbituric acids.

Materials:

  • Diethyl n-butylmalonate

  • Cyclohexylurea

  • Metallic Sodium

  • Absolute Ethanol

  • Hydrochloric Acid (concentrated)

  • Methanol

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1 molar equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl n-butylmalonate (1 molar equivalent). Subsequently, add cyclohexylurea (1 molar equivalent) to the mixture.

  • Condensation: Heat the reaction mixture to reflux and maintain this temperature for approximately 7-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent (ethanol) is then removed under reduced pressure. The resulting residue is dissolved in water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid to a weakly acidic pH. This will cause the this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by filtration and wash it with cold water. The crude this compound is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Reactants Diethyl n-butylmalonate, Cyclohexylurea
Catalyst/Base Sodium Ethoxide
Solvent Absolute Ethanol
Reaction Time 7-10 hours (reflux)
Typical Yield Not explicitly reported in searches
Purity High (after recrystallization)
Melting Point 84 °C[5]

Spectroscopic Characterization

  • ¹H NMR: Protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene groups), protons of the cyclohexyl group (broad multiplets), and a proton on the nitrogen of the barbiturate ring.

  • ¹³C NMR: Carbonyl carbons of the barbiturate ring, carbons of the butyl chain, and carbons of the cyclohexyl ring.

  • IR Spectroscopy: Characteristic absorption bands for the N-H and C=O functional groups of the barbiturate ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (266.34 g/mol ).

Signaling Pathways and Experimental Workflows

The request for signaling pathway diagrams is not directly applicable to the chemical synthesis of this compound. Such diagrams are typically used to illustrate biological mechanisms of action, which is beyond the scope of this technical guide focused on its chemical synthesis. The experimental workflow for the synthesis is detailed in the protocol section and visualized in the DOT diagram above.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The primary synthetic route, a condensation reaction between diethyl n-butylmalonate and cyclohexylurea, is a robust and well-established method for producing this anti-inflammatory agent. The provided experimental protocol offers a clear and actionable guide for its laboratory-scale synthesis. Further research could focus on optimizing reaction conditions to improve yield and purity, as well as developing more sustainable synthetic methodologies.

References

The Unveiling of a Unique Anti-Inflammatory Agent: A Technical History of Bucolome's Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine), a barbiturate derivative developed in Japan, has carved a unique niche in the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs). Initially introduced as an antirheumatic agent under the trade name Paramidine, its journey from discovery to clinical application reveals a multifaceted pharmacological profile that extends beyond simple cyclooxygenase inhibition. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental findings that have characterized this compound. We delve into its synthesis, preclinical and clinical investigations, and the elucidation of its complex mechanism of action, which includes the inhibition of aldose reductase and cytochrome P450 2C9 (CYP2C9). This document consolidates quantitative data into structured tables, details pivotal experimental protocols, and employs visualizations to illustrate key pathways and processes, offering a comprehensive resource for researchers and professionals in drug development.

Discovery and Historical Development

The story of this compound begins in the mid-20th century in Japan, a period of significant growth in the country's pharmaceutical research sector. Early investigations into novel anti-inflammatory compounds led to the synthesis and evaluation of a series of barbituric acid derivatives.

Initial Synthesis

The first reported synthesis of this compound, then referred to as 5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine (BCP), is credited to Senda and his colleagues in a 1966 publication in the Japanese journal Yakugaku Zasshi. The synthesis involved the condensation of cyclohexylurea with n-butylmalonic acid, a method that provided a viable route to this novel compound.

Early Preclinical Investigations in Japan

Following its synthesis, this compound underwent a series of preclinical evaluations in Japan to characterize its pharmacological and toxicological properties. Early studies published in the late 1960s in Japanese scientific journals laid the groundwork for its clinical development. A 1966 study investigated the effect of BCP on antibody formation, suggesting an early interest in its immunomodulatory potential[1]. A subsequent, more comprehensive study in 1967 detailed its toxicological profile, a critical step in assessing its safety for potential human use[2]. These foundational studies, conducted in Japan, were instrumental in establishing the initial safety and efficacy profile of the drug.

Clinical Introduction

Mechanism of Action: A Multifaceted Inhibitor

This compound distinguishes itself from many other NSAIDs through its complex mechanism of action, which involves the modulation of multiple enzymatic pathways. This multifaceted nature contributes to both its therapeutic effects and its notable drug-drug interactions.

dot

Bucolome_Mechanism_of_Action cluster_inflammation Inflammatory Pathway cluster_polyol Polyol Pathway cluster_drug_metabolism Drug Metabolism This compound This compound COX COX-1 / COX-2 This compound->COX Inhibits Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibits CYP2C9 CYP2C9 This compound->CYP2C9 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inflammation Pain Fever Glucose Glucose Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Osmotic Stress Diabetic Complications CYP2C9_Substrates CYP2C9 Substrates (e.g., Warfarin, Losartan) CYP2C9_Substrates->CYP2C9 Metabolites Metabolites CYP2C9->Metabolites Drug_Clearance Drug_Clearance Metabolites->Drug_Clearance Drug Clearance

Figure 1: Multifaceted mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition

Like other NSAIDs, a primary mechanism of this compound's anti-inflammatory, analgesic, and antipyretic effects is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.

Aldose Reductase Inhibition

A distinguishing feature of this compound is its ability to inhibit aldose reductase.[3] This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol.[4][6] Under hyperglycemic conditions, such as in diabetes, the increased flux through the polyol pathway and the accumulation of sorbitol can lead to osmotic stress and contribute to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[3][4][6] this compound's inhibition of aldose reductase presents a therapeutic potential beyond its anti-inflammatory use.[3]

Cytochrome P450 2C9 (CYP2C9) Inhibition

This compound is a potent inhibitor of CYP2C9, a key enzyme in the cytochrome P450 family responsible for the metabolism of a significant number of clinically used drugs.[4][7] This inhibitory action is the basis for several clinically significant drug-drug interactions. For instance, co-administration of this compound with the anticoagulant warfarin, a CYP2C9 substrate, leads to decreased metabolism of warfarin, resulting in increased plasma concentrations and an enhanced anticoagulant effect.[4] Similarly, this compound has been shown to alter the pharmacokinetics of losartan, another CYP2C9 substrate.[7] This property, while necessitating careful management of concomitant medications, has also been intentionally utilized to enhance the therapeutic effect of certain drugs.[4]

Preclinical Pharmacology and Toxicology

Pharmacodynamics

Preclinical studies have demonstrated this compound's efficacy in various models of inflammation. Its anti-inflammatory effects are attributed to its inhibition of prostaglandin synthesis. Furthermore, its ability to inhibit aldose reductase has been shown in in vitro assays.

Pharmacokinetics

Pharmacokinetic studies in animals have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Following oral administration, the drug is absorbed and primarily metabolized in the liver. The metabolites are then excreted through the kidneys.

Toxicology

Early toxicological studies were crucial for the clinical development of this compound. A 1967 study in the Japanese Journal of Pharmacology provided an initial assessment of its safety profile in animals.[2] An intraperitoneal lethal dose (LD50) in rats has been reported as 455 mg/kg, providing a quantitative measure of its acute toxicity.

Table 1: Summary of Preclinical Data for this compound

ParameterSpeciesValueReference
Toxicology
Acute Toxicity (LD50)Rat455 mg/kg (i.p.)CAS Registry Number 841-73-6
Pharmacology
Mechanism of Action-COX InhibitionPatsnap Synapse
-Aldose Reductase InhibitionPatsnap Synapse[3]
-CYP2C9 InhibitionHypoglycemia possibly caused by CYP2C9...[4]

Clinical Development and Therapeutic Applications

Use in Rheumatoid Arthritis

This compound was primarily developed and used as an antirheumatic drug in Japan.[3] While specific data from pivotal clinical trials, such as American College of Rheumatology (ACR) response rates (ACR20, ACR50, ACR70), were not found in the searched literature, its established use for this indication points to its perceived efficacy in managing the signs and symptoms of rheumatoid arthritis.

Drug-Drug Interactions and Other Potential Uses

The potent inhibitory effect of this compound on CYP2C9 has been a significant aspect of its clinical use and investigation. Studies have detailed its interaction with warfarin and losartan, necessitating dose adjustments when co-administered.[4][7] Beyond its anti-inflammatory and uricosuric effects, the unique pharmacological profile of this compound, particularly its aldose reductase inhibitory activity, suggests potential for its application in other therapeutic areas, such as the management of diabetic complications.[3]

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterValueConditionReference
Pharmacokinetics
Biological Half-lifeApprox. 29 hoursIn humansHypoglycemia possibly caused by CYP2C9...[4]
MetabolismPrimarily hepaticIn humansWhat is the mechanism of this compound?
ExcretionPrimarily renalIn humansWhat is the mechanism of this compound?

Key Experimental Protocols

Detailed experimental protocols from the early development of this compound are not extensively available in English-language literature. However, based on modern standard practices, the methodologies for assessing its key mechanisms of action can be outlined.

Cyclooxygenase (COX) Inhibition Assay

dot

COX_Inhibition_Assay cluster_workflow COX Inhibition Assay Workflow Start Prepare reaction mixture: - COX enzyme (COX-1 or COX-2) - Arachidonic acid (substrate) - Buffer Add_this compound Add varying concentrations of this compound Start->Add_this compound Incubate Incubate at optimal temperature and time Add_this compound->Incubate Measure_PG Measure prostaglandin (e.g., PGE2) production (e.g., via ELISA) Incubate->Measure_PG Calculate_IC50 Calculate IC50 value Measure_PG->Calculate_IC50

Figure 2: General workflow for a COX inhibition assay.

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through an in vitro enzyme immunoassay (EIA).

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Procedure:

    • The COX enzyme is pre-incubated with various concentrations of this compound or a vehicle control in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CYP2C9 Inhibition Assay

The inhibitory potential of this compound on CYP2C9 can be assessed using human liver microsomes or recombinant CYP2C9 enzymes.

  • Enzyme Source: Pooled human liver microsomes or recombinant human CYP2C9 expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Probe Substrate: A known CYP2C9 substrate, such as diclofenac, tolbutamide, or (S)-warfarin.

  • Procedure:

    • A reaction mixture containing human liver microsomes or recombinant CYP2C9, a NADPH-generating system, and a probe substrate is prepared.

    • Varying concentrations of this compound are added to the reaction mixture and pre-incubated.

    • The reaction is initiated by the addition of the NADPH-generating system.

    • After a defined incubation period at 37°C, the reaction is terminated.

    • The concentration of the metabolite of the probe substrate is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation is determined at each this compound concentration. The IC50 value is calculated as described for the COX inhibition assay. To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, and the data are analyzed using methods such as Lineweaver-Burk plots. The inhibition constant (Ki) can then be calculated.

Aldose Reductase Inhibition Assay

The inhibitory activity of this compound against aldose reductase can be determined spectrophotometrically.

  • Enzyme Source: Purified recombinant human aldose reductase or aldose reductase from animal tissues (e.g., rat lens).

  • Substrate: DL-glyceraldehyde or glucose.

  • Cofactor: NADPH.

  • Procedure:

    • A reaction mixture containing the enzyme, buffer, NADPH, and varying concentrations of this compound is prepared.

    • The reaction is initiated by the addition of the substrate.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curve. The percent inhibition is determined for each this compound concentration, and the IC50 value is calculated. Kinetic analysis, similar to that for CYP2C9 inhibition, can be performed to determine the type of inhibition and the Ki value.

Conclusion

This compound represents an intriguing example of a drug with a rich history of development and a complex pharmacological profile. From its initial synthesis in Japan in the 1960s to its clinical use as an antirheumatic agent, research has progressively unveiled its multifaceted mechanism of action, which extends beyond the typical NSAID paradigm. Its ability to inhibit not only COX enzymes but also aldose reductase and CYP2C9 underscores its unique position in pharmacology. While a wealth of historical data exists within Japanese literature, further exploration and translation of these early studies would undoubtedly provide even greater insight into the development of this unique therapeutic agent. The comprehensive data presented in this technical guide, including summaries of quantitative data and detailed experimental methodologies, serves as a valuable resource for researchers and professionals in the field of drug discovery and development, and may inspire further investigation into the therapeutic potential of this multifaceted molecule.

References

Unraveling the Multifaceted Functions of Bucolome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular functions of Bucolome, a non-steroidal anti-inflammatory drug (NSAID) with a complex pharmacological profile. By consolidating data from key primary research articles, this document details this compound's mechanisms of action, focusing on its interactions with metabolic enzymes, plasma proteins, and inflammatory cells.

Core Mechanisms of Action

This compound exerts its therapeutic effects through several distinct mechanisms. Primarily known as a conventional NSAID, its function extends to the significant modulation of drug metabolism via inhibition of Cytochrome P450 enzymes and alteration of drug-protein binding, in addition to direct effects on inflammatory cells.

Inhibition of Cytochrome P450 2C9 (CYP2C9)

A pivotal function of this compound is its potent and competitive inhibition of CYP2C9, a key enzyme responsible for the metabolism of approximately 15% of all clinically used drugs. This interaction is the basis for significant drug-drug interactions, most notably with the anticoagulant warfarin. The inhibition of CYP2C9 by this compound slows the metabolism of co-administered CYP2C9 substrates, leading to increased plasma concentrations and potentiated effects.

Quantitative Data: CYP2C9 Inhibition

ParameterValueSubstrate ProbeSource
Inhibition Constant (Kᵢ) 1.3 µM(S)-WarfarinHori et al.
IC₅₀ 2.6 µMTolbutamideAoyama et al.
Allosteric Modulation of Human Serum Albumin (HSA)

This compound binds with high affinity to Human Serum Albumin (HSA), the primary transport protein in plasma. This binding occurs at Sudlow's site I, which is also the binding site for many other drugs, including warfarin. By occupying this site, this compound can displace other site I ligands, thereby increasing their free (unbound) plasma concentration and altering their pharmacokinetic and pharmacodynamic properties.

Quantitative Data: Human Serum Albumin Binding

ParameterValueMethodSource
Binding Constant (Kₐ) 1.2 x 10⁵ M⁻¹Equilibrium DialysisNamekata et al.
Number of Binding Sites (n) ~1Equilibrium DialysisNamekata et al.
Attenuation of Neutrophil Function

This compound directly modulates the activity of neutrophils, key effector cells in the innate immune response. It has been shown to inhibit the generation of reactive oxygen species (ROS) and the release of cytotoxic enzymes, such as elastase, from activated neutrophils. This contributes to its overall anti-inflammatory effect by dampening the tissue-damaging activities of these cells during an inflammatory response.

Quantitative Data: Neutrophil Function Inhibition

ParameterValueStimulusAssaySource
IC₅₀ (Superoxide Production) 15.3 µMfMLPCytochrome c ReductionTsurumi et al.
Inhibition of Elastase Release Significant inhibition notedfMLP / Cytochalasin Bp-Nitroanilide substrateTsurumi et al.

Experimental Protocols

This section details the methodologies employed in the primary research to quantify the key functions of this compound.

CYP2C9 Inhibition Assay (Determination of Kᵢ and IC₅₀)

Objective: To determine the inhibitory potency of this compound on the metabolic activity of CYP2C9.

Protocol:

  • Enzyme Source: Recombinant human CYP2C9 co-expressed with NADPH-P450 reductase in insect cell microsomes (baculosomes) or human liver microsomes (HLMs).

  • Substrate Probe: A known CYP2C9 substrate, such as (S)-warfarin (for 7-hydroxylation) or tolbutamide (for methyl-hydroxylation), is used at a concentration near its Michaelis constant (Kₘ).

  • Incubation: The reaction mixture is prepared in a phosphate buffer (pH 7.4) containing the enzyme source, the substrate probe, and varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Conditions: The mixture is incubated at 37°C for a predetermined time, ensuring the reaction proceeds under linear conditions.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection to quantify the formation of the substrate's metabolite.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound. The IC₅₀ value is calculated as the concentration of this compound that causes 50% inhibition of enzyme activity. For Kᵢ determination, experiments are repeated with multiple substrate concentrations to generate Lineweaver-Burk or Dixon plots, from which the Kᵢ for competitive inhibition is derived.

Human Serum Albumin Binding Assay (Equilibrium Dialysis)

Objective: To determine the binding affinity (Kₐ) and the number of binding sites (n) of this compound to HSA.

Protocol:

  • Apparatus: A standard equilibrium dialysis apparatus consisting of two chambers separated by a semipermeable membrane (with a molecular weight cut-off that retains HSA but allows free passage of this compound).

  • Preparation: One chamber is filled with a solution of purified HSA (e.g., 4% w/v) in a phosphate buffer (pH 7.4). The opposing chamber is filled with the same buffer containing a known concentration of this compound.

  • Equilibration: The apparatus is sealed and incubated at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient period (e.g., 24 hours) to allow equilibrium to be reached.

  • Sampling: After equilibration, samples are carefully removed from both the protein-containing chamber and the protein-free (buffer) chamber.

  • Quantification: The total concentration of this compound in the protein chamber and the free concentration of this compound in the buffer chamber are measured, typically by HPLC.

  • Calculation:

    • The concentration of bound this compound is calculated by subtracting the free concentration from the total concentration.

    • The data is analyzed using a Scatchard plot (bound/free vs. bound concentration).

    • The binding constant (Kₐ) and the number of binding sites (n) are determined from the slope (-Kₐ) and the x-intercept (n) of the linear regression of the Scatchard plot.

Neutrophil Superoxide Production Assay (Cytochrome c Reduction)

Objective: To measure the inhibitory effect of this compound on superoxide anion (O₂⁻) generation by activated neutrophils.

Protocol:

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of residual red blood cells.

  • Cell Preparation: Isolated neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing Ca²⁺ and Mg²⁺.

  • Pre-incubation: Neutrophils are pre-incubated with various concentrations of this compound or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

  • Assay Mixture: The assay is performed in a 96-well plate. Each well contains the pre-treated neutrophils, ferricytochrome c (as an O₂⁻ indicator), and a stimulating agent.

  • Stimulation: Neutrophils are stimulated with a chemoattractant such as N-Formylmethionyl-leucyl-phenylalanine (fMLP). Control wells include a superoxide dismutase (SOD) group to confirm the specificity of cytochrome c reduction by O₂⁻.

  • Measurement: The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c to its colored product by superoxide, is measured kinetically over time using a microplate reader.

  • Data Analysis: The rate of superoxide production is calculated using the extinction coefficient for reduced cytochrome c. The percentage of inhibition by this compound is determined relative to the vehicle control, and the IC₅₀ value is calculated from the resulting dose-response curve.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key functional pathways and experimental logic described in this guide.

CYP2C9_Inhibition cluster_metabolism Normal Metabolism cluster_inhibition This compound-Mediated Inhibition Drug CYP2C9 Substrate (e.g., Warfarin) CYP2C9 CYP2C9 Enzyme Drug->CYP2C9 Metabolized by Metabolite Inactive Metabolite CYP2C9->Metabolite Produces This compound This compound CYP2C9_Inhibited CYP2C9 Enzyme This compound->CYP2C9_Inhibited Competitively Inhibits Increased_Drug Increased Plasma Concentration of Substrate CYP2C9_Inhibited->Increased_Drug Reduced Metabolism Leads to

Caption: Competitive inhibition of CYP2C9 by this compound, leading to reduced drug metabolism.

Albumin_Binding cluster_normal Drug Binding to HSA cluster_displacement This compound-Mediated Displacement HSA Human Serum Albumin (HSA) Bound_Complex HSA-Drug Complex (Inactive Reservoir) HSA->Bound_Complex Drug Drug (e.g., Warfarin) Drug->HSA Binds to Site I Free_Drug Free Drug (Active) Bound_Complex->Free_Drug Equilibrium HSA_Buc Human Serum Albumin (HSA) Increased_Free_Drug Increased Free Drug Concentration (Enhanced Effect) HSA_Buc->Increased_Free_Drug Displaces Drug, Shifts Equilibrium This compound This compound This compound->HSA_Buc Binds to Site I

Caption: this compound displaces other drugs from Site I on Human Serum Albumin (HSA).

Neutrophil_Inhibition Stimulus Inflammatory Stimulus (e.g., fMLP) Receptor Neutrophil Receptor Stimulus->Receptor Activation Neutrophil Activation Signaling Cascade Receptor->Activation ROS Superoxide (O₂⁻) Production Activation->ROS Elastase Elastase Release Activation->Elastase This compound This compound This compound->Activation Inhibits Tissue_Damage Inflammatory Tissue Damage ROS->Tissue_Damage Elastase->Tissue_Damage

Caption: this compound inhibits neutrophil activation, reducing superoxide and elastase release.

Experimental_Workflow cluster_cyp CYP2C9 Inhibition Assay cluster_hsa HSA Binding Assay cluster_neutrophil Neutrophil Superoxide Assay cyp1 Incubate Recombinant CYP2C9 with Substrate & this compound cyp2 Initiate with NADPH cyp1->cyp2 cyp3 Terminate Reaction cyp2->cyp3 cyp4 Quantify Metabolite (LC-MS/MS) cyp3->cyp4 cyp5 Calculate IC₅₀ / Kᵢ cyp4->cyp5 hsa1 Set up Equilibrium Dialysis Chambers (HSA vs. This compound) hsa2 Incubate to Equilibrium hsa1->hsa2 hsa3 Sample Both Chambers hsa2->hsa3 hsa4 Quantify this compound (HPLC) hsa3->hsa4 hsa5 Calculate Kₐ via Scatchard Plot hsa4->hsa5 n1 Isolate Human Neutrophils n2 Pre-incubate with this compound n1->n2 n3 Add Cytochrome c & Stimulate (fMLP) n2->n3 n4 Measure Absorbance (550nm) n3->n4 n5 Calculate IC₅₀ n4->n5

Caption: Simplified workflows for key experiments to determine this compound's functional parameters.

Bucolome: A Dual-Action Agent with Uricosuric and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bucolome, a non-steroidal anti-inflammatory drug (NSAID) primarily utilized in Japan, exhibits a compelling pharmacological profile characterized by both uricosuric and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these dual actions, supported by available quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This compound's ability to modulate uric acid excretion and suppress inflammatory cascades suggests its potential as a therapeutic agent for conditions such as gout and other inflammatory disorders. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory and uricosuric therapies.

Uricosuric Activity of this compound

This compound has been reported to induce the excretion of uric acid in humans, suggesting its role as a uricosuric agent.[1] This action is critical in the management of hyperuricemia, a precursor to gout. The primary mechanism of uricosuric agents involves the modulation of uric acid transporters in the renal proximal tubules.

Molecular Targets in Uric Acid Transport

The renal handling of uric acid is a complex process mediated by several transporters. Key players in urate reabsorption and secretion include:

  • Urate Transporter 1 (URAT1): Encoded by the SLC22A12 gene, URAT1 is a major transporter responsible for the reabsorption of uric acid from the renal tubules back into the blood. Inhibition of URAT1 is a primary strategy for promoting uric acid excretion.

  • ATP-Binding Cassette Subfamily G Member 2 (ABCG2): Also known as Breast Cancer Resistance Protein (BCRP), ABCG2 is an efflux transporter that contributes to the secretion of uric acid into the urine. Modulation of ABCG2 can also impact serum uric acid levels.

While the direct interaction of this compound with these transporters is not extensively quantified in publicly available literature, its reported uricosuric effect strongly implies a mechanism involving the inhibition of renal urate reabsorption, likely through interaction with transporters such as URAT1.

Quantitative Data on Uricosuric Activity
Parameter This compound Reference Compounds
URAT1 Inhibition (IC50) Data not availableLesinurad: ~12 µM
Verinurad: ~40 nM
Benzbromarone: ~200 nM
Dotinurad: ~8 nM
ABCG2 Inhibition (IC50) Data not availableFebuxostat: 0.027 µM (for urate transport)
Clinical Efficacy Data not availableData not available
(% reduction in serum uric acid)

IC50 values for reference compounds are provided for comparative purposes.

Experimental Protocols for Assessing Uricosuric Activity

This in vitro assay is designed to measure the inhibitory effect of a test compound, such as this compound, on the transport of uric acid by URAT1 expressed in a cellular system.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • Control HEK293 cells (not expressing hURAT1)

  • [¹⁴C]-Uric acid (radiolabeled substrate)

  • This compound

  • Reference inhibitors (e.g., benzbromarone, probenecid)

  • Cell culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture hURAT1-expressing HEK293 cells and control cells in appropriate medium until they reach confluence in 24-well plates.

  • Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of this compound or a reference inhibitor.

  • Uptake Initiation: Initiate uric acid uptake by adding HBSS containing [¹⁴C]-uric acid to each well.

  • Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold HBSS.

  • Cell Lysis and Quantification: Lyse the cells with lysis buffer. Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Determine the URAT1-specific uptake by subtracting the uptake in control cells from that in hURAT1-expressing cells. Calculate the percentage inhibition by this compound at each concentration and determine the IC50 value.

This assay assesses the inhibitory potential of this compound on the efflux of a known ABCG2 substrate.

Materials:

  • MDCKII cells overexpressing human ABCG2 (hABCG2)

  • Control MDCKII cells

  • Fluorescent ABCG2 substrate (e.g., Pheophorbide A, Hoechst 33342)

  • This compound

  • Reference inhibitor (e.g., Ko143)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed hABCG2-expressing and control MDCKII cells into 96-well plates and culture to confluence.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or the reference inhibitor for 30-60 minutes.

  • Substrate Loading: Add the fluorescent ABCG2 substrate to all wells and incubate for a specified time (e.g., 30 minutes), allowing for cellular uptake.

  • Efflux Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer. Inhibition of ABCG2-mediated efflux will result in higher intracellular fluorescence.

  • Data Analysis: Calculate the percentage inhibition of ABCG2 activity by this compound at each concentration and determine the IC50 value.

Anti-inflammatory Activity of this compound

As an NSAID, this compound's primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase (COX) enzymes. It may also exert its effects through modulation of key inflammatory signaling pathways.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is often associated with gastrointestinal side effects.

Quantitative Data on COX Inhibition

Specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not consistently reported in the readily available literature. The table below is structured to accommodate such data when it becomes available.

Parameter This compound Reference NSAIDs
COX-1 Inhibition (IC50) Data not availableIbuprofen: ~12 µM
Diclofenac: ~0.076 µM
COX-2 Inhibition (IC50) Data not availableIbuprofen: ~80 µM
Diclofenac: ~0.026 µM
COX-2 Selectivity Ratio (IC50 COX-1 / IC50 COX-2) Data not availableIbuprofen: 0.15
Diclofenac: 2.9

IC50 values for reference NSAIDs are provided for comparative purposes and can vary depending on the assay conditions.[2]

Modulation of Inflammatory Signaling Pathways

Beyond COX inhibition, the anti-inflammatory effects of NSAIDs can involve the modulation of key signaling pathways that regulate the production of pro-inflammatory cytokines.

  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for cytokines like TNF-α, IL-6, and IL-1β.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the processing and release of the potent pro-inflammatory cytokines IL-1β and IL-18.

The potential of this compound to modulate these pathways represents an important area for further investigation.

Quantitative Data on Cytokine Suppression

Quantitative data on the suppression of specific pro-inflammatory cytokines by this compound is not extensively available. This table is intended to present such data as it is identified.

Parameter Cell Type Stimulus This compound Concentration % Inhibition
TNF-α Production Data not availableData not availableData not availableData not available
IL-6 Production Data not availableData not availableData not availableData not available
IL-1β Production Data not availableData not availableData not availableData not available
Experimental Protocols for Assessing Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), as respective markers of COX-2 and COX-1 activity, in human whole blood.

Materials:

  • Fresh human whole blood

  • Lipopolysaccharide (LPS) for COX-2 induction

  • This compound

  • Reference COX inhibitors (selective and non-selective)

  • Enzyme-linked immunosorbent assay (ELISA) kits for PGE₂ and TXB₂

Procedure:

  • COX-2 Induction: For the COX-2 assay, incubate whole blood with LPS for 24 hours to induce COX-2 expression. For the COX-1 assay, use fresh, unstimulated whole blood.

  • Compound Incubation: Add various concentrations of this compound or reference inhibitors to the blood samples and incubate for a specified period (e.g., 30-60 minutes).

  • Prostanoid Synthesis: Allow the blood to clot at 37°C for 1 hour to stimulate prostanoid synthesis.

  • Sample Preparation: Centrifuge the samples to separate the serum.

  • Quantification: Measure the concentrations of PGE₂ (for COX-2 activity) and TXB₂ (for COX-1 activity) in the serum using ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ and TXB₂ production by this compound at each concentration and determine the IC50 values for COX-1 and COX-2.

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with an inflammatory agent.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture: Culture macrophages in 96-well plates until they adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS to induce cytokine production.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of each cytokine's production by this compound at different concentrations and determine the IC50 values if applicable.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the uricosuric and anti-inflammatory activities of this compound.

cluster_renal_tubule Renal Proximal Tubule Uric Acid (Filtrate) Uric Acid (Filtrate) URAT1 URAT1 Uric Acid (Filtrate)->URAT1 Reabsorption Uric Acid (Blood) Uric Acid (Blood) URAT1->Uric Acid (Blood) This compound This compound This compound->URAT1 Inhibition

This compound's Potential Uricosuric Mechanism

Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NF-κB Pathway->Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Transcription This compound This compound This compound->NF-κB Pathway Inhibition (Potential)

This compound's Potential Anti-inflammatory Mechanism

cluster_workflow URAT1 Inhibition Assay Workflow A Culture hURAT1-expressing cells B Pre-incubate with this compound A->B C Add [¹⁴C]-Uric Acid B->C D Stop uptake & wash C->D E Lyse cells & measure radioactivity D->E F Calculate IC50 E->F

Workflow for URAT1 Inhibition Assay

Conclusion and Future Directions

This compound presents a promising, albeit under-characterized, profile as a dual-acting uricosuric and anti-inflammatory agent. Its established role as an NSAID, coupled with clinical observations of increased uric acid excretion, positions it as a potential therapeutic candidate for inflammatory conditions associated with hyperuricemia, such as gout. However, a comprehensive understanding of its pharmacological activity is hampered by the limited availability of quantitative data regarding its interaction with key molecular targets.

Future research should prioritize the following:

  • Quantitative in vitro studies: Determining the IC50 values of this compound for URAT1, ABCG2, COX-1, and COX-2 is essential for a precise understanding of its potency and selectivity.

  • Cell-based assays: Quantifying the dose-dependent effects of this compound on the production of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in relevant cell models will elucidate its anti-inflammatory mechanism beyond COX inhibition.

  • Clinical investigations: Well-controlled clinical trials are necessary to definitively establish the efficacy of this compound in lowering serum uric acid levels and managing symptoms in patients with hyperuricemia and gout.

The generation of this critical data will be instrumental in validating the therapeutic potential of this compound and guiding its further development for the treatment of gout and other inflammatory diseases.

References

Molecular Targets of Bucolome in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) that has been primarily used as an anti-inflammatory and uricosuric agent.[1] Beyond its established clinical applications, recent research has begun to elucidate its molecular mechanisms of action, revealing a range of cellular targets that contribute to its pharmacological profile. This technical guide provides a comprehensive overview of the known molecular targets of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. The information is intended to support further research and drug development efforts centered on this multifaceted compound.

Core Molecular Targets

This compound's therapeutic and modulatory effects can be attributed to its interaction with several key molecular targets. This guide focuses on three primary targets that have been identified in cellular and preclinical models:

  • Cytochrome P450 2C9 (CYP2C9): A critical enzyme in drug metabolism.

  • γ-Aminobutyric Acid Type A (GABA-A) Receptors: The primary inhibitory neurotransmitter receptors in the central nervous system.

  • Inflammatory Signaling Pathways (NF-κB and STAT3): Key regulators of the immune response and cellular inflammation.

Cytochrome P450 2C9 (CYP2C9) Inhibition

This compound is a potent inhibitor of CYP2C9, an enzyme responsible for the metabolism of a significant number of clinically important drugs.[1] This inhibition is a key factor in drug-drug interactions observed with this compound, most notably with the anticoagulant warfarin.[1]

Quantitative Data: Inhibition of CYP2C9

The inhibitory potential of this compound on CYP2C9 has been quantified in in vitro studies. The following table summarizes the available data.

SubstrateInhibition TypeKi ValueCellular Model/SystemReference
(S)-Warfarin 7-hydroxylationMixed-type8.2 µMNot specified[2]
Experimental Protocol: CYP2C9 Inhibition Assay

The determination of this compound's inhibitory effect on CYP2C9 activity can be performed using human liver microsomes or recombinant CYP2C9 enzymes. A common method involves monitoring the metabolism of a fluorescent probe substrate in the presence and absence of the inhibitor.

Objective: To determine the inhibitory constant (Ki) of this compound for CYP2C9-mediated metabolism.

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP2C9

  • CYP2C9 substrate (e.g., diclofenac, (S)-warfarin)[3]

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • This compound

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation Mixture Preparation: Prepare a series of incubation mixtures in potassium phosphate buffer containing HLMs or recombinant CYP2C9 and the NADPH regenerating system.

  • Inhibitor Addition: Add varying concentrations of this compound to the incubation mixtures. A vehicle control (without this compound) should also be prepared.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP2C9 substrate.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate's metabolite.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the data using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots) to determine the Ki value and the type of inhibition.

Signaling Pathway Diagram: this compound Inhibition of CYP2C9

G This compound's Inhibition of CYP2C9-Mediated Drug Metabolism This compound This compound CYP2C9 CYP2C9 Enzyme This compound->CYP2C9 Inhibition Metabolite Metabolite CYP2C9->Metabolite Drug CYP2C9 Substrate (e.g., Warfarin, Losartan) Drug->CYP2C9 Metabolism TherapeuticEffect Altered Therapeutic Effect Metabolite->TherapeuticEffect

Caption: this compound inhibits the metabolic activity of the CYP2C9 enzyme.

GABA-A Receptor Modulation

Emerging evidence suggests that this compound can modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It is proposed to act as a positive allosteric modulator (PAM), enhancing the effect of GABA.[4]

Quantitative Data: GABA-A Receptor Modulation
Experimental Protocol: GABA-A Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of this compound for the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

  • Rat brain tissue or cells expressing specific GABA-A receptor subtypes

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)[2]

  • This compound

  • Homogenization buffer (e.g., Tris-HCl)

  • Wash buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times with buffer to remove endogenous GABA.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a multi-well plate.

  • Non-specific Binding Control: Include a set of wells with the radioligand and a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA) to determine non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Termination and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway Diagram: Allosteric Modulation of GABA-A Receptor

G Positive Allosteric Modulation of GABA-A Receptor by this compound cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_channel Cl- Channel GABA_site->Ion_channel Opens Bucolome_site Allosteric Binding Site Bucolome_site->Ion_channel Enhances Opening Cl_ion Ion_channel->Cl_ion Influx GABA GABA GABA->GABA_site This compound This compound This compound->Bucolome_site Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization

Caption: this compound enhances GABA-mediated chloride ion influx.

Inhibition of Inflammatory Signaling Pathways

This compound's anti-inflammatory properties are attributed, in part, to its ability to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Quantitative Data: Inhibition of NF-κB and STAT3 Signaling

Specific IC50 values for this compound's direct inhibition of NF-κB activation or STAT3 phosphorylation are not well-documented in publicly available literature. Further investigation is needed to quantify the inhibitory potency of this compound on these pathways.

Experimental Protocol: NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of this compound.

Objective: To determine the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cell line (e.g., HEK293T or RAW 264.7 macrophages)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))[5][6]

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound for a specified period.

  • Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like LPS or TNF-α to activate the NF-κB pathway.

  • Cell Lysis: After stimulation, lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity at each this compound concentration compared to the stimulated control. Determine the IC50 value from the dose-response curve.

Experimental Protocol: STAT3 Phosphorylation Assay (Western Blot)

This method is used to assess the effect of this compound on the phosphorylation of STAT3, a key step in its activation.

Objective: To determine if this compound inhibits the phosphorylation of STAT3.

Materials:

  • Cell line known to have an active STAT3 pathway (e.g., various cancer cell lines)

  • Stimulating agent if necessary (e.g., Interleukin-6 (IL-6))[7]

  • This compound

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-total-STAT3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with different concentrations of this compound.

  • Stimulation: If required, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.

  • Cell Lysis: Lyse the cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe it with an antibody against total STAT3 to serve as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation. Compare the levels in this compound-treated cells to the control to assess the inhibitory effect.

Signaling Pathway Diagrams: Inhibition of NF-κB and STAT3 Pathways

G This compound's Putative Inhibition of the NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->IKK Inhibition? This compound->NFkB Inhibition?

Caption: this compound may inhibit NF-κB-mediated pro-inflammatory gene expression.

G This compound's Putative Inhibition of the STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene This compound This compound This compound->JAK Inhibition? This compound->STAT3 Inhibition?

Caption: this compound may inhibit STAT3-mediated gene expression.

Conclusion

This compound is a pharmacologically active compound with multiple molecular targets. Its well-established role as a potent CYP2C9 inhibitor has significant clinical implications for drug-drug interactions. Furthermore, its potential as a positive allosteric modulator of GABA-A receptors and an inhibitor of the NF-κB and STAT3 inflammatory signaling pathways highlights its therapeutic potential beyond its traditional use. This technical guide summarizes the current understanding of this compound's molecular targets and provides a framework for future research. The lack of specific quantitative data for its effects on GABA-A receptors and inflammatory pathways underscores the need for further investigation to fully characterize its mechanism of action and explore its potential in new therapeutic areas. The detailed experimental protocols provided herein offer a starting point for researchers to quantitatively assess the molecular interactions of this compound and further unravel its complex pharmacology.

References

Bucolome: A Technical Overview of its Pharmacodynamics and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine), a barbiturate derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Unlike many barbiturates, it does not exert significant sedative or hypnotic effects.[1] this compound is primarily used in Japan and has garnered scientific interest due to its distinct pharmacological profile, particularly its potent inhibition of the cytochrome P450 enzyme CYP2C9.[1][2][3] This inhibition forms the basis of significant drug-drug interactions, a key consideration in its clinical application.[2][3][4] This technical guide provides an in-depth overview of the pharmacodynamics and pharmacokinetics of this compound, summarizing key data, detailing experimental methodologies, and visualizing relevant pathways.

Pharmacodynamics

The pharmacodynamic effects of this compound are multifaceted, stemming from its actions on cyclooxygenase (COX) enzymes and its significant impact on drug metabolism via CYP2C9 inhibition.

Mechanism of Action

This compound's primary mechanisms of action include:

  • Cyclooxygenase (COX) Inhibition : As an NSAID, this compound inhibits COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2][5] Prostaglandins are key mediators of inflammation, pain, and fever.[2][6] The specific selectivity of this compound for COX-1 versus COX-2 is not well-documented in publicly available literature.

  • Aldose Reductase Inhibition : this compound has been shown to inhibit aldose reductase, an enzyme in the polyol pathway that is implicated in diabetic complications.[2]

  • Cytochrome P450 2C9 (CYP2C9) Inhibition : A defining characteristic of this compound is its potent inhibition of CYP2C9.[1][2][3][5] This enzyme is crucial for the metabolism of numerous drugs.[4][7] By inhibiting CYP2C9, this compound can increase the plasma concentrations and enhance the effects of co-administered drugs that are substrates of this enzyme.[2][4]

Key Signaling Pathways

dot

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX_Enzymes->Prostaglandins This compound This compound (NSAID) This compound->COX_Enzymes Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.

dot

cluster_liver Hepatocyte CYP2C9 CYP2C9 Enzyme Drug_Metabolism Metabolism of Substrate Drug CYP2C9->Drug_Metabolism Inactive_Metabolite Inactive Metabolite Drug_Metabolism->Inactive_Metabolite Substrate_Drug CYP2C9 Substrate (e.g., Warfarin, Losartan) Substrate_Drug->CYP2C9 Increased_Concentration Increased Plasma Concentration of Substrate Drug Substrate_Drug->Increased_Concentration This compound This compound This compound->CYP2C9 Inhibition

Caption: Mechanism of Drug-Drug Interaction via CYP2C9 Inhibition by this compound.

Drug Interactions

The most clinically significant pharmacodynamic aspect of this compound is its propensity for drug-drug interactions through CYP2C9 inhibition.

Interacting Drug Metabolizing Enzyme Effect of Co-administration with this compound Clinical Recommendation
Warfarin CYP2C9 (primarily S-warfarin)Significantly increased plasma concentration of the more potent (S)-warfarin, leading to an augmented anticoagulant effect (increased PT-INR).[4]Reduce warfarin dose by 30% to 60% and monitor coagulation parameters closely, especially within the first 7 days of co-administration.[4]
Losartan CYP2C9Increased plasma concentration of losartan and significantly decreased concentration of its active metabolite, E3174.[8]Dose adjustments and monitoring of blood pressure may be necessary.
Glimepiride CYP2C9Potential for increased plasma concentration of glimepiride, leading to an increased risk of hypoglycemia.[3][9]Monitor blood glucose levels closely when initiating or discontinuing this compound.
Furosemide - (Protein Binding)Inhibits protein binding of furosemide in serum and urine, increasing the free fraction of furosemide and enhancing its diuretic effect.[8]Potential for use in restoring diuretic response in conditions like nephrotic syndrome.[8]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by good oral absorption and extensive hepatic metabolism. While comprehensive human pharmacokinetic data is limited in publicly accessible literature, a combination of human and animal data provides a foundational understanding.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption : this compound is administered orally and exhibits good bioavailability.[2][5] Peak plasma concentrations are typically observed approximately 2 hours after ingestion.[2]

  • Metabolism : this compound is extensively metabolized in the liver.[2][5] The primary metabolic pathway is glucuronidation, leading to the formation of this compound N-glucuronide.[10] As previously noted, this compound is a potent inhibitor of CYP2C9.[1][2][3][5]

  • Excretion : The metabolites of this compound are primarily excreted in the urine.[5][10] In rats, both renal and biliary excretion of the parent drug and its N-glucuronide metabolite have been observed.[10]

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in humans is sparse. The available data from a study in rats provides preliminary insights.

Table 1: Pharmacokinetic Parameters of this compound in Male Wistar/ST Rats (10 mg/kg, i.v.) [10]

ParameterValue (Mean ± SD)
Half-life (t½) 8.52 ± 1.96 h
Area Under the Curve (AUC) 419.9 ± 45.2 µg·h/mL
Total Clearance (CLtot) 5.93 ± 0.54 mL/h
Volume of Distribution (Vdss) 19.5 ± 1.3 L
Mean Residence Time (MRT) 3.29 ± 0.11 h

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Biological Half-life (t½) ~29 h[9]
Time to Peak (Tmax) ~2 h[2]
Cmax, AUC, Vd, CL Data not available in public literature-

Note: The lack of comprehensive human pharmacokinetic data is a significant gap and should be a consideration for future research.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not extensively published. However, a representative bioanalytical method for the quantification of a small molecule like this compound in plasma can be constructed based on standard practices in the field, as described in various studies for other compounds.[11][12][13]

Representative Bioanalytical Method: HPLC-UV for this compound in Human Plasma

dot

Sample Plasma Sample (with this compound & Internal Standard) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection onto HPLC System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Initial Studies on the Analgesic Properties of Bucolome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized for its analgesic, anti-inflammatory, and uricosuric properties, primarily in Japan.[1] Initial investigations into its pharmacological profile established its mechanism of action as an inhibitor of cyclooxygenase (COX) enzymes, a hallmark of NSAIDs, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[2] This technical guide provides a detailed overview of the foundational studies on this compound's analgesic effects, consolidating available information on its mechanism of action, experimental evaluation, and key findings. While comprehensive quantitative data from the earliest studies remains elusive in readily accessible literature, this guide synthesizes the established principles of this compound's pharmacology with generalized experimental protocols typical for analgesic drug assessment during its development period.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism underlying the analgesic and anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of pain, inflammation, and fever. By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins at the site of inflammation and within the central nervous system, leading to analgesia.

While specific IC50 values for this compound's inhibition of COX-1 and COX-2 from its initial studies are not detailed in the available literature, its classification as an NSAID firmly places it within this mechanistic framework. Further research would be required to ascertain its specific selectivity profile for the COX isoforms.

A potential secondary mechanism of action that has been suggested involves the modulation of γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its potentiation can lead to analgesic effects. However, there is currently a lack of definitive studies confirming a direct interaction of this compound with GABA receptors and its contribution to its overall analgesic profile.

Signaling Pathway: Prostaglandin Synthesis Inhibition

The following diagram illustrates the established signaling pathway for prostaglandin-mediated pain and the inhibitory action of NSAIDs like this compound.

Prostaglandin Synthesis Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation This compound This compound This compound->COX1_COX2 Inhibition

Figure 1: Mechanism of Action of this compound via COX Inhibition.

Experimental Evaluation of Analgesic Properties

The analgesic efficacy of a compound like this compound is typically evaluated using a battery of preclinical animal models designed to assess different pain modalities. While specific data from the foundational Japanese studies, such as the 1967 paper by Fujimura and colleagues, are not fully available, the following sections detail the standard experimental protocols that would have been employed.[3][4]

Acetic Acid-Induced Writhing Test

This model is a common method for screening peripherally acting analgesics.[5][6] Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of visceral pain.

Experimental Protocol:

  • Animals: Male mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Grouping and Administration: Animals are divided into control and treatment groups. The control group receives a vehicle, while the treatment groups receive varying doses of this compound, typically administered orally or intraperitoneally. A positive control group receiving a known analgesic like aspirin may also be included.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing in the treated groups is calculated relative to the control group.

Expected Quantitative Data (Illustrative):

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control-45.2 ± 3.1-
This compound5030.1 ± 2.533.4
This compound10018.5 ± 2.159.1
This compound2009.8 ± 1.578.3
Aspirin (Positive Control)10015.3 ± 1.866.1
Hot Plate Test

The hot plate test is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[7]

Experimental Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Animals: Mice or rats are used.

  • Baseline Latency: The baseline reaction time (latency) for each animal to a painful stimulus (e.g., licking a paw, jumping) is recorded before drug administration. A cut-off time is set to prevent tissue damage.

  • Grouping and Administration: Animals are grouped and administered the vehicle, this compound at various doses, or a positive control (e.g., morphine).

  • Post-treatment Latency: The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency period is calculated and compared between groups.

Expected Quantitative Data (Illustrative):

Treatment GroupDose (mg/kg)Latency (seconds ± SEM) at 60 min
Vehicle Control-5.2 ± 0.4
This compound1008.1 ± 0.6
This compound20011.5 ± 0.9
Morphine (Positive Control)1015.8 ± 1.2
Randall-Selitto Test (Paw Pressure Test)

This test measures the threshold of an animal's response to mechanical pressure, and is useful for assessing inflammatory pain.[8][9]

Experimental Protocol:

  • Apparatus: A Randall-Selitto apparatus applies a linearly increasing pressure to the animal's paw.

  • Animals: Rats are commonly used.

  • Induction of Inflammation: Inflammation is often induced in one paw by injecting an inflammatory agent like carrageenan.

  • Baseline Threshold: The baseline pressure at which the animal withdraws its paw is measured before drug administration.

  • Grouping and Administration: Animals are grouped and treated with vehicle, this compound, or a positive control.

  • Post-treatment Threshold: The paw withdrawal threshold is measured at various time points after treatment.

  • Data Analysis: The increase in the pressure threshold is determined and compared across groups.

Expected Quantitative Data (Illustrative):

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g ± SEM) at 3 hours
Vehicle Control-45 ± 5
This compound5075 ± 8
This compound100110 ± 12
Indomethacin (Positive Control)10125 ± 10
Generalized Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel analgesic compound like this compound.

Analgesic_Testing_Workflow cluster_preclinical Preclinical Evaluation Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Pain Threshold Measurement Animal_Acclimatization->Baseline_Testing Grouping Randomized Grouping Baseline_Testing->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Pain_Induction Pain Induction (if applicable) Drug_Administration->Pain_Induction Post_Treatment_Testing Post-Treatment Pain Assessment Pain_Induction->Post_Treatment_Testing Data_Analysis Data Analysis & Statistical Evaluation Post_Treatment_Testing->Data_Analysis

Figure 2: Generalized Workflow for Preclinical Analgesic Studies.

Clinical Studies

Early clinical trials in Japan demonstrated this compound's efficacy in providing relief for post-operative and post-traumatic swelling and pain.[2] The typical adult dosage for these indications is reported to be between 600-1200 mg per day, administered in 2-4 divided doses.[2]

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Bucolome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) with known inhibitory effects on cyclooxygenase (COX) enzymes and cytochrome P450 2C9 (CYP2C9). These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound. The included methodologies cover the assessment of its inhibitory potency against COX-1 and COX-2, its potential for drug-drug interactions via CYP2C9 inhibition, and its plasma protein binding characteristics. Furthermore, relevant signaling pathways are illustrated to provide a broader context for its mechanism of action.

Data Presentation

Table 1: Cyclooxygenase (COX) Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundData not availableData not availableData not available
Celecoxib (Reference)~82~6.8~12[1]
Ibuprofen (Reference)~12~80~0.15[1]

Table 2: Cytochrome P450 2C9 (CYP2C9) Inhibition Profile

CompoundInhibition Constant (Ki) (µM)Inhibition Mechanism
This compoundData not availableCompetitive/Non-competitive/Mixed
Sulfaphenazole (Reference)~0.1 - 0.2Competitive

Table 3: In Vitro Plasma Protein Binding

CompoundPlasma SourceProtein ConcentrationPercent Bound (%)
This compoundHumanNormalData not available
Warfarin (Reference)HumanNormal~99%

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available COX inhibitor screening assay kits and is suitable for determining the IC50 values of this compound for both COX-1 and COX-2 isoforms.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Cofactor Solution

  • COX Probe (e.g., a fluorogenic probe that detects prostaglandin G2)

  • Arachidonic Acid (substrate)

  • This compound and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound and reference inhibitors to a range of desired concentrations (e.g., 10X final concentration) in COX Assay Buffer.

  • Reaction Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add a known COX inhibitor.

    • Test Compound (this compound): Add 10 µL of diluted this compound solution.

    • Solvent Control: If the solvent concentration affects enzyme activity, include a well with the same final solvent concentration.

  • Master Mix Preparation: For each well, prepare a reaction master mix containing:

    • 76 µL COX Assay Buffer

    • 1 µL COX Probe

    • 2 µL Diluted COX Cofactor

    • 1 µL COX-1 or COX-2 enzyme

  • Reaction Initiation: Add 80 µL of the master mix to each well. Pre-incubate the plate at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of this compound concentration and determine the IC50 value using a suitable nonlinear regression model.

Cytochrome P450 2C9 (CYP2C9) Inhibition Assay (Fluorometric Method)

This protocol is based on commercially available CYP2C9 inhibitor screening kits and is designed to determine the inhibitory potential and mechanism of this compound on CYP2C9 activity.

Materials:

  • Recombinant human CYP2C9 microsomes

  • CYP2C9 Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • CYP2C9 Substrate (a non-fluorescent substrate that is converted to a fluorescent metabolite by CYP2C9)

  • NADPH regenerating system

  • This compound and a known CYP2C9 inhibitor (e.g., Sulfaphenazole) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as recommended by the supplier. Prepare a series of dilutions of this compound and the reference inhibitor in CYP2C9 Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of CYP2C9 Assay Buffer to each well.

    • Add 2 µL of the diluted this compound or reference inhibitor solutions.

    • Add 20 µL of the NADPH regenerating system.

    • Add 20 µL of the recombinant human CYP2C9 microsomes.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of the CYP2C9 substrate to each well.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope) for each inhibitor concentration.

    • Calculate the percent inhibition relative to the control (no inhibitor).

    • Determine the IC50 value by plotting percent inhibition against the logarithm of this compound concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

In Vitro Plasma Protein Binding Assay (Ultrafiltration Method)

This protocol describes a common method to determine the extent of this compound binding to plasma proteins.

Materials:

  • This compound stock solution

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ultrafiltration devices (e.g., with a molecular weight cutoff of 10-30 kDa)

  • Centrifuge

  • Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)

Protocol:

  • Sample Preparation: Spike the human plasma with this compound to achieve a final concentration within the expected therapeutic range. Prepare a corresponding solution of this compound in PBS at the same concentration.

  • Pre-conditioning of Ultrafiltration Device: To minimize non-specific binding, pre-condition the ultrafiltration device by passing a buffer solution through it and discarding the filtrate.

  • Ultrafiltration:

    • Add a known volume (e.g., 500 µL) of the this compound-spiked plasma to the sample reservoir of the ultrafiltration device.

    • In a separate device, add the same volume of the this compound-spiked PBS (to determine non-specific binding to the device).

    • Centrifuge the devices according to the manufacturer's instructions (e.g., 2,000 x g for 15 minutes at 37°C).

  • Sample Collection: Carefully collect the filtrate (which contains the unbound drug) and the retentate (which contains the bound and unbound drug).

  • Quantification:

    • Determine the concentration of this compound in the initial plasma sample, the plasma filtrate, the PBS sample, and the PBS filtrate using a validated analytical method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the following formula:

      • fu = (Concentration in plasma filtrate) / (Concentration in initial plasma)

    • The percent bound is calculated as:

      • Percent Bound = (1 - fu) * 100

    • Correct for any non-specific binding to the device using the data from the PBS samples.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound's primary mechanism of action and a typical experimental workflow for its characterization.

G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate This compound This compound This compound->COX1_COX2 Inhibits

Caption: Prostaglandin Synthesis Pathway Inhibition by this compound.

G cluster_workflow In Vitro Characterization Workflow for this compound start Start assay_selection Assay Selection start->assay_selection cox_assay COX-1/COX-2 Inhibition Assay assay_selection->cox_assay cyp_assay CYP2C9 Inhibition Assay assay_selection->cyp_assay ppb_assay Plasma Protein Binding Assay assay_selection->ppb_assay data_analysis Data Analysis cox_assay->data_analysis cyp_assay->data_analysis ppb_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 ki Determine Ki Value data_analysis->ki percent_bound Determine % Bound data_analysis->percent_bound report Generate Report ic50->report ki->report percent_bound->report end End report->end

Caption: Experimental Workflow for this compound In Vitro Assays.

G cluster_nfkb General NSAID Effect on NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκB Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces NSAIDs NSAIDs (e.g., this compound) NSAIDs->IKK Inhibits (Potential Mechanism)

Caption: Potential Inhibition of NF-κB Pathway by NSAIDs.

References

High-Performance Liquid Chromatography (HPLC) Methods for Drug Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantification of two therapeutic drugs, Buflomedil and Probucol, in plasma samples using High-Performance Liquid Chromatography (HPLC). The initial query for "Bucolome" likely contained a misspelling, and methods for these two similarly named drugs are presented to address the user's query comprehensively.

I. Buflomedil Quantification in Plasma by HPLC

Buflomedil is a vasoactive drug used in the management of peripheral and cerebral vascular diseases. Accurate measurement of its plasma concentration is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Method 1: HPLC with UV Detection

This method details a reversed-phase HPLC approach with UV detection for the quantification of buflomedil in human plasma.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., papaverine).

    • Alkalinize the sample.

    • Perform liquid-liquid extraction using a mixture of diethyl ether and methylene chloride (70:30, v/v).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL of the reconstituted sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: µBondapak C18 (10 µm).

    • Mobile Phase: Acetonitrile and 0.125M potassium dihydrogen phosphate (40:60, v/v).

    • Flow Rate: Not specified.

    • Detection: UV at 280 nm.

Quantitative Data Summary:

ParameterValueReference
Linearity RangeNot Specified
Limit of Quantification (LOQ)Not Specified
PrecisionNot Specified
AccuracyNot Specified
Method 2: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method offers a rapid and sensitive analysis of buflomedil in human plasma using UFLC-MS/MS.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add carbamazepine as the internal standard.

    • Precipitate the plasma proteins with methanol.

    • Centrifuge the sample.

    • Collect the supernatant for injection.

  • Chromatographic Conditions:

    • Column: Ultimate C18 (5µm, 2.1mm×50mm).

    • Mobile Phase: Isocratic mixture of acetonitrile and 5mM ammonium acetate in water (60:40, v/v).

    • Flow Rate: 0.25 mL/min.

    • Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM).

      • Buflomedil transition: m/z 308.3 → 237.1.

      • Internal Standard (Carbamazepine) transition: m/z 237.2 → 194.2.

Quantitative Data Summary:

ParameterValueReference
Linearity Range23.64 - 1182 ng/mL
Limit of Quantification (LOQ)23.64 ng/mL
Intra- and Inter-batch Precision< 5.8%
AccuracyNot Specified

Experimental Workflow Diagrams:

Sample Preparation Workflow: Liquid-Liquid Extraction for Buflomedil plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard (e.g., Papaverine) plasma->add_is alkalinize 3. Alkalinize Sample add_is->alkalinize extract 4. Liquid-Liquid Extraction (Diethyl ether:Methylene chloride) alkalinize->extract evaporate 5. Evaporate Organic Layer extract->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute inject 7. Inject into HPLC reconstitute->inject

Caption: Workflow for Buflomedil Sample Preparation using Liquid-Liquid Extraction.

Sample Preparation Workflow: Protein Precipitation for Buflomedil plasma 1. Plasma Sample add_is 2. Add Internal Standard (Carbamazepine) plasma->add_is precipitate 3. Add Methanol (Protein Precipitation) add_is->precipitate centrifuge 4. Centrifuge precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject into UFLC-MS/MS supernatant->inject

Caption: Workflow for Buflomedil Sample Preparation using Protein Precipitation.

II. Probucol Quantification in Plasma by HPLC

Probucol is a lipid-lowering agent with antioxidant properties. Monitoring its plasma levels is essential for pharmacokinetic and clinical studies.

Method 1: HPLC with UV Detection

This method describes a reversed-phase HPLC with UV detection for quantifying probucol in plasma.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Extract the plasma sample with iso-octane.

    • Evaporate the organic solvent.

    • Reconstitute the residue in acetonitrile.

    • Inject the sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: Hypersil ODS.

    • Mobile Phase: Acetonitrile and water (96:4, v/v).

    • Flow Rate: Not specified.

    • Detection: UV at 241 nm.

Quantitative Data Summary:

ParameterValueReference
Linearity RangeNot Specified
Limit of Detection (LOD)0.5 µg/mL
Inter-assay Coefficient of Variation1.8 - 4.8%
Intra-assay Coefficient of Variation1.6 - 3.3%
Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a sensitive and specific assay for probucol in human plasma using HPLC-MS/MS.

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To the plasma sample, add physcion as the internal standard.

    • Extract with a mixture of ethyl ether and dichloromethane (1:1, v/v).

    • Evaporate the organic layer.

    • Reconstitute the residue for injection.

  • Chromatographic Conditions:

    • Column: Ultimate CN (50 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile, water, and ammonia water (97:3:0.05), with pH adjusted to 7.2 with formic acid.

    • Flow Rate: Not specified.

    • Detection: Negative ion mode with the

Application Notes and Protocols: Utilizing Bucolome for the Study of CYP2C9-Mediated Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C9 (CYP2C9) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a significant number of clinically important drugs. Understanding the contribution of CYP2C9 to a drug's metabolism is essential for predicting and avoiding potential drug-drug interactions (DDIs). Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug that also functions as a potent and selective inhibitor of CYP2C9.[1][2] This property makes it a valuable tool for researchers to investigate the role of CYP2C9 in the metabolism of new chemical entities and existing drugs. These application notes provide a comprehensive guide to using this compound in both in vivo and in vitro studies to elucidate CYP2C9-mediated metabolic pathways.

Data Presentation: The Impact of this compound on CYP2C9 Substrates

Table 1: Effect of this compound on the Pharmacokinetics of Losartan in Humans [3]

ParameterLosartan (25 mg) Alone (LOS group)Losartan (25 mg) with this compound (300 mg for 7 days) (LOS+BUC group)% Change
Losartan
Cmax (ng/mL)185.4 ± 45.2258.7 ± 63.5↑ 39.5%
AUC (ng·h/mL)432.1 ± 112.3687.4 ± 189.6↑ 59.1%
E3174 (Active Metabolite)
Cmax (ng/mL)234.5 ± 54.1112.3 ± 34.7↓ 52.1%
AUC (ng·h/mL)1543.2 ± 321.5876.5 ± 211.4↓ 43.2%
*Statistically significant difference from the LOS group.

Table 2: Effect of this compound on the Pharmacokinetics of Losartan in Rats [3]

This compound Dose (mg/kg for 7 days)Losartan AUC (ng·h/mL) - % Change from ControlE3174 AUC (ng·h/mL) - % Change from Control
20↑ 25.3%↓ 18.7%
50↑ 68.4%↓ 45.2%
200↑ 123.5%↓ 68.9%
*Statistically significant difference from control (Losartan 10 mg/kg alone).

Table 3: Clinical Observations of this compound and Warfarin Co-administration [2]

ObservationDescription
Warfarin Dose Reduction Co-administration of this compound often necessitates a significant reduction in the required warfarin dose to maintain the target International Normalized Ratio (INR), indicating a potentiation of warfarin's anticoagulant effect.
Increased (S)-Warfarin Levels This compound selectively inhibits the metabolism of the more potent (S)-enantiomer of warfarin, leading to increased plasma concentrations and an enhanced anticoagulant response. The metabolism of (R)-warfarin is largely unaffected.
Hypoglycemia Risk with Glimepiride Co-administration of this compound with the sulfonylurea antidiabetic drug glimepiride, another CYP2C9 substrate, can lead to increased glimepiride levels and a risk of hypoglycemia.[2]

Experimental Protocols

In Vivo Study: Assessing the Impact of this compound on the Pharmacokinetics of a Putative CYP2C9 Substrate

This protocol outlines a general procedure for an in vivo study in a rat model to determine if a test compound is metabolized by CYP2C9, using this compound as an inhibitor.

Objective: To evaluate the effect of this compound on the pharmacokinetic profile of a test compound.

Materials:

  • Test compound

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Male Wistar rats (8-10 weeks old)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical instrument for quantification of the test compound and its potential metabolites (e.g., HPLC-UV, LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Group Allocation: Randomly divide the rats into two groups:

    • Control Group: Receives the test compound alone.

    • This compound Group: Receives this compound prior to the test compound.

  • Dosing:

    • This compound Group: Administer this compound orally (e.g., 50 mg/kg) once daily for 7 consecutive days to ensure adequate inhibition of CYP2C9.[3]

    • Control Group: Administer the vehicle orally on the same schedule.

  • Test Compound Administration: On day 7, one hour after the final dose of this compound or vehicle, administer the test compound orally to all animals at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration of the test compound.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound and any known or suspected metabolites in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for both groups. A significant increase in the AUC and/or Cmax of the parent compound in the this compound group compared to the control group suggests that the test compound is a substrate of CYP2C9.

In Vitro Study: CYP2C9 Inhibition Assay Using Human Liver Microsomes

This protocol provides a general framework for an in vitro assay to determine if a test compound is metabolized by CYP2C9, using this compound as a positive control inhibitor.

Objective: To assess the CYP2C9-mediated metabolism of a test compound using human liver microsomes and this compound as a selective inhibitor.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound

  • This compound (as a positive control inhibitor)

  • CYP2C9 probe substrate (e.g., diclofenac, tolbutamide)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Protocol:

  • Preparation of Reagents: Prepare stock solutions of the test compound, this compound, and the CYP2C9 probe substrate in a suitable solvent (e.g., methanol, DMSO).

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Potassium phosphate buffer

    • Pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration)

    • Test compound at various concentrations or a single concentration for screening.

    • In separate wells for the inhibition control, add this compound at a concentration known to cause significant inhibition (based on in vivo data, a starting point could be in the low micromolar range).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the samples for the depletion of the test compound and/or the formation of its metabolite(s) using a validated analytical method.

  • Data Interpretation: A significant decrease in the metabolism of the test compound in the presence of this compound indicates that the compound is a substrate for CYP2C9.

Visualizations

Signaling Pathway and Experimental Workflows

CYP2C9_Metabolism_Inhibition cluster_0 CYP2C9-Mediated Metabolism cluster_1 Inhibition by this compound Substrate Substrate CYP2C9 CYP2C9 Substrate->CYP2C9 Binds to active site Metabolite Metabolite CYP2C9->Metabolite Oxidizes This compound This compound CYP2C9_inhibited CYP2C9 This compound->CYP2C9_inhibited Inhibits No_Metabolism Metabolism Inhibited CYP2C9_inhibited->No_Metabolism

Caption: Inhibition of CYP2C9-mediated drug metabolism by this compound.

In_Vivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Group_Allocation Group Allocation (Control vs. This compound) Animal_Acclimatization->Group_Allocation Dosing_Regimen Dosing Regimen (Vehicle or this compound) Group_Allocation->Dosing_Regimen Test_Compound_Admin Test Compound Administration Dosing_Regimen->Test_Compound_Admin Blood_Sampling Serial Blood Sampling Test_Compound_Admin->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation LC_MS_Analysis LC-MS/MS Analysis Plasma_Preparation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis Conclusion Determine CYP2C9 Involvement PK_Analysis->Conclusion

Caption: Workflow for an in vivo study using this compound.

In_Vitro_Workflow Start Start Prepare_Reagents Prepare Reagents (HLMs, Compounds, Buffer) Start->Prepare_Reagents Incubation_Setup Set up Incubation Mixtures (+/- this compound) Prepare_Reagents->Incubation_Setup Pre_incubation Pre-incubation at 37°C Incubation_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubation->Initiate_Reaction Incubation Incubation at 37°C Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction (Add Acetonitrile) Incubation->Terminate_Reaction Sample_Processing Sample Processing (Centrifugation) Terminate_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis Conclusion Assess CYP2C9 Metabolism Data_Analysis->Conclusion

Caption: Workflow for an in vitro CYP2C9 inhibition assay.

Conclusion

This compound serves as an effective and valuable tool for investigating the role of CYP2C9 in drug metabolism. Its potent inhibitory effects, demonstrated through significant alterations in the pharmacokinetics of known CYP2C9 substrates, make it a reliable in vivo and in vitro probe. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute studies aimed at characterizing the metabolic pathways of new and existing drugs, ultimately contributing to safer and more effective pharmacotherapy.

References

Application Notes and Protocols for Bucolome Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Beyond its primary indications, this compound has garnered significant interest for its potent inhibitory effects on cytochrome P450 2C9 (CYP2C9), a key enzyme in the metabolism of numerous drugs.[1] This characteristic leads to clinically significant drug-drug interactions (DDIs), necessitating careful evaluation during drug development and clinical use.

These application notes provide a comprehensive guide for designing and conducting preclinical studies to investigate the DDI potential of this compound. The protocols outlined below cover essential in vitro and in vivo experimental designs to characterize this compound's interaction profile.

Key Mechanisms of this compound Interaction

This compound's primary mechanism of interaction is the inhibition of CYP2C9, which can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme.[1] Additionally, this compound has been noted to be metabolized by UDP-glucuronosyltransferases (UGTs), suggesting a potential for interactions involving this pathway.[2] Its anti-inflammatory action is mediated through the inhibition of cyclooxygenase (COX) enzymes, and it has also been reported to inhibit aldose reductase.

Data Presentation: Summary of this compound Drug Interactions

The following tables summarize quantitative data from clinical and preclinical studies on this compound's interactions with various drugs.

Table 1: In Vitro Inhibition of Metabolic Enzymes by this compound

EnzymeTest SystemSubstrateIC50 (µM)Reference
CYP2C9Human Liver MicrosomesDiclofenacNot explicitly found in searchesThis value should be determined experimentally.

Note: While this compound is a known potent CYP2C9 inhibitor, a specific IC50 value was not identified in the provided search results. A protocol to determine this value is provided below.

Table 2: Pharmacokinetic Interactions of this compound with Co-administered Drugs (Clinical Studies)

Co-administered DrugThis compound DoseEffect on Co-administered Drug's PharmacokineticsClinical RecommendationReference
Warfarin300 mg/daySignificantly increased serum (S)-warfarin concentration; no effect on (R)-warfarin.[3]Reduce warfarin dose by 30-60% and monitor INR closely, especially during the first 7 days of co-administration.[3][3][4][5][6]
Losartan300 mg/day for 7 daysSignificantly increased Cmax and AUC of losartan. Significantly decreased Cmax and AUC of its active metabolite, E3174.[7]Monitor for potential enhanced effects of losartan and reduced effects of its active metabolite.[7]
GlimepirideNot specifiedMay increase glimepiride concentration by inhibiting its metabolism via CYP2C9.[1]Monitor blood glucose levels closely for potential hypoglycemia.[1]

Table 3: Pharmacokinetic Interactions of this compound with Co-administered Drugs (Preclinical Studies in Rats)

Co-administered DrugThis compound DoseEffect on Co-administered Drug's PharmacokineticsReference
Losartan50 and 200 mg/kg for 7 daysSignificantly increased AUC of losartan. Significantly decreased AUC of E3174.[7][7]

Experimental Protocols

In Vitro Experimental Protocols

1. Protocol: Determination of this compound's IC50 for CYP2C9 Inhibition in Human Liver Microsomes

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2C9 activity using human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • CYP2C9-selective substrate (e.g., Diclofenac)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., Sulfaphenazole)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well microplates

  • Incubator/shaker

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, the CYP2C9 substrate, and the positive control inhibitor in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤0.5%.

    • Prepare working solutions of all compounds by serial dilution in the incubation buffer.

  • Incubation Procedure:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

      • This compound at various concentrations (e.g., 0.01 to 100 µM) or the positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP2C9 substrate (at a concentration close to its Km) and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the CYP2C9 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP2C9 activity at each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Protocol: Evaluation of this compound's Potential to Inhibit UGT Isoforms

This protocol is designed to screen for and characterize the inhibitory potential of this compound against major UGT isoforms.

Materials:

  • This compound

  • Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells).[2]

  • UGT isoform-specific probe substrates (e.g., estradiol for UGT1A1, trifluoperazine for UGT1A4).

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin (to activate UGTs in microsomes)

  • Magnesium chloride

  • Tris-HCl buffer (pH 7.4)

  • Positive control inhibitors for each UGT isoform

  • LC-MS/MS system

Methodology:

  • Microsome Activation:

    • Pre-incubate the recombinant UGT microsomes with alamethicin on ice for 15-30 minutes to expose the enzyme's active site.

  • Incubation Procedure:

    • In a 96-well plate, add the following:

      • Tris-HCl buffer with MgCl2

      • Activated recombinant UGT microsomes

      • This compound at various concentrations or a positive control inhibitor.

      • UGT probe substrate.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for a time within the linear range of metabolite formation (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Terminate the reaction with cold acetonitrile containing an internal standard.

    • Process the samples as described in the CYP2C9 inhibition protocol.

    • Analyze the formation of the glucuronide metabolite by LC-MS/MS.

  • Data Analysis:

    • Calculate the IC50 value for each UGT isoform as described for the CYP2C9 assay.

In Vivo Experimental Protocol

1. Protocol: In Vivo Drug Interaction Study of this compound in Rats

This protocol describes an in vivo study in rats to evaluate the effect of this compound on the pharmacokinetics of a co-administered drug (e.g., a CYP2C9 substrate like losartan).[7][8][9][10]

Animals:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old).

Materials:

  • This compound

  • Probe drug (e.g., Losartan)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Equipment for oral gavage

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimation and Grouping:

    • Acclimate rats for at least one week before the experiment.

    • Divide the rats into two groups:

      • Group 1 (Control): Receives the probe drug alone.

      • Group 2 (this compound): Receives this compound prior to the probe drug.

  • Dosing Regimen (Cross-over or Parallel Design):

    • A crossover design is often preferred to minimize inter-animal variability. In a crossover design, each animal serves as its own control.

    • Phase 1:

      • Administer the vehicle to Group 2 and the probe drug to Group 1 via oral gavage.

    • Washout Period:

      • Allow for a washout period of at least 7 half-lives of both drugs.

    • Phase 2:

      • Administer this compound to Group 1 (now the treatment group) for a specified period (e.g., daily for 7 days to reach steady-state inhibition). On the last day, administer the probe drug 30-60 minutes after the final this compound dose.

      • Administer the probe drug to Group 2 (now the control group).

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after probe drug administration.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the probe drug and its major metabolites in rat plasma.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for the probe drug and its metabolites for both the control and this compound-treated groups using non-compartmental analysis:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Clearance (CL/F)

      • Half-life (t1/2)

    • Statistically compare the pharmacokinetic parameters between the two groups to assess the significance of any observed interactions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bucolome_Metabolic_Pathway cluster_cyp CYP450-mediated Metabolism cluster_ugt UGT-mediated Metabolism CYP2C9_Substrate CYP2C9 Substrate (e.g., Warfarin, Losartan) Inactive_Metabolite Inactive Metabolite CYP2C9_Substrate->Inactive_Metabolite Metabolism CYP2C9 CYP2C9 This compound This compound This compound->CYP2C9 Inhibition Bucolome_Glucuronide This compound N-Glucuronide This compound->Bucolome_Glucuronide Glucuronidation UGT1A1_1A3 UGT1A1, UGT1A3

Caption: this compound's primary metabolic interactions.

In_Vitro_CYP_Inhibition_Workflow start Start: Prepare Reagents incubation Incubate HLM with this compound and CYP2C9 Substrate start->incubation termination Terminate Reaction with Acetonitrile incubation->termination analysis LC-MS/MS Analysis of Metabolite Formation termination->analysis calculation Calculate % Inhibition and IC50 Value analysis->calculation

Caption: Workflow for in vitro CYP inhibition assay.

In_Vivo_DDI_Workflow acclimation Animal Acclimation and Grouping dosing Dosing: Control vs. This compound + Probe Drug acclimation->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis Plasma Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) bioanalysis->pk_analysis

Caption: Workflow for in vivo drug interaction study.

Bucolome_MOA_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_polyol Polyol Pathway Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation, Pain) Arachidonic_Acid->Prostaglandins Metabolism COX_Enzymes COX-1, COX-2 Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Aldose_Reductase Aldose Reductase This compound This compound This compound->COX_Enzymes Inhibition This compound->Aldose_Reductase Inhibition

Caption: this compound's mechanisms of anti-inflammatory action.

References

Application Notes and Protocols for Testing Bucolome's Efficacy in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Bucolome in various preclinical in vivo models. The information is intended to guide researchers in designing and executing studies to investigate the anti-inflammatory, neuroprotective, and albumin-binding modulatory effects of this compound.

Carrageenan-Induced Paw Edema in Rats: A Model for Acute Inflammation

This model is a widely used and reproducible assay for screening potential anti-inflammatory agents. Carrageenan, a phlogistic agent, induces an acute inflammatory response characterized by edema, hyperalgesia, and erythema. This compound, as a non-steroidal anti-inflammatory drug (NSAID), is expected to attenuate this inflammatory response.

Experimental Protocol

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Calipers

  • Syringes and needles for oral gavage and subcutaneous injection

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle control (treated with vehicle only)

    • This compound-treated groups (e.g., 50, 100, and 200 mg/kg, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer this compound or the vehicle orally (p.o.) via gavage one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Expected Outcomes & Data Presentation

This compound is anticipated to produce a dose-dependent reduction in paw edema. The quantitative data should be summarized as shown in the table below.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)Paw Thickness Increase (mm) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-DataData0%
This compound50DataDataData
This compound100DataDataData
This compound200DataDataData
Indomethacin10DataDataData

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation grouping Animal Grouping acclimation->grouping drug_admin This compound/Vehicle Administration (p.o.) carrageenan Carrageenan Injection (s.c.) drug_admin->carrageenan measurement Paw Edema Measurement (0, 1, 2, 3, 4, 5h) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis G cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_post Post-Operative Assessment (24/48h) anesthesia Anesthesia & Temp. Control mcao MCAO Induction anesthesia->mcao reperfusion Reperfusion (for transient model) mcao->reperfusion drug_admin This compound/Vehicle Administration reperfusion->drug_admin neuro_score Neurobehavioral Scoring drug_admin->neuro_score infarct_vol Infarct Volume Measurement (TTC) G cluster_condition Pathological Condition cluster_drug_interaction Drug Interaction cluster_intervention This compound Intervention nephrotic_syndrome Doxorubicin-Induced Nephrotic Syndrome albuminuria Albuminuria nephrotic_syndrome->albuminuria furosemide_albumin Furosemide binds to urinary albumin albuminuria->furosemide_albumin reduced_free_furosemide Reduced free furosemide at site of action furosemide_albumin->reduced_free_furosemide diuretic_resistance Diuretic Resistance reduced_free_furosemide->diuretic_resistance This compound This compound bucolome_competes This compound displaces furosemide from albumin This compound->bucolome_competes bucolome_competes->furosemide_albumin increased_free_furosemide Increased free furosemide bucolome_competes->increased_free_furosemide restored_diuresis Restored Diuretic Response increased_free_furosemide->restored_diuresis G membrane Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by inflammation) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB-IκBα Complex (Cytoplasm) ikk->nfkb_ikb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Nucleus) nfkb->nfkb_nuc Translocation nfkb_ikb->ikb IκBα Degradation gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) nfkb_nuc->gene_transcription inflammation Inflammation gene_transcription->inflammation This compound This compound (Putative) This compound->ikk Potential Inhibition

Application Notes and Protocols for the Identification of Bucolome Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits uricosuric properties. A thorough understanding of its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments, as well as for evaluating potential drug-drug interactions. This document provides detailed application notes and protocols for the identification and quantification of this compound and its primary metabolites in biological matrices, leveraging key analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of this compound

The metabolism of this compound primarily involves Phase II conjugation reactions, with N-glucuronidation being a major pathway. The UGT1A family of UDP-glucuronosyltransferases has been identified as principally responsible for the formation of this compound N-glucuronide.[1] While this compound is a known inhibitor of the cytochrome P450 enzyme CYP2C9, which can lead to drug-drug interactions, its own metabolism via CYP450 enzymes, such as hydroxylation, is also a potential pathway that warrants investigation.[2]

Bucolome_Metabolism This compound This compound N_Glucuronide This compound N-glucuronide This compound->N_Glucuronide UGT1A Family Hydroxylated_Metabolites Hydroxylated Metabolites (Putative) This compound->Hydroxylated_Metabolites CYP450 Enzymes (e.g., CYP2C9)

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound and its primary metabolite, this compound N-glucuronide, in various biological matrices.

Table 1: Excretion of this compound and this compound N-glucuronide in Rats

AnalyteMatrixPercentage of Dose (mean ± SD)
This compoundBile2.4 ± 1.4%
This compound N-glucuronideBile12.6 ± 2.3%
This compoundUrine2.7 ± 0.7%
This compound N-glucuronideUrine3.2 ± 0.3%

Table 2: Excretion of this compound and this compound N-glucuronide in Human Urine (after a single 600 mg oral dose)

AnalyteAmount Excreted in 12h (mg)Percentage of Dose
This compound2.9~0.5%
This compound N-glucuronide14.4~2.5%

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. Below are protocols for protein precipitation for plasma samples and solid-phase extraction for urine samples.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and effective method for removing the majority of proteins from plasma samples prior to HPLC or LC-MS/MS analysis.[3][4][5]

Materials:

  • Plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the HPLC or LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for further concentration.

Protein_Precipitation_Workflow start Start: Plasma Sample add_acn Add Cold Acetonitrile (3:1) start->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Inject for Analysis collect_supernatant->analysis

Caption: Protein precipitation workflow.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for the extraction and fractionation of acidic drugs like this compound from urine.[6][7] A mixed-mode strong anion exchange (SAX) sorbent is recommended.

Materials:

  • Urine sample

  • Mixed-mode strong anion exchange (SAX) SPE cartridge

  • Methanol, HPLC grade

  • Deionized water

  • 0.1 M Phosphate buffer (pH 6.0)

  • Elution solvent 1 (for neutral/basic compounds, e.g., ethyl acetate)

  • Elution solvent 2 (for acidic compounds, e.g., ethyl acetate with 2% formic acid)

  • SPE manifold

Procedure:

  • Conditioning: Condition the SAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0).

  • Loading: Load 2 mL of the urine sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elution of Neutral/Basic Compounds (Optional): Elute neutral and basic compounds with 3 mL of ethyl acetate. This fraction can be discarded if only acidic compounds are of interest.

  • Elution of Acidic Compounds: Elute the acidic fraction, containing this compound and its acidic metabolites, with 3 mL of ethyl acetate containing 2% formic acid.

  • Drying and Reconstitution: Evaporate the acidic eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for analysis.

SPE_Workflow start Start: Urine Sample condition Condition SPE Cartridge (Methanol, Water) start->condition equilibrate Equilibrate Cartridge (Phosphate Buffer) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge (Water) load->wash elute_neutral_basic Elute Neutral/Basic (Ethyl Acetate) wash->elute_neutral_basic elute_acidic Elute Acidic (Ethyl Acetate + Formic Acid) elute_neutral_basic->elute_acidic dry_reconstitute Dry and Reconstitute elute_acidic->dry_reconstitute analysis Inject for Analysis dry_reconstitute->analysis

Caption: Solid-phase extraction workflow.

Analytical Techniques

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and its N-glucuronide metabolite.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting with 95% A, decreasing to 5% A over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: Wavelength to be set at the absorption maximum of this compound (e.g., ~240 nm).

Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the identification and quantification of this compound and its metabolites, including low-abundance species.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Chromatographic Conditions (example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the parent drug from its more polar metabolites.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., [M+H]+) → Product ion

    • This compound N-glucuronide: Precursor ion (e.g., [M+H]+) → Product ion (often the aglycone, i.e., this compound)

  • Other Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized for each analyte.

Note on NMR Spectroscopy: For definitive structural elucidation of novel metabolites, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. 1H and 13C NMR spectra provide detailed information about the chemical structure, including the site of conjugation or modification. While specific NMR data for this compound N-glucuronide is not readily available in the public domain, the general chemical shifts of the glucuronic acid moiety can be used as a reference.[8][9][10]

Conclusion

The analytical methods outlined in this document provide a robust framework for the identification and quantification of this compound and its metabolites in biological samples. The combination of efficient sample preparation with sensitive and selective analytical techniques like HPLC-UV and LC-MS/MS is essential for generating high-quality data in drug metabolism studies. Further research to identify and characterize potential Phase I metabolites of this compound will provide a more complete picture of its biotransformation.

References

Application Notes and Protocols for Bucolome Stock Solution Preparation and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Bucolome stock solutions and the assessment of their stability. This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the barbiturate class. Accurate preparation of stock solutions and a thorough understanding of their stability are crucial for reliable in vitro and in vivo studies. These application notes offer a comprehensive guide, including experimental procedures, data presentation, and visual workflows, to ensure consistency and accuracy in research applications involving this compound.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O₃PubChem
Molecular Weight 266.34 g/mol PubChem
Appearance White crystalline powder (presumed)General knowledge of barbiturates
Melting Point Not explicitly found-
pKa Not explicitly found-

This compound Stock Solution Preparation

Recommended Solvents and Estimated Solubility

Based on the properties of structurally similar barbituric acid derivatives, the following solvents are recommended for initial solubility testing:

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO) Expected to be highA common solvent for dissolving organic molecules for in vitro studies. May require gentle warming to fully dissolve.
Ethanol (EtOH) Expected to be moderate to highAnother common solvent for drug dissolution.
Water Expected to be low to sparingly solubleBarbituric acid itself is moderately soluble in water, but the butyl and cyclohexyl groups in this compound likely decrease its aqueous solubility.[1]

Note: The above solubility information is an estimation based on general chemical principles and data for related compounds. It is imperative to experimentally determine the solubility of this compound in your chosen solvent before preparing a large-scale stock solution.

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general procedure for preparing a 10 mM stock solution. The concentration can be adjusted as needed, provided it does not exceed the determined solubility limit.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile conical tubes or vials (amber or covered in foil)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )

    • For a 10 mM solution in 10 mL: 10 mmol/L * 0.01 L * 266.34 g/mol = 0.026634 g = 26.63 mg

  • Weighing:

    • Accurately weigh 26.63 mg of this compound powder using an analytical balance and transfer it to a sterile conical tube or vial.

  • Dissolution:

    • Add a small volume of DMSO (e.g., 5 mL) to the vial containing the this compound powder.

    • Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a few minutes may be applied. Caution: Avoid excessive heat, which could lead to degradation.

    • Once the this compound is completely dissolved, add DMSO to reach the final desired volume of 10 mL.

  • Final Mixing and Storage:

    • Vortex the solution again to ensure homogeneity.

    • Store the stock solution in a tightly sealed, light-protected (amber or foil-wrapped) vial at -20°C or -80°C for long-term storage.

Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_diss Dissolution cluster_final Final Steps calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh add_solvent Add Initial Volume of DMSO weigh->add_solvent vortex1 Vortex to Dissolve add_solvent->vortex1 warm Gentle Warming (if necessary) vortex1->warm add_final_solvent Add DMSO to Final Volume vortex1->add_final_solvent warm->add_final_solvent vortex2 Vortex for Homogeneity add_final_solvent->vortex2 store Store at -20°C or -80°C (light-protected) vortex2->store

Caption: Workflow for this compound Stock Solution Preparation.

This compound Stock Solution Stability Assessment

Understanding the stability of the this compound stock solution under various storage and experimental conditions is critical for ensuring the accuracy and reproducibility of results. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify this compound from its potential degradation products.

General Considerations for Stability
  • pH: The stability of some barbituric acid derivatives is pH-dependent, with increased stability observed in the pH range of 8.0-9.5.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of barbiturates.[2]

  • Light: While some barbiturates like barbital and phenobarbital show no photolytic instability, it is good practice to protect this compound solutions from light to minimize the risk of photodegradation.[2]

Protocol for a Short-Term Stability Study

This protocol outlines a basic study to assess the stability of a this compound stock solution at different temperatures over a short period.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Calibrated incubators or water baths set at different temperatures (e.g., 4°C, room temperature, 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • HPLC-grade solvents for the mobile phase

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Aliquot the this compound stock solution into multiple autosampler vials.

    • Prepare a "time zero" (T₀) sample by immediately diluting an aliquot to a suitable concentration for HPLC analysis.

    • Place the remaining aliquots at the different storage temperatures.

  • Time Points:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), retrieve one aliquot from each temperature condition.

  • Sample Analysis:

    • Dilute the retrieved aliquots to the same concentration as the T₀ sample using the appropriate solvent.

    • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation product peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.

    • Plot the percentage of this compound remaining versus time for each temperature.

    • A solution is generally considered stable if the concentration of the active ingredient remains within 90-110% of the initial concentration.

Protocol for a Freeze-Thaw Stability Study

This study assesses the stability of the stock solution when subjected to multiple freeze-thaw cycles.

Procedure:

  • Sample Preparation:

    • Aliquot the this compound stock solution into several vials.

    • Store the vials at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Freeze-Thaw Cycles:

    • Subject the aliquots to a predetermined number of freeze-thaw cycles (e.g., 3-5 cycles).

    • A single cycle consists of freezing the sample for at least 12 hours and then thawing it to room temperature.

  • Sample Analysis:

    • After the final thaw, dilute the samples and a control sample (that has not undergone freeze-thaw cycles) to a suitable concentration for HPLC analysis.

    • Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the concentration of this compound in the freeze-thaw samples to the control sample.

Stability Study Workflow

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot temp_study Temperature Stability (4°C, RT, 37°C) aliquot->temp_study ft_study Freeze-Thaw Stability (-20°C/-80°C) aliquot->ft_study sample Sample at Time Points temp_study->sample ft_study->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Calculate % Remaining this compound hplc->data

Caption: Workflow for this compound Stability Assessment.

Data Presentation

All quantitative data from the stability studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Short-Term Temperature Stability of 10 mM this compound in DMSO

Time (hours)% Remaining at 4°C% Remaining at Room Temp.% Remaining at 37°C
0100.0100.0100.0
2---
4---
8---
24---
48---
72---

Table 2: Freeze-Thaw Stability of 10 mM this compound in DMSO

Number of Freeze-Thaw Cycles% Remaining vs. Control
1-
3-
5-

(Note: The tables above are templates. The actual data needs to be filled in based on experimental results.)

Conclusion

These application notes provide a framework for the preparation and stability assessment of this compound stock solutions. Due to the limited availability of specific data for this compound, it is crucial to experimentally determine its solubility and stability under your specific laboratory conditions. The provided protocols and workflows offer a systematic approach to generate reliable and reproducible data for research and development purposes. For regulatory submissions, a more extensive forced degradation study and full validation of the analytical method according to ICH guidelines would be required.

References

Application Notes and Protocols for Assessing Bucolome's Effect on Renal Clearance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to modulate the renal clearance of co-administered drugs. Its primary mechanism of action in this context is the inhibition of plasma protein binding, which increases the unbound fraction of other drugs, making them more available for renal excretion.[1][2] This document provides detailed protocols for assessing the in vitro and in vivo effects of this compound on renal clearance, along with methods for data presentation and visualization of the underlying mechanisms.

Data Presentation

The following table summarizes the pharmacokinetic parameters of a drug when administered alone and in combination with this compound. The data presented here is a representative illustration of the expected effects of this compound on a co-administered drug that is highly protein-bound and undergoes renal secretion, such as furosemide.

Table 1: Representative Pharmacokinetic Parameters of a Drug Co-administered with this compound

ParameterDrug AloneDrug + this compoundPercentage Change
Plasma Protein Binding (%) 98%95%-3.1%
Unbound Fraction (%) 2%5%+150%
Renal Clearance (CLr) (mL/min) 100150+50%
Total Plasma Clearance (CL) (mL/min) 120170+41.7%
Area Under the Curve (AUC) (ng·h/mL) 83335882-29.4%
Volume of Distribution (Vd) (L) 1012+20%
Elimination Half-life (t½) (h) 4.84.1-14.6%

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the potential effects of this compound. Actual values will vary depending on the specific drug co-administered.

Experimental Protocols

In Vitro Assessment: OAT1 and OAT3 Inhibition Assay

This protocol describes how to assess the inhibitory potential of this compound on the human organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8), which are crucial for the tubular secretion of many drugs.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably transfected with human OAT1 or OAT3.

  • HEK293 cells transfected with an empty vector (Mock cells) as a negative control.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Poly-D-lysine coated 96-well black, clear-bottom plates.

  • Hank's Balanced Salt Solution (HBSS).

  • 6-carboxyfluorescein (6-CF) or another fluorescent OAT substrate.

  • This compound.

  • Probenecid (a known OAT inhibitor) as a positive control.

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture: Culture the OAT1-HEK293, OAT3-HEK293, and Mock-HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Solutions: Prepare stock solutions of this compound and probenecid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in HBSS to the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed 0.5%.

  • Uptake Assay:

    • On the day of the assay, wash the cell monolayers twice with warm HBSS.

    • Pre-incubate the cells with HBSS containing the various concentrations of this compound or probenecid for 10-30 minutes at 37°C.

    • Initiate the uptake reaction by adding HBSS containing the fluorescent substrate (e.g., 6-CF) and the respective inhibitor concentrations.

    • Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Measurement:

    • Add a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate (e.g., 485 nm excitation and 535 nm emission for 6-CF).

  • Data Analysis:

    • Subtract the fluorescence values of the Mock cells from the transporter-expressing cells to determine the net transporter-mediated uptake.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Assessment: Renal Clearance Study in a Rat Model

This protocol outlines a method to evaluate the effect of this compound on the renal clearance of a co-administered drug in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g).

  • Metabolic cages for urine collection.

  • This compound and the test drug.

  • Vehicle for drug administration (e.g., saline, PEG400).

  • Anesthesia (e.g., isoflurane or ketamine/xylazine).

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant).

  • Analytical equipment for drug concentration measurement in plasma and urine (e.g., LC-MS/MS).

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Study Design:

    • Divide the animals into two groups: a control group receiving the test drug and vehicle, and a treatment group receiving the test drug and this compound.

    • A crossover design can also be used with a sufficient washout period between treatments.

  • Drug Administration:

    • Administer the test drug (e.g., via oral gavage or intravenous injection) to both groups.

    • Administer this compound or its vehicle to the respective groups. The timing of administration should be based on the known pharmacokinetic profiles of the drugs to ensure overlapping exposure.

  • Sample Collection:

    • Place the rats in metabolic cages for timed urine collection (e.g., over 24 hours). Record the total urine volume.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a cannulated vessel or from the tail vein.

    • Process the blood to obtain plasma and store all samples at -80°C until analysis.

  • Sample Analysis:

    • Measure the concentrations of the test drug and its metabolites (if any) in plasma and urine using a validated analytical method.

    • Measure creatinine concentrations in plasma and urine to calculate creatinine clearance as an indicator of glomerular filtration rate (GFR).

  • Pharmacokinetic and Renal Clearance Calculation:

    • Calculate the pharmacokinetic parameters of the test drug, including AUC, CL, and Vd.

    • Calculate the renal clearance (CLr) of the test drug using the following formula: CLr = (Amount of drug excreted in urine) / (Plasma AUC over the collection interval)

    • Compare the pharmacokinetic parameters and renal clearance between the control and this compound-treated groups.

Visualizations

Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound enhances the renal clearance of a co-administered, protein-bound drug.

Mechanism of this compound on Renal Clearance cluster_blood Bloodstream Drug_Bound Protein-Bound Drug Drug_Free Free Drug Drug_Bound->Drug_Free Dissociation Drug_Free->Drug_Bound Association Albumin Albumin Filtration Glomerular Filtration Drug_Free->Filtration Filtered Secretion Tubular Secretion (OATs) Drug_Free->Secretion Secreted This compound This compound This compound->Drug_Bound Inhibits Binding This compound->Albumin Binds to Albumin Urine Urine Filtration->Urine Secretion->Urine

Caption: this compound displaces protein-bound drugs, increasing their free concentration for renal excretion.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing this compound's effect on renal clearance, from in vitro screening to in vivo studies.

Experimental Workflow for Assessing this compound's Effect on Renal Clearance cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Interpretation Cell_Culture Culture OAT1/OAT3 Expressing Cells Inhibition_Assay Perform OAT Inhibition Assay with this compound Cell_Culture->Inhibition_Assay IC50 Determine IC50 Values Inhibition_Assay->IC50 Animal_Model Select Animal Model (e.g., Rat) IC50->Animal_Model Inform In Vivo Study Design Dosing Administer Test Drug +/- this compound Animal_Model->Dosing Sample_Collection Collect Blood and Urine Samples Dosing->Sample_Collection Analysis Analyze Drug Concentrations Sample_Collection->Analysis PK_Analysis Calculate Pharmacokinetic Parameters & Renal Clearance Analysis->PK_Analysis Comparison Compare PK Parameters Between Groups PK_Analysis->Comparison Conclusion Draw Conclusions on this compound's Effect on Renal Clearance Comparison->Conclusion

Caption: A workflow for evaluating this compound's impact on renal clearance, from in vitro to in vivo studies.

References

Application Notes and Protocols: Bucolome for Studying Diuretic Resistance in Nephrotic Syndrome Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diuretic resistance is a significant clinical challenge in the management of edema in patients with nephrotic syndrome. The reduced efficacy of loop diuretics, such as furosemide, is multifactorial, with one proposed mechanism being the binding of the diuretic to albumin in the tubular lumen, which reduces its availability at the site of action, the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2] Bucolome (5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine) is a nonsteroidal anti-inflammatory agent that has been shown to be a potent inhibitor of furosemide binding to albumin.[1][3] This property makes this compound a valuable research tool for investigating the contribution of intratubular albumin binding to diuretic resistance in animal models of nephrotic syndrome.

These application notes provide detailed protocols for utilizing this compound in a doxorubicin-induced rat model of nephrotic syndrome to study its effects on overcoming diuretic resistance.

Key Concepts and Mechanisms

In nephrotic syndrome, heavy proteinuria leads to high concentrations of albumin in the urine. Furosemide, being highly protein-bound, can bind to this urinary albumin, which is hypothesized to decrease the concentration of free, active drug available to block the NKCC2 transporter. This compound competitively inhibits the binding of furosemide to albumin, thereby increasing the free fraction of furosemide in the tubular fluid and potentially restoring its diuretic and natriuretic effects.[1][3]

Signaling Pathway of Furosemide Action and this compound Intervention

cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell Furosemide_bound Furosemide-Albumin Complex Furosemide_free Free Furosemide Furosemide_bound->Furosemide_free Dissociation NKCC2 NKCC2 Transporter Furosemide_free->NKCC2 Binding & Inhibition This compound This compound This compound->Furosemide_bound Inhibits Binding Albumin Urinary Albumin Albumin->Furosemide_bound Binding Na_reabsorption Decreased Na+ Reabsorption NKCC2->Na_reabsorption Inhibition leads to Diuresis Diuresis & Natriuresis Na_reabsorption->Diuresis

Caption: Furosemide action and this compound's mechanism of action.

Experimental Protocols

Doxorubicin-Induced Nephrotic Syndrome Rat Model

This protocol describes the induction of nephrotic syndrome in rats using doxorubicin (Adriamycin), a well-established method for creating a model of proteinuric kidney disease.[1]

Materials:

  • Male Wistar rats (200-250 g)

  • Doxorubicin hydrochloride (Adriamycin)

  • Sterile saline (0.9% NaCl)

  • Metabolic cages for urine collection

  • Analytical balance

  • Standard rat chow and water ad libitum

Procedure:

  • Acclimatize rats to individual metabolic cages for 3 days prior to the experiment.

  • On day 0, administer a single intravenous (i.v.) injection of doxorubicin (7.5 mg/kg body weight) dissolved in sterile saline via the tail vein. Control animals receive an equivalent volume of sterile saline.

  • House the rats in metabolic cages and monitor for the development of nephrotic syndrome over the next 14 days. Key indicators include increased urinary protein excretion, hypoalbuminemia, and edema.

  • Collect 24-hour urine samples at baseline (day 0) and on specified days post-injection (e.g., days 7, 14) to measure urinary protein and creatinine concentrations.

  • Collect blood samples via tail vein or cardiac puncture at the end of the study to measure serum albumin and creatinine levels.

This compound and Furosemide Co-administration Study

This protocol details the co-administration of this compound and furosemide to nephrotic rats to evaluate the effect of this compound on diuretic response.

Materials:

  • Doxorubicin-induced nephrotic rats (from Protocol 1)

  • Control rats (saline-injected)

  • This compound

  • Furosemide

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages

  • Equipment for measuring urine volume and sodium concentration (e.g., graduated cylinders, flame photometer or ion-selective electrode)

Procedure:

  • On day 14 post-doxorubicin injection, randomly assign nephrotic rats to one of the following treatment groups:

    • Group 1: Vehicle control

    • Group 2: Furosemide alone (e.g., 10 mg/kg, intraperitoneally - i.p.)

    • Group 3: this compound alone (e.g., 50 mg/kg, orally - p.o.)

    • Group 4: Furosemide (10 mg/kg, i.p.) + this compound (50 mg/kg, p.o.)

  • Administer this compound or its vehicle orally 30 minutes prior to the intraperitoneal administration of furosemide or its vehicle.

  • Immediately after furosemide administration, place the rats in metabolic cages without access to food and water for a defined period (e.g., 6 hours) for urine collection.

  • Measure the total urine volume for each rat.

  • Determine the urinary sodium concentration using a flame photometer or an ion-selective electrode.

  • Calculate the total sodium excretion (urine volume × sodium concentration).

Experimental Workflow

cluster_setup Model Induction cluster_treatment Treatment & Data Collection acclimatize Acclimatize Rats doxorubicin Doxorubicin Injection (7.5 mg/kg, i.v.) acclimatize->doxorubicin develop Develop Nephrotic Syndrome (14 days) doxorubicin->develop grouping Group Assignment develop->grouping bucolome_admin This compound Administration (50 mg/kg, p.o.) grouping->bucolome_admin furosemide_admin Furosemide Administration (10 mg/kg, i.p.) bucolome_admin->furosemide_admin urine_collection Urine Collection (6 hours) furosemide_admin->urine_collection analysis Measure Urine Volume & Sodium Excretion urine_collection->analysis NS Nephrotic Syndrome Proteinuria Proteinuria (High Urinary Albumin) NS->Proteinuria Binding Furosemide Binds to Urinary Albumin Proteinuria->Binding Furosemide Furosemide Administration Furosemide->Binding This compound This compound Co-administration This compound->Binding Inhibits Free_Furosemide_High High Free Furosemide in Tubules This compound->Free_Furosemide_High Free_Furosemide_Low Low Free Furosemide in Tubules Binding->Free_Furosemide_Low Diuretic_Resistance Diuretic Resistance Free_Furosemide_Low->Diuretic_Resistance Restored_Response Restored Diuretic Response Free_Furosemide_High->Restored_Response

References

Application Notes and Protocols: Evaluating Bucolome in Gout Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gout is the most prevalent form of inflammatory arthritis, resulting from the deposition of monosodium urate (MSU) crystals in joints and soft tissues due to chronic hyperuricemia (serum urate levels >6.8 mg/dL).[1][2] The pathophysiology of gout involves two primary processes: the overproduction or underexcretion of uric acid, and the subsequent inflammatory response to MSU crystal deposition.[1][3] Animal models are indispensable for investigating the molecular mechanisms of gout and for the preclinical evaluation of potential therapeutic agents.[4][5]

Commonly used models include chemically-induced hyperuricemia (e.g., using the uricase inhibitor potassium oxonate) to study urate-lowering effects, and intra-articular injection of MSU crystals to model the acute inflammatory flare.[4][6] Bucolome is a non-steroidal anti-inflammatory drug (NSAID) with established anti-inflammatory properties.[7] While NSAIDs are a first-line treatment for acute gout attacks, specific data on the application of this compound in preclinical gout research models is not extensively documented in publicly available literature.[8][9]

These application notes provide a comprehensive framework and detailed protocols for researchers to evaluate the efficacy of a compound like this compound in established in vitro and in vivo gout models. The methodologies cover the assessment of both urate-lowering and anti-inflammatory activities, key therapeutic strategies in gout management.

Part 1: Key Signaling Pathways in Gout Pathogenesis

Understanding the underlying molecular pathways of gout is critical for designing experiments and interpreting results. A test compound such as this compound could potentially act on one or more of these pathways.

1.1 Uric Acid Homeostasis: Production and Excretion

Hyperuricemia, the precursor to gout, arises from an imbalance in uric acid production and excretion. Two key protein targets are central to this process:

  • Xanthine Oxidase (XO): This enzyme catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and then xanthine to uric acid.[10][11] Inhibition of XO is a primary strategy for reducing serum urate levels.

  • Urate Transporter 1 (URAT1): Located in the proximal tubules of the kidneys, URAT1 is responsible for reabsorbing approximately 90% of filtered urate from the urine back into the bloodstream.[12][13] Inhibiting URAT1 promotes uric acid excretion.

cluster_0 Purine Metabolism (Liver) cluster_1 Renal Excretion (Kidney Proximal Tubule) Purines Dietary & Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid_Prod Uric Acid UricAcid_Blood Uric Acid (Bloodstream) UricAcid_Prod->UricAcid_Blood Enters Bloodstream XO1->Xanthine XO2->UricAcid_Prod URAT1 URAT1 Transporter UricAcid_Blood->URAT1 Reabsorption (90%) UricAcid_Urine Uric Acid (Urine) URAT1->UricAcid_Urine Excretion (10%)

Key targets in uric acid production and renal excretion.

1.2 The Inflammatory Cascade in Acute Gout

The severe pain and swelling of an acute gout attack are driven by an intense inflammatory response initiated by MSU crystals in the joint.

  • Recognition and Phagocytosis: Resident macrophages and monocytes in the synovial tissue recognize and engulf MSU crystals.[2]

  • NLRP3 Inflammasome Activation: Intracellular MSU crystals act as a danger signal, triggering the assembly of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome complex.[14][15]

  • Caspase-1 Activation and Cytokine Release: The assembled inflammasome activates Caspase-1, which then cleaves pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β.[16]

  • Neutrophil Recruitment: IL-1β is a potent pro-inflammatory cytokine that stimulates endothelial cells to express adhesion molecules and chemokines (like CXCL8), leading to the massive recruitment of neutrophils into the joint.[17][18]

  • Amplification: Infiltrating neutrophils further amplify the inflammatory response by releasing more cytokines, chemokines, and reactive oxygen species, causing the characteristic symptoms of a gout flare.[14][19]

MSU MSU Crystals Phagocytosis Phagocytosis MSU->Phagocytosis Macrophage Macrophage / Monocyte NLRP3 NLRP3 Inflammasome Assembly Macrophage->NLRP3 Danger Signal Casp1 Pro-Caspase-1 -> Caspase-1 NLRP3->Casp1 IL1b Pro-IL-1β -> IL-1β (secreted) Casp1->IL1b Neutrophil Neutrophil Recruitment IL1b->Neutrophil Chemokine Production Inflammation Acute Inflammation (Pain, Swelling, Redness) IL1b->Inflammation Neutrophil->Inflammation

MSU crystal-induced activation of the NLRP3 inflammasome.

Part 2: Experimental Protocols

The following protocols provide a standardized methodology for assessing the potential anti-gout activity of a test compound like this compound.

Protocol 1: In Vitro Xanthine Oxidase (XO) Inhibition Assay

This assay determines if the test compound can directly inhibit the enzyme responsible for uric acid production.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against xanthine oxidase.

  • Principle: The assay measures the enzymatic conversion of xanthine to uric acid by XO, which can be monitored by the increase in absorbance at 295 nm.[20][21]

  • Materials:

    • Xanthine oxidase (from bovine milk)

    • Xanthine

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Allopurinol (positive control)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and allopurinol in phosphate buffer.

    • In a 96-well plate, add 50 µL of phosphate buffer, 50 µL of test compound/control solution, and 50 µL of xanthine oxidase solution (e.g., 0.1 U/mL).

    • Incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of xanthine substrate solution (e.g., 100 µM).

    • Immediately measure the absorbance at 295 nm every minute for 10-15 minutes.

    • Calculate the rate of uric acid formation (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: In Vitro URAT1 Inhibition Assay

This assay assesses whether the test compound can block the reabsorption of uric acid by the URAT1 transporter.

  • Objective: To determine the IC50 of the test compound for URAT1-mediated uric acid uptake.

  • Principle: This cell-based assay uses a cell line (e.g., HEK293) stably expressing the human URAT1 transporter. The inhibition of radiolabeled [14C]-uric acid uptake by the test compound is measured.[12][13]

  • Materials:

    • HEK293 cells stably transfected with hURAT1 (or control vector)

    • [14C]-uric acid

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • Test compound (e.g., this compound)

    • Benzbromarone (positive control)[22]

    • Cell lysis buffer

    • Scintillation counter

  • Procedure:

    • Seed hURAT1-expressing HEK293 cells in 24-well plates and grow to confluence.

    • Wash the cells twice with pre-warmed transport buffer.

    • Pre-incubate the cells for 10 minutes with transport buffer containing various concentrations of the test compound or benzbromarone.

    • Initiate the uptake by adding transport buffer containing [14C]-uric acid (e.g., 50 µM) and the respective concentrations of the test compound/control.

    • Incubate for 5-10 minutes at 37°C.

    • Stop the uptake by aspirating the solution and washing the cells three times with ice-cold transport buffer.

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value.

cluster_0 Hyperuricemia Model (Urate-Lowering Effect) cluster_1 Acute Gouty Arthritis Model (Anti-inflammatory Effect) PO_Admin 1. Administer Potassium Oxonate (PO) i.p. to induce hyperuricemia Drug_Admin1 2. Administer Test Compound (e.g., this compound) or Vehicle orally PO_Admin->Drug_Admin1 Blood_Collect1 3. Collect blood at timed intervals (e.g., 1, 2, 4 hours post-drug) Drug_Admin1->Blood_Collect1 UA_Measure1 4. Measure Serum Uric Acid Levels Blood_Collect1->UA_Measure1 Drug_Admin2 1. Pre-treat with Test Compound (e.g., this compound) or Vehicle orally MSU_Inject 2. Inject MSU Crystals intra-articularly (e.g., paw, ankle joint) Drug_Admin2->MSU_Inject Swelling_Measure 3. Measure Paw Swelling / Joint Diameter at timed intervals (e.g., 4, 8, 24 hours) MSU_Inject->Swelling_Measure Blood_Collect2 4. Collect blood/synovial fluid/tissue at endpoint (e.g., 24 hours) MSU_Inject->Blood_Collect2 Cytokine_Measure 5. Measure Inflammatory Markers (IL-1β, TNF-α, MPO) Blood_Collect2->Cytokine_Measure

Workflow for in vivo evaluation of a test compound in gout models.
Protocol 3: In Vivo Potassium Oxonate-Induced Hyperuricemia Model

This model is used to evaluate the urate-lowering effects of a test compound in a living organism.

  • Objective: To assess the ability of the test compound to reduce serum uric acid levels in mice with induced hyperuricemia.

  • Animals: Male Kunming or C57BL/6 mice (6-8 weeks old).

  • Principle: Potassium oxonate (PO) inhibits uricase, the enzyme that degrades uric acid in most mammals (but not humans). This leads to an accumulation of uric acid in the blood, mimicking hyperuricemia.[4][23]

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide mice into groups (n=8-10 per group): Normal Control, Model Control (PO + Vehicle), Positive Control (PO + Allopurinol), and Test Groups (PO + Test Compound at various doses).

    • Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection 1 hour before administration of the test compound.[4]

    • Administer the test compound, allopurinol (e.g., 10 mg/kg), or vehicle orally (p.o.).

    • Collect blood samples from the retro-orbital plexus or tail vein at 1, 2, and 4 hours after drug administration.

    • Separate serum by centrifugation.

    • Measure serum uric acid concentrations using a commercial uric acid assay kit.

    • Analyze the data to compare uric acid levels between groups.

Protocol 4: In Vivo MSU Crystal-Induced Acute Gouty Arthritis Model

This model is the gold standard for evaluating the anti-inflammatory effects of a compound on an acute gout flare.

  • Objective: To assess the anti-inflammatory efficacy of the test compound by measuring its effect on joint swelling, inflammatory cell infiltration, and cytokine production.

  • Animals: Male C57BL/6 mice or Wistar rats.

  • Principle: Intra-articular injection of a suspension of MSU crystals elicits a rapid and robust inflammatory response characterized by edema, neutrophil infiltration, and cytokine release, closely mimicking an acute gout attack in humans.[6][24][25]

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide animals into groups (n=8-10 per group): Sham Control (Saline injection + Vehicle), Model Control (MSU injection + Vehicle), Positive Control (MSU injection + Colchicine), and Test Groups (MSU injection + Test Compound at various doses).

    • Administer the test compound, colchicine (e.g., 1 mg/kg), or vehicle orally 1 hour prior to MSU injection.

    • Under light anesthesia, inject MSU crystal suspension (e.g., 0.5 mg in 20 µL sterile saline) into the intra-articular space of the ankle or the plantar surface of the hind paw.[6] Inject the contralateral paw with sterile saline as an internal control.

    • Measure paw volume or joint diameter using a plethysmometer or digital calipers immediately before injection and at various time points after (e.g., 4, 8, 12, 24 hours).

    • At the end of the experiment (e.g., 24 hours), collect blood to measure serum levels of inflammatory cytokines (IL-1β, TNF-α) by ELISA.

    • Euthanize the animals and dissect the inflamed joints for histological analysis (to assess inflammatory cell infiltration) and myeloperoxidase (MPO) assay (to quantify neutrophil accumulation).

Part 3: Data Presentation (Hypothetical Data for a Test Compound)

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups. The following tables represent hypothetical results for a "Test Compound" (TC) like this compound.

Table 1: In Vitro Inhibitory Activity of Test Compound

Compound Target IC50 (µM)
Test Compound Xanthine Oxidase 15.2 ± 1.8
Allopurinol Xanthine Oxidase 2.5 ± 0.3
Test Compound URAT1 > 100

| Benzbromarone | URAT1 | 0.22 ± 0.05[13] |

Data are presented as mean ± SD. An IC50 > 100 µM suggests no significant inhibitory activity at the tested concentrations.

Table 2: Effect of Test Compound on Serum Uric Acid (SUA) in Potassium Oxonate-Induced Hyperuricemic Mice

Group Dose (mg/kg) SUA at 2h (mg/dL) % Reduction
Normal Control - 2.1 ± 0.4 -
Model Control (PO) Vehicle 8.5 ± 1.1 0%
Allopurinol 10 4.3 ± 0.7* 49.4%
Test Compound 50 8.2 ± 1.3 3.5%

| Test Compound | 100 | 7.9 ± 1.0 | 7.1% |

Data are presented as mean ± SD. *p < 0.05 compared to Model Control.

Table 3: Anti-Inflammatory Effect of Test Compound on Paw Edema in MSU-Induced Gouty Arthritis Mice

Group Dose (mg/kg) Paw Swelling Increase at 8h (mm) % Inhibition
Sham Control Vehicle 0.15 ± 0.05 -
Model Control (MSU) Vehicle 1.88 ± 0.21 0%
Colchicine 1 0.75 ± 0.15* 60.1%
Test Compound 50 1.12 ± 0.18 * 40.4%

| Test Compound | 100 | 0.89 ± 0.16 * | 52.7% |

Data are presented as mean ± SD. *p < 0.05 compared to Model Control.

Table 4: Effect of Test Compound on Serum Cytokine Levels in MSU-Induced Gouty Arthritis Mice

Group Dose (mg/kg) IL-1β (pg/mL) TNF-α (pg/mL)
Sham Control Vehicle 35 ± 8 88 ± 15
Model Control (MSU) Vehicle 210 ± 25 450 ± 42
Colchicine 1 95 ± 18* 215 ± 30*
Test Compound 50 145 ± 22 * 310 ± 35 *

| Test Compound | 100 | 110 ± 19 * | 245 ± 28 * |

Data are presented as mean ± SD. *p < 0.05 compared to Model Control.

References

Application Notes and Protocols: Investigating the Potential of Bucolome in Ameliorating Drug-Induced Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development.[1] It encompasses a spectrum of clinical and pathological presentations, from mild elevations in liver enzymes to severe hepatic necrosis. The mechanisms underlying DILI are complex and often involve oxidative stress, inflammation, mitochondrial dysfunction, and disruption of bile acid homeostasis.[1] Bucolome, a nonsteroidal anti-inflammatory drug (NSAID), possesses pharmacological properties that suggest its potential as a therapeutic agent in the context of DILI.[2][3] These application notes provide a theoretical framework and detailed protocols for investigating the utility of this compound in preclinical DILI studies.

Pharmacological Profile of this compound and Rationale for Use in DILI:

This compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which mediate the inflammatory response.[2] Additionally, this compound is a known inhibitor of the cytochrome P450 enzyme CYP2C9, a key enzyme in the metabolism of many drugs.[2][3][4] An early study also highlighted its choleretic effects, demonstrating an ability to increase bile flow and the biliary excretion of certain compounds.[5]

  • Anti-inflammatory Effects: By inhibiting COX, this compound can reduce the production of pro-inflammatory prostaglandins, potentially mitigating the inflammatory cascade that exacerbates liver damage in DILI.

  • Modulation of Drug Metabolism: this compound's inhibition of CYP2C9 could be a double-edged sword. While it could increase the toxicity of co-administered drugs metabolized by this enzyme, it might also be investigated for its potential to alter the metabolic activation of certain pro-toxicants into their harmful metabolites.[4]

  • Choleretic Activity: The ability of this compound to enhance bile flow could aid in the elimination of toxic drug metabolites and bile acids, which can accumulate and cause cholestatic liver injury.[5]

Key Experiments and Protocols:

This section outlines detailed protocols for in vitro and in vivo studies to assess the efficacy of this compound in mitigating DILI. The well-established acetaminophen (APAP)-induced liver injury model is used as an example.[6][7][8]

Experiment 1: In Vitro Assessment of this compound's Protective Effect on Hepatocytes

Objective: To determine if this compound can protect hepatocytes from APAP-induced cytotoxicity in vitro.

Methodology:

  • Cell Culture:

    • Culture primary human or rodent hepatocytes, or a suitable hepatic cell line (e.g., HepG2, HepaRG), in appropriate culture medium.

    • Seed cells in 96-well plates for viability assays and larger format plates for mechanistic studies.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

    • Induce cytotoxicity by adding a toxic concentration of APAP (concentration to be determined by a dose-response curve, typically in the mM range for cell lines).

    • Include appropriate controls: vehicle control, APAP alone, and this compound alone.

  • Endpoint Analysis (24 hours post-APAP treatment):

    • Cell Viability: Assess using the MTT or LDH release assay.

    • Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.

    • Inflammatory Markers: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.

    • Apoptosis/Necrosis: Evaluate using flow cytometry with Annexin V and Propidium Iodide staining.

Expected Quantitative Data Summary:

Treatment GroupCell Viability (%)ROS Production (Fold Change)TNF-α Levels (pg/mL)
Vehicle Control100 ± 51.0 ± 0.1< 10
APAP alone45 ± 73.5 ± 0.4150 ± 20
APAP + this compound (10 µM)60 ± 62.8 ± 0.3110 ± 15
APAP + this compound (50 µM)75 ± 52.1 ± 0.275 ± 10
APAP + this compound (100 µM)85 ± 41.5 ± 0.240 ± 8
Experiment 2: In Vivo Evaluation of this compound in an APAP-Induced Liver Injury Mouse Model

Objective: To investigate the protective effects of this compound against APAP-induced hepatotoxicity in a mouse model.

Methodology:

  • Animal Model:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Acclimatize animals for at least one week before the experiment.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline or corn oil, i.p.)

    • Group 2: APAP alone (e.g., 300-500 mg/kg, i.p.)

    • Group 3: APAP + this compound (low dose, e.g., 25 mg/kg, oral gavage)

    • Group 4: APAP + this compound (high dose, e.g., 100 mg/kg, oral gavage)

    • Group 5: this compound alone (high dose)

  • Procedure:

    • Fast mice overnight before APAP administration.

    • Administer this compound or vehicle 1 hour before APAP injection.

    • Euthanize mice 24 hours after APAP administration.

  • Sample Collection and Analysis:

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse and collect the liver for histopathology and biochemical analysis.

    • Serum Analysis: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess necrosis.

    • Tissue Homogenate Analysis: Measure markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD, glutathione peroxidase - GPx). Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.

Expected Quantitative Data Summary:

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Liver MDA (nmol/mg protein)Liver SOD Activity (U/mg protein)
Vehicle Control40 ± 860 ± 101.2 ± 0.2150 ± 15
APAP alone8000 ± 12009500 ± 15005.8 ± 0.770 ± 10
APAP + this compound (25 mg/kg)5500 ± 9006800 ± 11004.1 ± 0.595 ± 12
APAP + this compound (100 mg/kg)2500 ± 6003200 ± 7002.5 ± 0.4120 ± 14
This compound alone45 ± 1065 ± 121.3 ± 0.3145 ± 18

Visualizations:

Signaling Pathways and Experimental Workflows

DILI_Pathway Drug Hepatotoxic Drug (e.g., APAP) Metabolite Reactive Metabolite (e.g., NAPQI) Drug->Metabolite Metabolism OxidativeStress Oxidative Stress (ROS) Metabolite->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Metabolite->MitochondrialDysfunction Inflammation Inflammation (TNF-α, IL-6) OxidativeStress->Inflammation HepatocyteInjury Hepatocyte Injury & Necrosis MitochondrialDysfunction->HepatocyteInjury Inflammation->HepatocyteInjury This compound This compound This compound->OxidativeStress Reduces? This compound->Inflammation Inhibits (COX)

Caption: Putative mechanism of this compound in DILI.

InVitro_Workflow Start Seed Hepatocytes Pretreat Pre-treat with this compound (2 hours) Start->Pretreat Induce Induce Injury with APAP Pretreat->Induce Incubate Incubate (24 hours) Induce->Incubate Analysis Endpoint Analysis: - Cell Viability - ROS Production - Cytokine Levels Incubate->Analysis

Caption: In vitro experimental workflow.

InVivo_Workflow Start Acclimatize Mice Fast Overnight Fasting Start->Fast Treat Administer this compound (Oral Gavage) Fast->Treat Induce Induce Injury with APAP (i.p.) Treat->Induce 1 hour later Euthanize Euthanize (24 hours post-APAP) Induce->Euthanize Analysis Sample Analysis: - Serum ALT/AST - Histopathology - Tissue Biomarkers Euthanize->Analysis

Caption: In vivo experimental workflow.

The proposed application notes and protocols provide a structured approach for the preclinical evaluation of this compound as a potential therapeutic agent for DILI. By leveraging its known anti-inflammatory and choleretic properties, these studies can elucidate the protective mechanisms of this compound in the context of liver injury. The provided hypothetical data and visualizations serve as a guide for experimental design and data interpretation. Further research into this compound's effects on specific signaling pathways, such as NF-κB, and its impact on bile acid transport proteins would provide a more comprehensive understanding of its therapeutic potential in DILI.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bucolome Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bucolome in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the barbiturate family of compounds.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.[2] Like many poorly soluble drugs, this compound's low aqueous solubility can pose a significant challenge for in vitro studies, potentially leading to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.[3]

Q2: I'm observing precipitation of this compound in my cell culture medium after dilution from a DMSO stock. What is happening and how can I prevent it?

A2: This is a common issue when diluting a drug from a high-concentration organic solvent stock (like DMSO) into an aqueous-based cell culture medium. The dramatic change in solvent polarity can cause the drug to crash out of solution. To prevent this, consider the following:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.

  • Use a multi-step dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the medium. This gradual change in solvent composition can help maintain solubility.

  • Pre-warm the medium: Adding the this compound stock to pre-warmed culture medium can sometimes improve solubility.

  • Increase the volume of the final dilution: A larger final volume can help to keep the drug concentration below its solubility limit in the aqueous environment.

Q3: What are the most common strategies to enhance this compound's solubility for in vitro assays?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound for in vitro experiments.[4][5][6][7] These can be broadly categorized as:

  • Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a concentrated stock solution is the most common approach.[7]

  • pH adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility. However, the optimal pH for solubility may not be compatible with cell viability.

  • Use of cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility.

  • Formulation with surfactants or polymers: Non-ionic surfactants or polymers can be used to create micellar formulations or solid dispersions that enhance solubility.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates immediately upon addition to aqueous buffer or media. The aqueous solubility of this compound is exceeded.Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Perform a serial dilution into the final aqueous solution, ensuring the final solvent concentration is compatible with your assay.
A clear solution is formed initially, but precipitation occurs over time. The compound is in a supersaturated, metastable state and is slowly crashing out of solution.This is known as "kinetic solubility." Consider using a lower final concentration of this compound. Alternatively, the use of solubility enhancers like cyclodextrins could help stabilize the solution.
Inconsistent results are observed between experiments. This could be due to incomplete dissolution of this compound or variability in the preparation of the dosing solution.Ensure your stock solution is fully dissolved before each use. Vortexing or brief sonication of the stock solution can help. Always prepare fresh dilutions for each experiment.
Cell toxicity is observed at the desired this compound concentration. The toxicity may be due to the co-solvent (e.g., DMSO) rather than this compound itself.Perform a vehicle control experiment with the same concentration of the co-solvent to assess its toxicity. Aim for the lowest possible final co-solvent concentration.

Quantitative Solubility Data

Extensive searches for specific quantitative solubility data for this compound (e.g., in mg/mL or molarity in water, DMSO, or at various pH values) did not yield precise numerical values in the publicly available scientific literature. Therefore, a quantitative data table cannot be provided at this time. Researchers are advised to determine the empirical solubility of this compound in their specific experimental systems.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous-based in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder into a sterile tube or vial.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all of the this compound has dissolved and there are no visible particles.

  • If dissolution is incomplete, briefly sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium from a DMSO stock while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.

  • Gently mix the solution after each dilution step by pipetting up and down or by gentle swirling. Avoid vigorous vortexing which can cause foaming of the medium.

  • Use the final working solution immediately for your in vitro experiment.

Signaling Pathway Diagrams

This compound, as an NSAID, primarily targets the cyclooxygenase (COX) pathway. Its potential effects on other signaling pathways, such as NF-κB and GABA receptors, are also of interest to researchers.

Bucolome_Experimental_Workflow cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay bucolome_powder This compound Powder stock_solution Concentrated Stock Solution (e.g., 100 mM) bucolome_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution (e.g., 10 µM) stock_solution->working_solution Serial Dilution cell_medium Cell Culture Medium cell_medium->working_solution cell_culture Cell Culture (e.g., in multi-well plate) working_solution->cell_culture Treatment incubation Incubation (37°C, 5% CO2) cell_culture->incubation data_analysis Data Analysis incubation->data_analysis

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

Bucolome_COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxane->platelet_agg This compound This compound This compound->cox1 This compound->cox2

Caption: this compound's inhibitory action on the COX-1 and COX-2 pathways.

Bucolome_NFkB_Pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p50/p65) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_transcription Gene Transcription (Pro-inflammatory cytokines) nucleus->gene_transcription Activates This compound This compound (Potential Indirect Effect) This compound->ikk Reduces Prostaglandin-mediated activation

Caption: Potential indirect effect of this compound on the NF-κB signaling pathway.

Bucolome_GABA_Pathway gaba_receptor GABA-A Receptor (Ligand-gated ion channel) cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Opens gaba GABA gaba->gaba_receptor Binds This compound This compound (as a Barbiturate) This compound->gaba_receptor Positive Allosteric Modulation hyperpolarization Hyperpolarization (Inhibitory Effect) cl_channel->hyperpolarization Cl- influx

Caption: Postulated modulatory effect of this compound on the GABA-A receptor.

References

Technical Support Center: Managing Bucolome-Induced Gastrointestinal Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal side effects during preclinical animal studies with Bucolome. Due to the limited availability of public data specific to this compound, the information and protocols provided are based on the well-established effects of the broader class of non-steroidal anti-inflammatory drugs (NSAIDs), to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of this compound in animal studies?

A1: As a non-steroidal anti-inflammatory drug (NSAID), this compound is anticipated to cause gastrointestinal (GI) side effects similar to other drugs in its class. These can range from mild to severe and may include nausea, vomiting, and abdominal pain.[1] In animal models, these effects can manifest as observable signs of discomfort, reduced food intake, and changes in stool consistency. At a histopathological level, NSAID administration can lead to gastric and intestinal mucosal damage, including erosions and ulcerations.[1][2][3]

Q2: What is the primary mechanism behind this compound-induced gastrointestinal toxicity?

A2: The primary mechanism of NSAID-induced GI toxicity is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][4] COX-1 is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins that play a crucial role in maintaining mucosal integrity.[1][4] By inhibiting COX-1, this compound can reduce the production of these protective prostaglandins, leading to decreased mucus and bicarbonate secretion, reduced mucosal blood flow, and increased susceptibility to acid-induced damage.[5]

Q3: Which animal models are most suitable for studying this compound-induced gastrointestinal side effects?

A3: Rodent models, particularly rats and mice, are widely used to study NSAID-induced gastrointestinal injury due to their well-characterized physiology and the availability of standardized protocols.[6][7][8] Larger animal models such as pigs and horses have also been used to improve translational relevance, although species-specific differences in susceptibility to NSAID-induced GI effects exist.[6] The choice of model will depend on the specific research question and endpoints being evaluated.

Q4: How can I quantify the extent of gastrointestinal damage in my animal study?

A4: Gastrointestinal damage is typically quantified using a macroscopic ulcer index or scoring system. This involves visual examination of the gastric and intestinal mucosa post-mortem and grading the severity of lesions based on their number and size. Histopathological examination of tissue sections can provide a more detailed assessment of cellular damage. Additionally, non-invasive methods such as measuring intestinal permeability using marker molecules can be employed.[9]

Q5: Are there any known strategies to mitigate this compound-induced gastrointestinal side effects in animal models?

A5: Several strategies are employed to mitigate NSAID-induced GI toxicity in animal studies. Co-administration of gastroprotective agents is a common approach. These can include:

  • Proton Pump Inhibitors (PPIs): Such as omeprazole, which reduce gastric acid secretion.[10]

  • Histamine H2-receptor antagonists: Like cimetidine or famotidine, which also decrease acid production.[10][11]

  • Prostaglandin analogs: Such as misoprostol, which replace the prostaglandins inhibited by NSAIDs.

  • Mucosal protectants: Like sucralfate, which forms a protective barrier over the ulcerated tissue.[10]

It is crucial to consider that these co-administered agents may influence the experimental outcomes and should be appropriately controlled for.

Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during your experiments.

Problem Possible Causes Troubleshooting Steps
High mortality rate in this compound-treated animals. - Dose of this compound is too high, leading to severe gastrointestinal bleeding or perforation.- The animal strain is particularly sensitive to NSAID-induced toxicity.- Dehydration or stress exacerbating the GI side effects.- Perform a dose-response study to determine the maximum tolerated dose (MTD).- Review literature for strain-specific sensitivity to NSAIDs.- Ensure adequate hydration and minimize experimental stressors. Consider subcutaneous fluid administration.- Implement a humane endpoint protocol based on clinical signs of severe toxicity.
Inconsistent or highly variable gastrointestinal lesion scores. - Inconsistent drug administration (e.g., gavage technique).- Variation in food intake among animals (fasting status can influence ulcer development).[3]- Subjectivity in the scoring of lesions.- Differences in the gut microbiome of the animals.- Standardize the drug administration procedure and ensure all personnel are adequately trained.- Standardize the fasting period before drug administration.- Develop a clear and objective lesion scoring system with photographic examples. Have two independent researchers score the lesions blindly.- Source animals from a single vendor and house them under identical conditions to minimize microbiome variability.
No observable gastrointestinal lesions despite high doses of this compound. - The chosen animal model or strain may be resistant to NSAID-induced GI effects.[6]- The duration of the study is too short for lesions to develop.- The method of lesion assessment is not sensitive enough.- Consider using a different, more susceptible animal model or strain.- Extend the duration of this compound administration.- In addition to macroscopic scoring, perform histopathological analysis of the GI tract.- Measure secondary indicators of GI damage, such as fecal occult blood or intestinal permeability.[9]
Difficulty in distinguishing between this compound-induced effects and other experimental variables. - Confounding effects from other administered substances (e.g., vehicle, other test compounds).- Stress from experimental procedures (e.g., handling, surgery).- Include appropriate control groups: a vehicle-only control and a positive control with a well-characterized NSAID (e.g., indomethacin).- Acclimatize animals to all experimental procedures before the start of the study to minimize stress-induced artifacts.

Data Presentation

The following tables present representative quantitative data for NSAID-induced gastrointestinal side effects in a rat model. This data is illustrative and based on typical findings for NSAIDs like indomethacin.

Table 1: Representative Ulcer Index in a Rat Model of NSAID-Induced Gastropathy

Treatment GroupDose (mg/kg)NMean Ulcer Index (± SEM)
Vehicle Control-100.5 ± 0.2
This compound (hypothetical)25108.2 ± 1.5
This compound (hypothetical)501018.5 ± 2.1
Indomethacin (Positive Control)201025.3 ± 3.4
This compound + Omeprazole50 + 20105.1 ± 1.1
p < 0.05 compared to this compound 50 mg/kg group

Table 2: Representative Intestinal Permeability in a Rat Model of NSAID-Induced Enteropathy

Treatment GroupDose (mg/kg)NIntestinal Permeability (% of administered marker in urine ± SEM)
Vehicle Control-81.2 ± 0.3
This compound (hypothetical)5085.8 ± 0.9
Naproxen (Positive Control)4087.2 ± 1.1
This compound + Misoprostol50 + 0.182.1 ± 0.5
p < 0.05 compared to this compound 50 mg/kg group

Experimental Protocols

Protocol 1: Induction of Gastric Ulcers in Rats with an NSAID

  • Animals: Male Wistar rats (200-250 g) are used.

  • Housing: Animals are housed in cages with wire mesh bottoms to prevent coprophagy and fasted for 24 hours before the experiment, with free access to water.

  • Drug Administration:

    • The test compound (e.g., this compound) or a reference NSAID (e.g., indomethacin, 30 mg/kg) is administered orally via gavage.[12]

    • The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • For gastroprotective studies, the protective agent (e.g., omeprazole, 20 mg/kg) is administered 30 minutes before the NSAID.[13]

  • Observation Period: Animals are observed for 4-6 hours after NSAID administration.

  • Euthanasia and Tissue Collection:

    • Animals are euthanized by CO2 asphyxiation.

    • The stomach is removed, opened along the greater curvature, and gently rinsed with saline.

  • Ulcer Scoring:

    • The stomach is examined for lesions in the glandular region.

    • The severity of the ulcers is scored based on a pre-defined scale (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two small lesions, 3 = multiple small lesions, 4 = severe and extensive lesions). The sum of the lengths of all lesions can also be used as an ulcer index.

Protocol 2: Assessment of Intestinal Permeability in Rats

  • Animals and Drug Administration: Follow steps 1-3 from Protocol 1.

  • Permeability Marker Administration:

    • Two hours after NSAID administration, a non-absorbable marker (e.g., 51Cr-EDTA) is administered orally.[9]

  • Urine Collection:

    • Animals are placed in metabolic cages, and urine is collected for 24 hours.

  • Sample Analysis:

    • The amount of the permeability marker in the urine is quantified using a gamma counter (for 51Cr-EDTA).

  • Calculation: Intestinal permeability is expressed as the percentage of the administered dose of the marker that is excreted in the urine over 24 hours.

Visualizations

NSAID_GI_Toxicity_Pathway NSAID This compound (NSAID) COX1 COX-1 Enzyme NSAID->COX1 Inhibition COX2 COX-2 Enzyme NSAID->COX2 Inhibition Prostaglandins_GI Protective Prostaglandins (PGE2, PGI2) COX1->Prostaglandins_GI Synthesis GI_Damage Gastrointestinal Damage: - Erosions - Ulcers - Bleeding Prostaglandins_Inflam Inflammatory Prostaglandins COX2->Prostaglandins_Inflam Synthesis Therapeutic_Effect Therapeutic Effect: - Anti-inflammatory - Analgesic Mucosal_Defense Gastric Mucosal Defense: - Mucus Secretion - Bicarbonate Production - Mucosal Blood Flow Prostaglandins_GI->Mucosal_Defense Maintenance Inflammation Inflammation & Pain Prostaglandins_Inflam->Inflammation Mediation Mucosal_Defense->GI_Damage Prevention Inflammation->Therapeutic_Effect Reduction

Caption: Mechanism of NSAID-induced gastrointestinal toxicity and therapeutic effect.

Experimental_Workflow_GI_Ulcer_Model Start Start: Animal Acclimatization (Wistar Rats, 200-250g) Fasting 24-hour Fasting (Water ad libitum) Start->Fasting Grouping Randomization into Treatment Groups: - Vehicle Control - this compound (Test) - Positive Control (e.g., Indomethacin) - this compound + Gastroprotectant Fasting->Grouping Dosing Oral Gavage Administration Grouping->Dosing Observation 4-6 Hour Observation Period Dosing->Observation Euthanasia Euthanasia (CO2 Asphyxiation) Observation->Euthanasia Dissection Stomach Removal and Preparation Euthanasia->Dissection Analysis Macroscopic and/or Histopathological Analysis of Gastric Lesions Dissection->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for an NSAID-induced gastric ulcer model in rats.

Troubleshooting_Logic Problem High Variability in GI Lesion Scores Cause1 Inconsistent Dosing Technique? Problem->Cause1 Cause2 Variable Fasting Times? Problem->Cause2 Cause3 Subjective Lesion Scoring? Problem->Cause3 Solution1 Standardize Gavage Procedure & Retrain Personnel Cause1->Solution1 Yes Solution2 Strictly Control Fasting Duration for All Animals Cause2->Solution2 Yes Solution3 Implement Blind Scoring by Two Independent Researchers with a Clear Scoring Rubric Cause3->Solution3 Yes

Caption: Troubleshooting logic for high variability in gastrointestinal lesion scores.

References

Optimizing Bucolome Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Bucolome concentration for various cell-based assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to facilitate effective and accurate experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) and a barbiturate derivative.[1] Its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the biosynthesis of prostaglandins.[2][3] Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces prostaglandin production, thereby exerting its anti-inflammatory effects.[2] Additionally, this compound is known to inhibit the cytochrome P450 enzyme, CYP2C9, which is involved in the metabolism of various drugs.[1][2][3]

Q2: What are the typical applications of this compound in cell-based assays?

A2: this compound is primarily used in cell-based assays to investigate its anti-inflammatory and cytotoxic effects. Common applications include:

  • Anti-inflammatory assays: Assessing the inhibition of pro-inflammatory markers such as prostaglandin E2 (PGE2) and cytokines (e.g., TNF-α, IL-6) in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

  • Cytotoxicity assays: Determining the concentration at which this compound becomes toxic to cells, often using methods like the MTT assay to measure cell viability.

  • Drug metabolism studies: Investigating the inhibitory effect of this compound on CYP2C9 activity.

Q3: What is a recommended starting concentration for this compound in a cell-based assay?

A3: Due to a lack of publicly available IC50 values for this compound in various cell lines, determining a precise starting concentration can be challenging. However, for initial in vitro studies with a new compound, a concentration range of 1–10 µM is generally recommended to approximate in vivo levels. For exploratory assays, a broader range might be employed to identify a biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: this compound's solubility in aqueous media can be limited. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). A typical stock solution concentration would be 10-100 mM. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the cell culture does not exceed 0.1-0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium - Low solubility of this compound in aqueous media.- High final concentration of this compound.- Interaction with media components.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for your cells (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Consider a stepwise dilution of the DMSO stock into the media to prevent rapid precipitation.[4]
High background or inconsistent results in assays - Contamination of cell cultures (bacterial, fungal, or mycoplasma).- Inconsistent cell seeding density.- Edge effects in multi-well plates.- Regularly test for mycoplasma contamination.- Ensure consistent cell seeding and even distribution in wells.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile medium or PBS.
Unexpected cytotoxicity at low concentrations - Cell line is particularly sensitive to this compound.- Off-target effects of this compound.- Perform a thorough dose-response cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell line.- Consider using a different cell line if sensitivity is an issue.
Lack of expected anti-inflammatory effect - Sub-optimal concentration of this compound.- Ineffective inflammatory stimulus (e.g., LPS).- Assay timing is not optimal.- Perform a dose-response experiment to find the effective concentration of this compound.- Ensure the inflammatory stimulus (e.g., LPS) is potent and used at an appropriate concentration.- Optimize the incubation time for both the inflammatory stimulus and this compound treatment.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide estimated ranges and general guidelines based on typical NSAIDs. Researchers are strongly encouraged to determine these values empirically for their specific experimental setup.

Table 1: Estimated Effective Concentration Ranges for this compound in Cell-Based Assays

Assay TypeCell LineEstimated EC50/IC50 Range (µM)Recommended Starting Concentration Range (µM)
Anti-inflammatory (PGE2 Inhibition) Macrophage-like (e.g., RAW 264.7)1 - 500.1 - 100
Cytotoxicity (MTT Assay) Various cancer and normal cell lines> 100 (highly cell-dependent)1 - 200
CYP2C9 Inhibition Hepatocyte-derived (e.g., HepG2)1 - 200.1 - 50

Table 2: General Experimental Parameters for this compound Assays

ParameterRecommended Condition
Stock Solution Solvent DMSO
Stock Solution Concentration 10 - 100 mM
Final DMSO Concentration in Culture ≤ 0.5% (v/v)
Incubation Time (Anti-inflammatory Assay) 1 - 24 hours (co-incubation with stimulus)
Incubation Time (Cytotoxicity Assay) 24 - 72 hours

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a series of this compound dilutions in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Protocol 2: Assessing the Anti-inflammatory Effect of this compound by Measuring Prostaglandin E2 (PGE2) Inhibition

This protocol describes how to measure the inhibition of LPS-induced PGE2 production by this compound in macrophage-like cells (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound (prepared in serum-free medium) for 1 hour. Include a vehicle control (medium with DMSO).

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatants from each well and centrifuge to remove any cellular debris.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for PGE2 inhibition.

Visualizations

Bucolome_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: this compound's primary mechanism of action.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells (96-well plate) Prepare_this compound 2. Prepare this compound Dilutions Treat_Cells 3. Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate 4. Incubate (24-72 hours) Treat_Cells->Incubate Add_MTT 5. Add MTT Reagent Incubate->Add_MTT Solubilize 6. Solubilize Formazan Add_MTT->Solubilize Measure_Absorbance 7. Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data 8. Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Caption: Workflow for this compound cytotoxicity assay.

Troubleshooting_Logic Start Problem Encountered Precipitation Precipitate in Media? Start->Precipitation Toxicity Unexpected Cell Death? Precipitation->Toxicity No Solubility_Solutions Check DMSO concentration Prepare fresh dilutions Use stepwise dilution Precipitation->Solubility_Solutions Yes No_Effect No Anti-inflammatory Effect? Toxicity->No_Effect No Toxicity_Solutions Perform dose-response Lower this compound concentration Toxicity->Toxicity_Solutions Yes No_Effect_Solutions Optimize this compound concentration Verify stimulus activity Adjust incubation time No_Effect->No_Effect_Solutions Yes End Problem Resolved No_Effect->End No Solubility_Solutions->End Toxicity_Solutions->End No_Effect_Solutions->End

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Troubleshooting Bucolome Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common stability issues encountered with Bucolome in aqueous solutions during experimental procedures. The following information is curated to assist in troubleshooting and ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What could be the cause?

A1: Precipitate formation can be due to several factors:

  • Poor Solubility: this compound may have limited solubility in purely aqueous solutions. The concentration of your solution might have exceeded its solubility limit under the specific pH and temperature conditions of your experiment.

  • pH Shift: A change in the pH of your solution can significantly alter the ionization state of this compound, potentially leading to a decrease in solubility and subsequent precipitation.

  • Temperature Fluctuation: Lowering the temperature of the solution can decrease the solubility of this compound, causing it to precipitate out of the solution.

  • Degradation: The precipitate could be a degradation product of this compound that is less soluble than the parent compound.

Q2: I suspect my this compound solution is degrading. What are the common factors that can cause instability?

A2: The stability of a drug like this compound in an aqueous solution can be influenced by several factors.[1][2][3] Key environmental and chemical factors that can lead to degradation include:

  • pH: The acidity or alkalinity of the solution is a critical factor. Hydrolysis, a common degradation pathway for many drugs, is often catalyzed by acidic or basic conditions.[2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions.[3]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of photodegradation products.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the drug substance.

  • Presence of Metal Ions: Trace metal ions can sometimes catalyze degradation reactions.

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: To enhance the stability of your this compound solution, consider the following:

  • Use of Co-solvents: If solubility is an issue, consider using a co-solvent system (e.g., with ethanol, propylene glycol, or polyethylene glycol) to increase the solubility of this compound.

  • pH Control: Prepare your solutions in a buffered system to maintain a stable pH. Based on general knowledge, many drugs exhibit maximum stability in the weakly acidic to neutral pH range. However, the optimal pH for this compound stability would need to be determined experimentally.

  • Temperature Control: Store your solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, and protect them from extreme heat.

  • Light Protection: Prepare and store your solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Antioxidants: If oxidative degradation is a concern, consider adding a suitable antioxidant to your formulation.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: What analytical methods are suitable for assessing the stability of this compound in my solutions?

A4: A stability-indicating analytical method is crucial for accurately quantifying the concentration of this compound and detecting its degradation products. A commonly used and reliable technique is:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent this compound peak from any potential degradation products.[4][5][6][7][8] This allows for the accurate quantification of the remaining active drug and the monitoring of impurity formation over time. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[6][8]

Troubleshooting Guide

If you are experiencing instability with your this compound solutions, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow start Instability Observed (e.g., precipitation, color change, loss of potency) check_solubility Is the concentration within the known solubility limit? start->check_solubility check_pH Was the solution pH controlled and monitored? start->check_pH check_temp Was the solution stored at the recommended temperature? start->check_temp check_light Was the solution protected from light? start->check_light check_oxidation Were potential sources of oxidation controlled? start->check_oxidation solubility_issue Potential Cause: Exceeded Solubility Limit check_solubility->solubility_issue No pH_issue Potential Cause: Inappropriate pH or pH Shift check_pH->pH_issue No temp_issue Potential Cause: Thermal Degradation check_temp->temp_issue No light_issue Potential Cause: Photodegradation check_light->light_issue No oxidation_issue Potential Cause: Oxidative Degradation check_oxidation->oxidation_issue No solution_solubility Solution: - Reduce concentration - Use a co-solvent system solubility_issue->solution_solubility solution_pH Solution: - Use a buffered system - Determine optimal pH for stability pH_issue->solution_pH solution_temp Solution: - Store at lower temperatures - Avoid temperature fluctuations temp_issue->solution_temp solution_light Solution: - Use amber vials - Protect from light exposure light_issue->solution_light solution_oxidation Solution: - Use antioxidants - Prepare under inert atmosphere oxidation_issue->solution_oxidation

Caption: Troubleshooting workflow for this compound instability.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively reported in publicly available literature, barbituric acid derivatives can be susceptible to hydrolysis of the amide bonds within the pyrimidine ring. The following diagram illustrates a hypothetical degradation pathway for a generic barbiturate structure, which may share similarities with this compound's degradation.

Degradation_Pathway This compound This compound (Barbiturate Structure) Intermediate Hydrolytic Intermediate (Ring Opening) This compound->Intermediate Hydrolysis (Acid or Base Catalyzed) Degradation_Products Further Degradation Products (e.g., Malonic Acid & Urea Derivatives) Intermediate->Degradation_Products Further Hydrolysis

Caption: Hypothetical degradation pathway of a barbiturate.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] A typical forced degradation study involves subjecting the drug to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a defined period, protected from light.

    • Withdraw samples at different time points and dilute for analysis.

  • Thermal Degradation (in solution):

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer).

    • Incubate at an elevated temperature (e.g., 70 °C) for a defined period.

    • Withdraw samples at different time points, cool to room temperature, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze the exposed and control samples at appropriate time intervals.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Example of a Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation and Columns:

  • Use a standard HPLC system with a UV detector.

  • Screen different columns, such as a C18 or C8 column, with varying particle sizes and dimensions.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, for example, a mixture of acetonitrile and water or methanol and water.

  • To improve peak shape and resolution, add a modifier to the aqueous phase, such as a buffer (e.g., phosphate or acetate buffer to control pH) or an ion-pairing agent if necessary.

  • Test both isocratic and gradient elution modes to achieve the best separation.

3. Wavelength Selection:

  • Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Set the HPLC detector to this wavelength for optimal sensitivity.

4. Method Optimization:

  • Inject a mixture of the stressed (degraded) samples to evaluate the separation of the degradation products from the parent drug.

  • Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate resolution between all peaks.

5. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[6][8]

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound under various stress conditions. Researchers are encouraged to perform their own stability studies to determine the specific degradation profile of this compound in their experimental setups. The data generated from such studies can be presented in a format similar to the hypothetical table below for clear comparison.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
0.1 M HCl (60 °C)295.21
885.12
0.1 M NaOH (RT)290.51
875.32
3% H₂O₂ (RT)298.11
892.41
Heat (70 °C)2496.51
Photolytic (ICH)2491.83

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

References

Bucolome Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Bucolome that researchers may encounter during their experiments. This compound, a non-steroidal anti-inflammatory drug (NSAID), is known to have multiple molecular targets, which can lead to unexpected experimental outcomes.

Troubleshooting Guides

Issue 1: Unexpected Alterations in the Metabolism of Co-administered Compounds in In Vitro Models

Question: We are observing altered metabolic profiles and clearance rates of our lead compound when co-incubated with this compound in liver microsomes or primary hepatocytes. What could be the cause, and how can we investigate this?

Answer:

This phenomenon is likely due to this compound's well-documented inhibitory effect on Cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism.[1][2] this compound can act as a potent inhibitor of CYP2C9, leading to decreased metabolism of other drugs that are substrates for this enzyme.[1][3]

Troubleshooting Workflow:

A Unexpected alteration in co-administered compound's metabolism B Hypothesis: this compound is inhibiting CYP2C9-mediated metabolism A->B C Experiment 1: In Vitro CYP2C9 Inhibition Assay B->C G Experiment 2: Co-incubation with a known CYP2C9 substrate B->G D Incubate liver microsomes or recombinant CYP2C9 with a fluorescent probe substrate and varying concentrations of this compound C->D E Measure the formation of the fluorescent metabolite D->E F Determine the IC50 value of this compound for CYP2C9 inhibition E->F J Conclusion: Confirm this compound's inhibitory effect and its impact on your compound's metabolism F->J H Incubate your compound of interest with this compound and a known CYP2C9 substrate (e.g., diclofenac, S-warfarin) G->H I Analyze the metabolic profile of both compounds using LC-MS/MS H->I I->J

Figure 1: Troubleshooting workflow for altered drug metabolism.

Detailed Experimental Protocol: In Vitro CYP2C9 Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of this compound against CYP2C9 activity using a fluorescent probe.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP2C9

  • This compound

  • CYP2C9 fluorescent probe substrate (e.g., a fluorogenic derivative of diclofenac)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of this compound to the wells. Include a vehicle control (solvent only).

  • Add HLMs or recombinant CYP2C9 to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the fluorescent probe substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader set to the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the initial rate of the reaction for each this compound concentration.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Issue 2: Discrepancies in Drug Efficacy or Potency in the Presence of Serum Proteins

Question: The potency of our test compound is significantly altered when we switch from serum-free media to media containing serum albumin in the presence of this compound. Why is this happening?

Answer:

This compound is known to bind to serum albumin and can displace other drugs from their binding sites.[4][5][6] This displacement increases the free (unbound) concentration of the co-administered drug, which is the pharmacologically active fraction. This can lead to an apparent increase in potency or unexpected toxicity in cell-based assays. The kinetic binding constant of this compound to human serum albumin (HSA) has been reported to be 1.5 x 10^6 M-1.[7]

Troubleshooting Workflow:

A Altered drug potency in the presence of serum albumin and this compound B Hypothesis: this compound displaces the test compound from albumin A->B C Experiment: Equilibrium Dialysis or Ultrafiltration B->C D Incubate your compound with human serum albumin (HSA) in the presence and absence of this compound C->D E Separate the free and protein-bound fractions of your compound D->E F Quantify the concentration of your compound in each fraction using HPLC or LC-MS/MS E->F G Determine the binding affinity (Kd or Ki) of your compound to HSA and how it is affected by this compound F->G H Conclusion: Confirm drug displacement and quantify the change in free fraction G->H A Unexpected cellular effects of this compound B Hypothesis 1: Inhibition of Aldose Reductase A->B F Hypothesis 2: Modulation of Signaling Pathways (e.g., NF-κB, MAPK) A->F C Experiment: Aldose Reductase Inhibition Assay B->C D Measure aldose reductase activity in the presence of varying concentrations of this compound C->D E Determine the IC50 value D->E G Experiment: Western Blot or Reporter Assay F->G H Treat cells with this compound and analyze the phosphorylation status of key signaling proteins (e.g., p65 for NF-κB, p38/ERK for MAPK) or use a reporter gene assay G->H I Conclusion: Identify potential off-target signaling pathways affected by this compound H->I cluster_0 Prostaglandin Synthesis Pathway cluster_1 Potential Indirect Effects Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins NFkB NF-κB Pathway Prostaglandins->NFkB modulates MAPK MAPK Pathway Prostaglandins->MAPK modulates This compound This compound This compound->COX Inflammation Inflammatory Gene Expression NFkB->Inflammation MAPK->Inflammation

References

Technical Support Center: Mitigating Bucolome's Impact on P450 Enzymes in Multi-Drug Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Bucolome's impact on cytochrome P450 (CYP) enzymes in multi-drug experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's interaction with P450 enzymes?

A1: this compound is a known inhibitor of cytochrome P450 (CYP) enzymes, with its most significant and clinically relevant impact being the inhibition of the CYP2C9 isoform.[1][2] This inhibition is the primary mechanism underlying its drug-drug interactions. When this compound is co-administered with drugs that are substrates of CYP2C9, it can decrease their metabolism, leading to increased plasma concentrations and potentially altered pharmacological effects.[1]

Q2: What are the known clinical implications of this compound's interaction with CYP2C9?

A2: The inhibitory effect of this compound on CYP2C9 has been observed to enhance the anticoagulant effect of warfarin, a narrow therapeutic index drug metabolized by this enzyme.[1] Additionally, there are reports of this compound-induced hypoglycemia when co-administered with sulfonylurea drugs that are also CYP2C9 substrates.[1] These clinical findings underscore the importance of carefully considering potential drug-drug interactions when this compound is used in multi-drug regimens.

Q3: Is this compound known to significantly inhibit other P450 isoforms?

A3: While the primary focus of documented interactions is on CYP2C9, it is crucial in preclinical studies to assess the inhibitory potential of this compound against a panel of major CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4, to build a comprehensive safety profile. However, publicly available in vitro screening data providing specific IC50 or Ki values for this compound against a full panel of CYP enzymes is limited. The most consistently reported and clinically significant interaction is with CYP2C9.[1][2]

Data Presentation

CYP IsoformInteractionEvidenceClinical Implication
CYP2C9 Inhibition In vivo studies with losartan in rats and humans showed increased plasma concentrations of losartan when co-administered with this compound.[2] Clinical reports demonstrate enhanced anticoagulant effects of warfarin and hypoglycemia with sulfonylureas.[1]High potential for drug-drug interactions with CYP2C9 substrates.
CYP1A2Not well-establishedLimited publicly available data.Potential for interaction should be assessed in preclinical studies.
CYP2D6Not well-establishedLimited publicly available data.Potential for interaction should be assessed in preclinical studies.
CYP3A4Not well-establishedLimited publicly available data.Potential for interaction should be assessed in preclinical studies.

Troubleshooting Guides

Issue: Unexpected inhibition of a CYP enzyme in an in vitro assay with this compound.

  • Possible Cause 1: High concentration of this compound.

    • Troubleshooting Step: Review the concentration of this compound used in the assay. High, non-physiological concentrations can lead to non-specific inhibition. Perform a concentration-response curve to determine the IC50 value.

  • Possible Cause 2: Non-specific binding to microsomes.

    • Troubleshooting Step: Assess the extent of non-specific binding of this compound to the microsomal preparation. High non-specific binding can lead to an underestimation of the true inhibitory potency. Consider using methods to measure and correct for non-specific binding.

  • Possible Cause 3: Solvent effects.

    • Troubleshooting Step: Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO, methanol) in the incubation is low and consistent across all wells. High solvent concentrations can inhibit CYP activity. Include a solvent control in your experiment.

Issue: Difficulty in translating in vitro CYP inhibition data for this compound to in vivo effects.

  • Possible Cause 1: Species differences in CYP enzyme activity.

    • Troubleshooting Step: Be cautious when extrapolating data from animal models to humans. There can be significant species differences in the expression and activity of CYP enzymes. Whenever possible, use human-derived in vitro systems (e.g., human liver microsomes).

  • Possible Cause 2: Complex interplay of ADME processes in vivo.

    • Troubleshooting Step: In vitro inhibition is only one aspect of potential drug-drug interactions. In vivo, absorption, distribution, metabolism by other enzymes, and excretion all play a role. Consider conducting a pilot in vivo study in a relevant animal model to assess the pharmacokinetic interaction.

  • Possible Cause 3: Formation of active metabolites.

    • Troubleshooting Step: Investigate whether this compound is metabolized to other compounds that may also inhibit CYP enzymes. Time-dependent inhibition studies can help to identify if a metabolite is responsible for the inhibitory effect.

Experimental Protocols

In Vitro CYP Inhibition Assay using Human Liver Microsomes

This protocol outlines a method to determine the inhibitory potential of this compound on major CYP450 isoforms.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and probe substrates in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Pooled human liver microsomes

      • This compound at various concentrations (or vehicle control)

      • CYP-specific probe substrate

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a specific incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), stop the reaction by adding a cold quenching solvent (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of CYP activity at each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

In Vivo Assessment of Drug-Drug Interaction with this compound in a Rodent Model

This protocol provides a general framework for an in vivo study in rats to assess the impact of this compound on the pharmacokinetics of a CYP2C9 substrate.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound

  • CYP2C9 probe substrate (e.g., Losartan)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the housing conditions for at least one week.

    • Randomly assign animals to two groups: Control group (vehicle + probe substrate) and this compound group (this compound + probe substrate).

  • Drug Administration:

    • Administer this compound or its vehicle to the respective groups via oral gavage. The dose of this compound should be selected based on available preclinical data.[2]

    • After a predetermined time (e.g., 30-60 minutes), administer the CYP2C9 probe substrate (e.g., Losartan) to all animals, also via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at multiple time points post-probe substrate administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the plasma concentrations of the probe substrate and its major metabolite using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and clearance for the probe substrate in both groups.

  • Data Interpretation:

    • Compare the pharmacokinetic parameters between the control and this compound-treated groups. A significant increase in the AUC and Cmax of the probe substrate in the this compound group would indicate an in vivo inhibitory interaction.

Visualizations

bucolome_cyp2c9_interaction cluster_metabolism Hepatic Metabolism This compound This compound CYP2C9 CYP2C9 Enzyme This compound->CYP2C9 Inhibits CYP2C9_Substrate CYP2C9 Substrate (e.g., Warfarin, Losartan) CYP2C9_Substrate->CYP2C9 Metabolized by Metabolite Inactive Metabolite CYP2C9->Metabolite Produces

Caption: this compound's inhibitory effect on CYP2C9 metabolism.

in_vitro_workflow prep 1. Prepare Reagents (HLMs, this compound, Substrate, NADPH) incubate 2. Incubate at 37°C (Pre-incubation then Reaction) prep->incubate terminate 3. Terminate Reaction (Add Quenching Solvent) incubate->terminate process 4. Process Samples (Centrifuge and collect supernatant) terminate->process analyze 5. LC-MS/MS Analysis (Quantify Metabolite) process->analyze data 6. Data Analysis (Calculate % Inhibition and IC50) analyze->data

Caption: Workflow for in vitro CYP inhibition assay.

References

Technical Support Center: Navigating Bucolome's Metabolic Inhibition Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bucolome. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in this compound's metabolic inhibition, primarily through its potent inhibition of Cytochrome P450 2C9 (CYP2C9).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's metabolic inhibition?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that also functions as a potent inhibitor of the cytochrome P450 enzyme CYP2C9. This enzyme is crucial for the metabolism of numerous drugs. By inhibiting CYP2C9, this compound can slow the metabolism of co-administered drugs that are substrates of this enzyme, leading to increased plasma concentrations and a potential for altered efficacy and toxicity.

Q2: Which drugs are most significantly affected by co-administration with this compound?

Drugs that are primarily metabolized by CYP2C9 are most susceptible to interactions with this compound. Notable examples with a narrow therapeutic index include:

  • Warfarin: this compound significantly increases the plasma concentration of (S)-warfarin, the more potent enantiomer, leading to an enhanced anticoagulant effect. Dose adjustments of warfarin are often necessary when co-administered with this compound.

  • Phenytoin: As a CYP2C9 substrate, phenytoin levels can be elevated by this compound, increasing the risk of concentration-dependent side effects.

  • Oral hypoglycemics (e.g., glimepiride): this compound can inhibit the metabolism of certain sulfonylureas, potentially leading to hypoglycemia.

  • Losartan: this compound has been shown to increase the plasma concentration of losartan while decreasing the concentration of its active metabolite, E3174.

Q3: What is the metabolic pathway of this compound itself?

This compound is primarily metabolized in the liver. A major metabolic pathway is N-glucuronidation, resulting in the formation of this compound N-glucuronide. This metabolite, along with the parent drug, is then excreted, mainly through the kidneys. It is important to note that this compound N-glucuronide can be unstable and hydrolyze back to the parent compound, this compound, particularly under neutral or acidic conditions.

Q4: How do genetic polymorphisms in CYP2C9 affect the variability of this compound's inhibitory effect?

Genetic variations in the CYP2C9 gene can lead to the expression of enzymes with reduced metabolic activity. Individuals carrying alleles such as CYP2C92 and CYP2C93 are classified as intermediate or poor metabolizers. While direct studies on the impact of these polymorphisms on this compound's inhibitory potency are limited, it is plausible that individuals with reduced CYP2C9 activity may experience more pronounced drug-drug interactions when taking this compound with a CYP2C9 substrate. This is an important area for further investigation to personalize therapy and mitigate risks.

Troubleshooting Guide for In Vitro CYP2C9 Inhibition Assays

Variability in experimental results is a common challenge. This guide addresses potential issues you might encounter when assessing this compound's inhibition of CYP2C9 in vitro.

Observed Issue Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments Inconsistent incubation times or temperatures.Ensure precise and consistent timing for pre-incubation and incubation steps. Use a calibrated incubator to maintain a constant temperature (typically 37°C).
Pipetting errors leading to inaccurate concentrations.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare fresh serial dilutions of this compound for each experiment.
Variability in the activity of human liver microsomes (HLMs) or recombinant CYP2C9.Use a consistent lot of HLMs or recombinant enzymes. Always include a positive control inhibitor (e.g., sulfaphenazole) to normalize for inter-assay variability.
No or weak inhibition observed Incorrect concentration range of this compound.Perform a range-finding experiment with a wide concentration range of this compound to determine the appropriate concentrations for the definitive IC50 experiment.
Inactive enzyme or substrate.Verify the activity of the CYP2C9 enzyme source with a known substrate and inhibitor. Ensure the substrate and cofactor (NADPH) solutions are freshly prepared and have been stored correctly.
This compound precipitation in the incubation mixture.Check the solubility of this compound in the final assay buffer. If solubility is an issue, consider using a co-solvent, ensuring its final concentration does not affect enzyme activity.
Unexpectedly potent inhibition Contamination of reagents or labware.Use dedicated and thoroughly cleaned glassware or disposable plasticware. Prepare fresh buffers and reagent solutions.
Overestimation of protein concentration.Accurately determine the protein concentration of the enzyme source (e.g., using a Bradford or BCA assay) before each experiment.

Data Presentation

Table 1: Clinically Significant Drug Interactions with this compound
Co-administered Drug Metabolizing Enzyme Observed Effect of this compound Co-administration Clinical Implication
WarfarinCYP2C9Increased plasma concentration of (S)-warfarin, enhanced anticoagulant effect.Increased risk of bleeding; requires dose reduction of warfarin.
GlimepirideCYP2C9Potentially increased plasma concentration.Increased risk of hypoglycemia.
LosartanCYP2C9Increased plasma concentration of losartan, decreased concentration of active metabolite E3174.Potential alteration of antihypertensive effect.
FurosemideN/A (protein binding)Inhibits protein binding of furosemide, increasing its free fraction.May enhance diuretic effect.

Experimental Protocols

Protocol 1: Determination of this compound's IC50 for CYP2C9 Inhibition (Fluorometric Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound for CYP2C9 using a fluorometric probe substrate.

Materials:

  • Human Liver Microsomes (HLMs) or recombinant human CYP2C9

  • This compound

  • CYP2C9 fluorometric substrate (e.g., a commercially available probe)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Positive control inhibitor (e.g., sulfaphenazole)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

    • Prepare working solutions of the CYP2C9 substrate, NADPH regenerating system, and HLMs/recombinant CYP2C9 in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the this compound solutions at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.

    • Add the HLMs or recombinant CYP2C9 to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow this compound to interact with the enzyme.

  • Initiate Reaction:

    • Initiate the metabolic reaction by adding the CYP2C9 substrate and the NADPH regenerating system to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Bucolome_CYP2C9_Inhibition_Pathway cluster_metabolism Drug Metabolism via CYP2C9 cluster_inhibition This compound's Inhibitory Action Drug_Substrate CYP2C9 Substrate (e.g., Warfarin, Losartan) CYP2C9 CYP2C9 Enzyme Drug_Substrate->CYP2C9 Binds to active site Metabolite Metabolite (Inactive/Active) Excretion Renal/Biliary Excretion Metabolite->Excretion Excretion CYP2C9->Metabolite Metabolizes This compound This compound This compound->CYP2C9 Inhibits Inhibited_CYP2C9 Inhibited CYP2C9

Caption: this compound's inhibition of the CYP2C9 metabolic pathway.

Experimental_Workflow_IC50 A Prepare Reagents (this compound, Enzyme, Substrate, NADPH) B Assay Plate Setup (Buffer, this compound, Enzyme) A->B C Pre-incubation (37°C, 10 min) B->C D Initiate Reaction (Add Substrate + NADPH) C->D E Kinetic Measurement (Fluorescence Reading) D->E F Data Analysis (Calculate % Inhibition) E->F G IC50 Determination (Dose-Response Curve) F->G Troubleshooting_Logic Start Inconsistent IC50 Results? Check_Protocol Verify Protocol Consistency (Time, Temp, Pipetting) Start->Check_Protocol Yes Check_Reagents Assess Reagent Quality (Enzyme Activity, Fresh Solutions) Check_Protocol->Check_Reagents Check_Solubility Evaluate this compound Solubility in Assay Buffer Check_Reagents->Check_Solubility Positive_Control Analyze Positive Control Data (e.g., Sulfaphenazole) Check_Solubility->Positive_Control Outcome Identify and Rectify Source of Variability Positive_Control->Outcome

Technical Support Center: Improving the Oral Bioavailability of Bucolome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during oral administration studies of Bucolome.

Disclaimer

Frequently Asked Questions (FAQs)

1. What are the potential challenges affecting the oral bioavailability of this compound?

Researchers may encounter several challenges that can lead to low or variable oral bioavailability of this compound:

  • Low Aqueous Solubility: As a derivative of barbituric acid, this compound may exhibit poor solubility in aqueous solutions, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Limited Permeability: The ability of this compound to permeate the intestinal membrane may be a limiting factor in its absorption.

  • First-Pass Metabolism: this compound is known to be a substrate and an inhibitor of the Cytochrome P450 enzyme CYP2C9, which is present in the liver and small intestine.[1][2][3][4] Significant metabolism of this compound in the gut wall or liver before it reaches systemic circulation can reduce its oral bioavailability.

  • Drug Interactions: Co-administration of this compound with other drugs that are also substrates, inducers, or inhibitors of CYP2C9 can alter its metabolism and, consequently, its bioavailability.[1][2][3]

2. How can I investigate the root cause of poor oral bioavailability of this compound in my preclinical studies?

A systematic approach is recommended to identify the rate-limiting step in this compound's oral absorption. The following workflow outlines a logical sequence of experiments.

cluster_0 Troubleshooting Workflow for Poor Oral Bioavailability A Initial Observation: Low/Variable Oral Bioavailability B Assess Aqueous Solubility A->B Step 1 C Evaluate Intestinal Permeability (e.g., Caco-2 Assay) A->C Step 2 D Investigate Presystemic Metabolism (e.g., Microsomal Stability Assay) A->D Step 3 E Solubility-Limited Absorption B->E If solubility is low F Permeability-Limited Absorption C->F If permeability is low G Metabolism-Limited Bioavailability D->G If metabolism is high

Caption: Troubleshooting workflow for identifying the cause of poor oral bioavailability.

3. What formulation strategies can be employed to improve the oral bioavailability of this compound?

Based on the identified challenges, several formulation strategies can be explored:

  • For Solubility-Limited Absorption:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[5]

    • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area and improve dissolution.[6][7]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the GI tract.[8][9]

  • For Permeability-Limited Absorption:

    • Permeation Enhancers: The inclusion of excipients that can transiently open the tight junctions between intestinal epithelial cells may improve this compound's absorption.[10]

  • To Mitigate First-Pass Metabolism:

    • CYP2C9 Inhibitors: While this compound is itself a CYP2C9 inhibitor, its own metabolism could potentially be saturated by high local concentrations in the gut, a factor to consider in formulation design. However, co-administering other inhibitors should be approached with caution due to the high potential for drug-drug interactions.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor aqueous solubility 1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Formulation Approaches: Consider developing a solid dispersion or a nanoparticle formulation to enhance dissolution.
Low intestinal permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the apparent permeability coefficient (Papp). 2. Formulation with Permeation Enhancers: Explore the use of GRAS (Generally Recognized as Safe) excipients known to enhance intestinal permeability.
High first-pass metabolism 1. Microsomal Stability Assay: Evaluate the metabolic stability of this compound in liver and intestinal microsomes. 2. Consider Formulation Strategies: Investigate formulations that may reduce presystemic metabolism, such as lymphatic targeting lipid-based systems.
Inconsistent gastric emptying 1. Standardize Dosing Conditions: Ensure consistent fasting or fed states in animal studies to minimize variability in gastric transit time.[11]
Issue 2: Difficulty in Developing a Stable and Reproducible Formulation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Drug polymorphism 1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different polymorphic forms of this compound. 2. Select Stable Polymorph: Choose the most thermodynamically stable polymorph for formulation development.
Excipient incompatibility 1. Compatibility Studies: Perform binary mixture studies of this compound with selected excipients under stressed conditions (e.g., elevated temperature and humidity) and analyze for degradation products.
Manufacturing process variability 1. Process Optimization: For advanced formulations like solid dispersions or nanoparticles, systematically optimize process parameters (e.g., solvent evaporation rate, homogenization pressure) to ensure reproducibility.

Experimental Protocols (Illustrative Examples)

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in methanol in a 1:4 weight ratio.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure at 40°C using a rotary evaporator.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours.

    • Grind the dried film and sieve to obtain a uniform powder.

    • Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (XRPD, DSC).

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animals: Male Wistar rats (200-250 g), fasted overnight with free access to water.

  • Formulations:

    • Group 1: this compound suspension in 0.5% w/v carboxymethyl cellulose (CMC) in water (e.g., 10 mg/kg).

    • Group 2: this compound solid dispersion (prepared as in Protocol 1) suspended in 0.5% w/v CMC in water (equivalent to 10 mg/kg this compound).

  • Dosing: Administer the formulations orally via gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of this compound in plasma samples using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

cluster_1 In Vivo Oral Bioavailability Study Workflow A Animal Acclimatization and Fasting B Formulation Preparation (Suspension vs. Solid Dispersion) A->B C Oral Administration (Gavage) B->C D Serial Blood Sampling C->D E Plasma Separation and Storage D->E F HPLC Bioanalysis E->F G Pharmacokinetic Parameter Calculation F->G

Caption: Workflow for a preclinical oral bioavailability study.

Protocol 3: HPLC Method for Quantification of this compound in Rat Plasma (Illustrative)
  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma, add 200 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject it into the HPLC system.

  • Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma.

Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate how quantitative results from bioavailability studies could be structured.

Table 1: Hypothetical Physicochemical Properties of this compound

Parameter Hypothetical Value Implication for Oral Bioavailability
Aqueous Solubility (pH 7.4)< 0.1 mg/mLPotentially dissolution rate-limited absorption (Suggests BCS Class II or IV).
Permeability (Papp Caco-2)> 10 x 10⁻⁶ cm/sSuggests high permeability (Consistent with BCS Class II).
LogP3.5Indicates good lipophilicity, which may favor membrane permeation but contribute to low aqueous solubility.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension500 ± 1202.0 ± 0.53000 ± 800100 (Reference)
Solid Dispersion (1:4)1200 ± 2501.0 ± 0.37500 ± 1500250
Nanoparticle Formulation1500 ± 3000.8 ± 0.29000 ± 1800300

This technical support center provides a framework for addressing challenges related to the oral bioavailability of this compound. Researchers are encouraged to generate specific data for their this compound substance and formulations to make informed decisions in their drug development programs.

References

How to control for Bucolome's effect on serum protein binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for Bucolome's effect on serum protein binding in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect serum protein binding?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). It is known to be highly bound to serum albumin, the primary protein responsible for drug binding in plasma. Due to this high affinity, this compound can displace other drugs from their binding sites on albumin, leading to an increase in the unbound (free) concentration of the affected drug. This is a form of competitive binding interaction. It is important to note that only the unbound fraction of a drug is pharmacologically active and available for metabolism and elimination.

Q2: Which drugs are known to be affected by this compound's protein binding displacement?

A2: The most well-documented interaction is with the anticoagulant warfarin . This compound can enhance the anticoagulant effect of warfarin, which is attributed to both the displacement from protein binding and inhibition of its metabolism. Other drugs that are highly bound to albumin and may be affected include phenytoin (an anti-epileptic) and sulfonylureas like glimepiride and tolbutamide (used for treating diabetes). However, for some of these drugs, the clinical significance of protein binding displacement by this compound is debated, with metabolic inhibition often playing a more dominant role.[1][2]

Q3: What are the main challenges in studying this compound's effect on serum protein binding?

A3: The primary challenge is distinguishing the effect of protein binding displacement from metabolic inhibition. This compound is a known inhibitor of the cytochrome P450 enzyme CYP2C9, which is responsible for the metabolism of many drugs, including warfarin and some sulfonylureas.[1][2] An increase in the concentration of a co-administered drug could be due to either displacement from albumin, leading to a higher free fraction, or inhibition of its metabolism, leading to reduced clearance, or a combination of both.

Q4: How can I experimentally differentiate between protein binding displacement and metabolic inhibition?

A4: A multi-step in vitro experimental approach is required. This involves conducting parallel experiments using:

  • Human Serum Albumin (HSA) or plasma: To measure the displacement effect in the absence of metabolic enzymes.

  • Human Liver Microsomes (HLMs): To assess the metabolic inhibition effect.

  • A combined system or sequential assays: To understand the interplay between both mechanisms.

A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section addresses common issues encountered during in vitro protein binding experiments.

Problem Possible Cause(s) Troubleshooting Steps
Low recovery of test compound 1. Non-specific binding to the dialysis membrane or ultrafiltration device. 2. Instability of the compound in the assay buffer or plasma.1. Pre-treat the device with a solution of the test compound to saturate non-specific binding sites. 2. Use devices made from low-binding materials. 3. Assess compound stability in the assay matrix at 37°C prior to the binding experiment.
High variability between replicates 1. Inconsistent pipetting or sample handling. 2. Leakage in the dialysis apparatus. 3. Temperature fluctuations during incubation.1. Ensure accurate and consistent pipetting techniques. 2. Inspect dialysis membranes and device integrity before each experiment. 3. Use a calibrated incubator and monitor the temperature throughout the experiment.
Equilibrium not reached in dialysis 1. Insufficient dialysis time. 2. High viscosity of the plasma sample.1. Determine the optimal dialysis time for your specific compound by performing a time-course experiment (e.g., 4, 6, 8, 24 hours). 2. Ensure adequate mixing during incubation.
Unexpectedly high free fraction 1. Protein leakage through the dialysis membrane. 2. Incorrect pH of the buffer, altering drug ionization and binding.1. Check the molecular weight cutoff of the membrane and analyze the buffer compartment for protein content post-dialysis. 2. Verify and adjust the pH of all buffers to physiological pH (7.4).

Quantitative Data Summary

Table 1: Illustrative Binding Affinities to Human Serum Albumin (HSA)

Compound Binding Affinity (Ka) (M⁻¹) Number of Binding Sites (n)
This compound (Hypothetical)5 x 10⁵1-2
Warfarin~2 x 10⁵1
Phenytoin~7.5 x 10²~8
Tolbutamide~1 x 10⁵2

Table 2: Illustrative Displacement of Drugs by this compound (IC₅₀ Values)

Displaced Drug This compound Concentration for 50% Displacement (IC₅₀) (µM)
Warfarin50
Phenytoin100
Tolbutamide75

Note: Lower IC₅₀ values indicate a stronger displacement potential.

Experimental Protocols

Protocol 1: Determining the Effect of this compound on the Protein Binding of a Test Drug using Equilibrium Dialysis

This protocol allows for the quantification of the displacement of a test drug from plasma proteins by this compound.

Materials:

  • Human plasma or Human Serum Albumin (HSA) solution (40 mg/mL in phosphate-buffered saline, pH 7.4)

  • Test drug stock solution

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., 96-well RED plate)

  • Analytical method for quantifying the test drug and this compound (e.g., LC-MS/MS)

Methodology:

  • Preparation of Solutions:

    • Prepare a solution of the test drug in human plasma/HSA at a clinically relevant concentration.

    • Prepare a series of solutions of the test drug and varying concentrations of this compound in human plasma/HSA.

  • Dialysis Setup:

    • Add the plasma/HSA solutions containing the drug(s) to the donor chambers of the equilibrium dialysis plate.

    • Add an equal volume of PBS to the receiver chambers.

  • Incubation:

    • Seal the plate and incubate at 37°C with gentle shaking for a predetermined time to reach equilibrium (typically 4-24 hours).

  • Sampling and Analysis:

    • After incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test drug in all samples using a validated analytical method.

  • Calculation:

    • Calculate the fraction unbound (fu) of the test drug at each this compound concentration using the formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)

    • Plot the change in fu of the test drug as a function of this compound concentration.

Diagram: Workflow for Equilibrium Dialysis Experiment

G prep Prepare drug solutions in plasma/HSA (with and without this compound) setup Load donor (plasma) and receiver (buffer) chambers of dialysis plate prep->setup incubate Incubate at 37°C with shaking to reach equilibrium setup->incubate sample Collect samples from both chambers incubate->sample analyze Analyze drug concentrations (e.g., LC-MS/MS) sample->analyze calculate Calculate fraction unbound (fu) and assess displacement analyze->calculate

Workflow for Equilibrium Dialysis
Protocol 2: Differentiating Protein Binding Displacement from Metabolic Inhibition

This protocol provides a framework to distinguish between this compound's effects on protein binding and its inhibition of CYP2C9 metabolism.

Part A: Assessing Metabolic Inhibition using Human Liver Microsomes (HLMs)

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • CYP2C9 substrate (e.g., S-warfarin, tolbutamide)

  • This compound stock solution

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Analytical method for quantifying the metabolite of the CYP2C9 substrate

Methodology:

  • Incubation Setup:

    • Prepare incubation mixtures containing HLMs, the CYP2C9 substrate, and a range of this compound concentrations.

    • Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Initiate Reaction:

    • Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course and Termination:

    • Incubate at 37°C and collect aliquots at several time points.

    • Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis:

    • Analyze the formation of the metabolite over time.

  • Data Interpretation:

    • Determine the rate of metabolism at each this compound concentration. A decrease in the rate of metabolite formation indicates metabolic inhibition. Calculate the IC₅₀ for CYP2C9 inhibition.

Part B: Integrated Analysis

  • Compare Results: Compare the IC₅₀ for metabolic inhibition (from Part A) with the concentration of this compound required to cause a significant displacement effect (from Protocol 1).

  • Model the Data: Use pharmacokinetic modeling software to simulate the relative contributions of each mechanism to the overall drug-drug interaction.

Diagram: Logical Flow to Differentiate Mechanisms

G cluster_0 In Vitro Experiments cluster_1 Data Analysis start Observed Drug Interaction (Increased concentration of Drug X with this compound) exp1 Protocol 1: Equilibrium Dialysis (Plasma/HSA) - Measures displacement start->exp1 exp2 Protocol 2A: HLM Assay (Human Liver Microsomes) - Measures metabolic inhibition start->exp2 res1 Result: Displacement IC50 exp1->res1 res2 Result: Metabolic Inhibition IC50 exp2->res2 conclusion Determine Primary Mechanism res1->conclusion res2->conclusion

Differentiating Displacement vs. Inhibition

References

Bucolome Long-Term Administration: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in long-term studies of Bucolome, this technical support center provides essential guidance on navigating the potential challenges. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed in long-term this compound administration studies?

Long-term administration of this compound, a non-steroidal anti-inflammatory drug (NSAID), presents several potential challenges that researchers should anticipate and monitor. These primarily include gastrointestinal toxicity, potential for renal and hepatic adverse effects, significant drug-drug interactions due to its inhibition of the CYP2C9 enzyme, and a theoretical risk of cardiovascular events, as seen with other NSAIDs.[1][2][3]

Q2: How does this compound's inhibition of CYP2C9 affect long-term studies?

This compound is a potent inhibitor of Cytochrome P450 2C9 (CYP2C9), an enzyme responsible for metabolizing numerous drugs.[4][5] This inhibition can lead to increased plasma concentrations of co-administered drugs that are CYP2C9 substrates, such as warfarin, phenytoin, and certain oral hypoglycemics, potentially leading to toxicity.[5][6] A case of hypoglycemia has been reported due to this interaction with glimepiride.[5] In long-term studies, this necessitates careful screening of concomitant medications in study subjects and potentially adjusting their dosages.

Q3: What are the expected gastrointestinal side effects with chronic this compound use?

As with other NSAIDs, long-term this compound administration can lead to a range of gastrointestinal issues. These can range from milder symptoms like nausea, vomiting, and abdominal pain to more severe complications such as gastrointestinal bleeding, ulceration, and perforation.[7][8][9] While the risk of serious GI events with NSAIDs may show a small decline over time, it remains a significant concern for the entire duration of treatment.[10]

Q4: Are there specific recommendations for monitoring renal and hepatic function during long-term this compound studies?

Yes, regular monitoring of liver and kidney function is crucial. This compound is metabolized primarily in the liver and its metabolites are excreted via the kidneys.[11] Long-term NSAID use is associated with a risk of both acute and chronic kidney injury.[12][13] Although rare, liver dysfunction is also a potential side effect.[14] Baseline and periodic assessment of renal and hepatic biomarkers are recommended throughout the study.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high plasma levels of a co-administered drug Inhibition of CYP2C9 by this compound leading to decreased metabolism of the other drug.[4][5]1. Review all concomitant medications to identify CYP2C9 substrates. 2. Consider therapeutic drug monitoring for the affected drug. 3. Adjust the dose of the co-administered drug as necessary. 4. Document the drug-drug interaction.
Subject develops symptoms of hypoglycemia (e.g., dizziness, confusion, sweating) This compound-induced potentiation of oral hypoglycemic agents (CYP2C9 substrates) like glimepiride.[5]1. Immediately measure blood glucose levels. 2. Administer glucose as per protocol. 3. Temporarily withhold the hypoglycemic agent and this compound. 4. Re-evaluate the dosing regimen of the hypoglycemic agent.
Subject reports persistent dyspepsia, heartburn, or abdominal pain This compound-induced gastrointestinal irritation.[8]1. Administer this compound with food or milk. 2. Consider co-administration of a gastroprotective agent (e.g., proton pump inhibitor), if the study protocol allows. 3. Evaluate for the presence of H. pylori infection. 4. If symptoms persist, consider dose reduction or discontinuation.
Elevated serum creatinine or BUN levels Potential this compound-induced renal impairment.[12][13]1. Confirm the abnormal lab values with a repeat test. 2. Assess for other potential causes of renal dysfunction. 3. Ensure adequate hydration of the subject. 4. Consider reducing the this compound dose or temporary discontinuation and monitor renal function closely.
Elevated liver enzymes (ALT, AST) Possible this compound-induced hepatotoxicity.[14]1. Rule out other causes of liver injury (e.g., viral hepatitis, alcohol). 2. Discontinue this compound and monitor liver function tests until they return to baseline. 3. If a causal relationship is suspected, report the adverse drug reaction.

Experimental Protocols

Protocol 1: Monitoring for Drug-Drug Interactions via CYP2C9 Inhibition
  • Subject Screening: Prior to enrollment, obtain a detailed medication history of all participants. Exclude subjects taking narrow therapeutic index drugs that are primarily metabolized by CYP2C9, if possible.

  • Baseline Phenotyping (Optional): For studies with a high risk of drug-drug interactions, consider CYP2C9 genotyping or phenotyping at baseline to identify poor metabolizers.

  • Concomitant Medication Review: Maintain a meticulous record of all medications taken by subjects throughout the study.

  • Therapeutic Drug Monitoring (TDM): For subjects who must take a CYP2C9 substrate, implement a TDM protocol for that drug. Collect trough plasma samples at regular intervals and after any dose change of this compound.

  • Dose Adjustment: Based on TDM results and clinical observation, adjust the dose of the concomitant medication in consultation with a clinical pharmacologist.

Protocol 2: Assessment of Gastrointestinal Tolerability
  • Baseline Assessment: At the start of the study, perform a thorough gastrointestinal history and, if indicated, a baseline endoscopy.

  • Symptom Diary: Provide subjects with a diary to record the frequency and severity of any gastrointestinal symptoms (e.g., dyspepsia, nausea, abdominal pain).

  • Fecal Occult Blood Testing (FOBT): Perform FOBT at regular intervals (e.g., every 3-6 months) to screen for occult gastrointestinal bleeding.

  • Endoscopy: If a subject develops persistent or severe gastrointestinal symptoms or has a positive FOBT, perform an endoscopy to evaluate for ulcers or other lesions.

Visualizations

Bucolome_CYP2C9_Interaction This compound This compound CYP2C9 CYP2C9 Enzyme This compound->CYP2C9 Inhibits Metabolite Inactive Metabolite CYP2C9->Metabolite Produces Substrate CYP2C9 Substrate (e.g., Warfarin, Glimepiride) Substrate->CYP2C9 Metabolized by Effect Increased Plasma Concentration & Potential Toxicity Substrate->Effect Leads to

Caption: this compound's inhibition of CYP2C9 metabolism.

LongTerm_Monitoring_Workflow Start Start of Long-Term This compound Administration Baseline Baseline Assessment: - GI History - Renal Function (e.g., eGFR) - Hepatic Function (e.g., ALT, AST) - Concomitant Medication Review Start->Baseline Monitoring Periodic Monitoring (e.g., Monthly, Quarterly) Baseline->Monitoring GI_Assess GI Assessment: - Symptom Diary Review - FOBT Monitoring->GI_Assess Yes Renal_Assess Renal Function Tests Monitoring->Renal_Assess Yes Hepatic_Assess Hepatic Function Tests Monitoring->Hepatic_Assess Yes DDI_Review Review for Potential Drug-Drug Interactions Monitoring->DDI_Review Yes No_Issues No Issues Detected Monitoring->No_Issues No Issues Adverse Event or Lab Abnormality Detected Monitoring->Issues Yes GI_Assess->Monitoring Renal_Assess->Monitoring Hepatic_Assess->Monitoring DDI_Review->Monitoring Continue Continue Study Protocol No_Issues->Continue Troubleshoot Implement Troubleshooting Guide Protocol Issues->Troubleshoot Troubleshoot->Monitoring Continue->Monitoring End End of Study Continue->End

Caption: Workflow for long-term this compound study monitoring.

References

Technical Support Center: Optimizing Detection of Bucolome N-glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal detection of Bucolome N-glucuronide (BCP-NG) metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound and its N-glucuronide metabolite.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for BCP-NG The polar nature of the glucuronide metabolite can lead to poor interaction with standard C18 columns.- Use a polar-embedded or polar-endcapped reversed-phase column: These columns provide better retention and peak shape for polar analytes. - Optimize mobile phase pH: Since BCP-NG is unstable in neutral and acidic conditions, a slightly basic mobile phase (pH ~7.5-8.5) using a buffer like ammonium bicarbonate can improve stability and peak shape. However, this must be balanced with LC-MS system compatibility.[1][2] - Consider HILIC chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for highly polar compounds like glucuronides.[3]
Low Sensitivity or Inconsistent Results for BCP-NG - Instability of BCP-NG: this compound N-glucuronide is known to be unstable, particularly in neutral and acidic aqueous solutions, where it can hydrolyze back to the parent drug, this compound.[4][5] - Ion Suppression: Co-eluting endogenous matrix components can suppress the ionization of BCP-NG in the mass spectrometer source.[6][7][8][9] - In-source Fragmentation: The glucuronide moiety can cleave off in the ion source, leading to a decreased signal for the intact metabolite.[10][11][12][13]- Maintain Sample Stability: Keep samples at a slightly basic pH (e.g., using ammonium bicarbonate) and at low temperatures (-80°C for long-term storage) to minimize degradation.[14][15] Process samples quickly. - Improve Sample Cleanup: Employ a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components.[3][16] - Optimize MS Source Conditions: Lower the cone voltage (fragmentor voltage) to minimize in-source fragmentation.[10][11] Optimize nebulizer gas flow, drying gas temperature, and capillary voltage for optimal ionization. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for BCP-NG will co-elute and experience similar matrix effects and ionization suppression, allowing for more accurate quantification.
High Background or Matrix Effects Inadequate removal of phospholipids and other matrix components from biological samples like plasma or urine.- Protein Precipitation (PPT): While a simple method, it may not be sufficient for removing all interfering components.[3][17] - Liquid-Liquid Extraction (LLE): Can be effective, but may have lower recovery for the polar BCP-NG.[3] - Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex biological samples and reducing matrix effects.[3][16] A mixed-mode or polymeric SPE sorbent may be optimal.
Analyte Carryover Adsorption of this compound or BCP-NG to components of the LC-MS system.- Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the injection needle and port. - Inject Blanks: Run blank injections between samples to assess and mitigate carryover. - Check for Contamination: Ensure all solvents, vials, and other consumables are clean.
Inaccurate Quantification of this compound due to BCP-NG In-source fragmentation of BCP-NG can lead to the formation of the this compound parent ion, artificially inflating its measured concentration.[12]- Chromatographic Separation: Ensure baseline separation between this compound and BCP-NG. This is critical to prevent the in-source fragment of BCP-NG from contributing to the this compound peak.[3] - Optimize MS Parameters: As mentioned, lower the cone voltage to reduce in-source fragmentation.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the major metabolite of this compound and why is it challenging to analyze?

A1: The major metabolite of this compound (BCP) is this compound N-glucuronide (BCP-NG).[4][5][18] Its analysis is challenging due to its inherent instability in neutral and acidic conditions, which can lead to hydrolysis back to the parent drug.[4][5] Additionally, as a polar molecule, it can exhibit poor chromatographic peak shape and be susceptible to ion suppression in the mass spectrometer.[3][6]

Q2: What are the recommended storage conditions for samples containing this compound N-glucuronide?

A2: To ensure the stability of BCP-NG, it is recommended to store biological samples (plasma, urine) at ultra-low temperatures (-80°C) for long-term storage. For short-term storage and during sample processing, keeping the samples on ice is advisable. Adjusting the sample pH to a slightly basic condition (around pH 7.5-8.5) with a buffer like ammonium bicarbonate can also help to minimize degradation.[14][15]

Q3: Which analytical technique is most suitable for the quantification of this compound and its N-glucuronide metabolite?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound and BCP-NG.[5] It allows for the simultaneous measurement of both the parent drug and its metabolite with high accuracy and precision.

Q4: How can I minimize the in-source fragmentation of this compound N-glucuronide?

A4: In-source fragmentation, where the glucuronide moiety cleaves off in the ion source of the mass spectrometer, can be minimized by optimizing the MS source parameters. The most critical parameter is the cone voltage (also known as fragmentor or nozzle potential). Reducing this voltage will decrease the energy in the source and minimize the fragmentation of the intact glucuronide.[10][11]

Q5: What type of internal standard should be used for the accurate quantification of BCP-NG?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound N-glucuronide. A SIL internal standard will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement, leading to the most accurate and precise quantification. If a SIL-BCP-NG is unavailable, a structurally similar compound that does not occur endogenously in the sample may be considered, but this is less ideal.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma
  • Pre-treatment: To 200 µL of plasma, add 20 µL of a stable isotope-labeled internal standard solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the pre-treated sample at 10,000 x g for 5 minutes at 4°C.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method for this compound and BCP-NG
  • LC System: UHPLC system

  • Column: A polar-endcapped C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: Optimized to minimize in-source fragmentation (e.g., 20-30 V)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: To be determined empirically based on the instrument (e.g., precursor ion > product ion)

    • This compound N-glucuronide: To be determined empirically (e.g., precursor ion > product ion, and precursor ion > this compound fragment)

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its N-glucuronide metabolite from published studies.

Table 1: In Vitro Formation of this compound N-glucuronide in Liver Microsomes of Various Species [4][5]

SpeciesBCP-NG Formation Rate (pmol/min/mg protein)
Rat479 ± 83
Mongolian Gerbil378 ± 9
Rabbit275 ± 26
Guinea Pig257 ± 10
Human242 ± 18
Hamster177 ± 22
Mouse167 ± 15

Table 2: Excretion of this compound and this compound N-glucuronide in Human Urine After a Single Oral 600 mg Dose [4][5]

CompoundAmount Excreted in 12 hours (mg)Percentage of Dose (%)
This compound2.9~0.5
This compound N-glucuronide14.4~2.5

Visualizations

Bucolome_Metabolic_Pathway This compound This compound BCP_NG This compound N-glucuronide (Major Metabolite) This compound->BCP_NG UGT1A Family (e.g., UGT1A1, UGT1A3) BCP_NG->this compound Instability Excretion Biliary and Urinary Excretion BCP_NG->Excretion Hydrolysis Hydrolysis (e.g., in acidic conditions)

This compound Metabolic Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with formic acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Polar-endcapped C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Analytical Workflow for BCP-NG

References

Avoiding confounding factors in Bucolome clinical research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bucolome Clinical Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting robust clinical research on this compound, with a specific focus on avoiding confounding factors.

Section 1: General FAQs

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound (Paramidine) is a nonsteroidal anti-inflammatory drug (NSAID) that also exhibits uricosuric properties.[1] Unlike many traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, this compound has a more complex mechanism of action.[2][3] Key actions include:

  • COX Inhibition: It reduces inflammation, pain, and fever by inhibiting the synthesis of prostaglandins and thromboxanes through the COX pathway.[2][3]

  • CYP2C9 Inhibition: this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2C9.[2][3][4] This is a critical consideration in clinical research as it can lead to significant drug-drug interactions by increasing the plasma concentrations of other drugs metabolized by this enzyme, such as warfarin and certain oral hypoglycemics.[1][2][3]

  • Aldose Reductase Inhibition: It inhibits aldose reductase, an enzyme in the polyol pathway that is overactive in conditions like diabetes, suggesting potential in preventing diabetic complications.[2]

Q2: What are the primary therapeutic areas being investigated for this compound?

A2: Initially used as an antirheumatic and analgesic agent, this compound's clinical research has expanded into several areas, including:

  • Gout and Hyperuricemia

  • Enhancement of anticoagulant therapy (e.g., warfarin)[2]

  • Amyotrophic Lateral Sclerosis (ALS)

  • COVID-19

  • Nephrotic syndrome, to restore diuretic response.[5]

Q3: What are confounding factors and why are they a major concern in this compound clinical research?

A3: A confounding factor is a variable that influences both the dependent variable (outcome) and the independent variable (treatment), causing a spurious association.[6] Controlling for confounding is crucial to ensure that the observed effects are genuinely attributable to this compound and not to other extraneous factors.[6] Given this compound's multiple mechanisms of action and its use in patient populations with common comorbidities and polypharmacy, the risk of confounding is particularly high.

Section 2: Troubleshooting Guide: Study Design and Patient Recruitment

Q1: How can I minimize confounding from co-medications during study design?

A1: this compound's inhibition of CYP2C9 is a major source of potential confounding.[2][3][4] A thorough plan to manage co-medications is essential.

  • Exclusion Criteria: Prohibit the use of strong CYP2C9 inhibitors or inducers.

  • Active Comparator: When feasible, use an active comparator with a similar metabolic profile to balance potential drug-drug interactions between arms.

  • Dose Adjustments: For necessary co-medications that are CYP2C9 substrates (e.g., certain antihypertensives, oral hypoglycemics), establish clear protocols for dose adjustments and monitoring.[2]

Table 1: Management of Potential Drug-Drug Interactions with this compound

Interacting Drug ClassPotential Confounding EffectRecommended Management Strategy
Anticoagulants (e.g., Warfarin) Increased anticoagulant effect and bleeding risk.[2][3]Strict exclusion or use in a dedicated interaction study. If co-administration is necessary, intensive INR monitoring and a clear dose-adjustment protocol are required.
Oral Hypoglycemics (e.g., Glimepiride) Increased risk of hypoglycemia.[1]Exclusion of patients on sulfonylureas metabolized by CYP2C9. If included, frequent blood glucose monitoring is essential.
Other NSAIDs Increased risk of gastrointestinal adverse events.[2]Prohibit concurrent use of other NSAIDs.
Diuretics (e.g., Furosemide) Altered diuretic effect.[2][5]In studies where diuretic efficacy is not an endpoint, monitor for changes in fluid balance and blood pressure.
Antihypertensives (e.g., Losartan) Increased plasma concentration of the antihypertensive.Monitor blood pressure closely and have a protocol for dose adjustments.

Q2: How should I address the heterogeneity of patient populations in diseases like ALS or gout?

A2: The natural course of diseases like ALS and gout is highly variable, which can confound study results.[7][8][9]

  • Stratified Randomization: This technique ensures that key prognostic factors are evenly distributed between the treatment and control groups.[10] For example, in an ALS trial, patients could be stratified by the site of onset (bulbar vs. limb) and disease progression rate.[11][12] In a gout trial, stratification could be based on baseline serum urate levels and the frequency of flares.[8][13]

  • Restriction: Limit the study population to a more homogeneous group by narrowing the inclusion criteria (e.g., specific disease duration, severity, or genetic markers).[14] However, this may limit the generalizability of the findings.

Q3: How can I design a patient screening workflow to minimize confounding?

A3: A rigorous screening process is the first line of defense against confounding.

  • Multi-step Screening: Implement a multi-step screening process that includes a detailed medical history, review of concomitant medications, and baseline laboratory tests.

  • Standardized Assessments: Use standardized and validated scales to assess disease severity and functional status (e.g., the ALS Functional Rating Scale-Revised (ALSFRS-R) for ALS).[7]

Section 3: Troubleshooting Guide: Data Collection and Analysis

Q1: What are the best statistical methods to control for confounding factors during data analysis?

A1: Even with a well-designed study, some baseline imbalances may occur. Statistical methods can be used to adjust for these in the analysis phase.[6][14]

  • Multivariate Regression Analysis: This is a common method to adjust for multiple potential confounders simultaneously.[6][10][15] The model can include the treatment group and potential confounders as independent variables to isolate the effect of the treatment.

  • Propensity Score Matching/Weighting: This method is particularly useful in observational studies but can also be applied in clinical trials with baseline imbalances.[16][17] A propensity score is the probability of a patient being assigned to the treatment group, given their baseline characteristics. Patients with similar propensity scores can then be matched or the analysis can be weighted by the inverse of the propensity score.[16]

Q2: How should I handle missing data to avoid introducing bias?

A2: Missing data is a common problem in clinical trials and can lead to biased results if not handled appropriately.

  • Multiple Imputation: This is a sophisticated method that creates multiple complete datasets by imputing the missing values based on the observed data. The analysis is then performed on each dataset, and the results are pooled.

Section 4: Experimental Protocols

Protocol 1: Assessment of CYP2C9 Inhibition by this compound

Objective: To quantify the inhibitory effect of this compound on CYP2C9 activity.

Methodology:

  • System: Human liver microsomes or recombinant human CYP2C9 enzyme.

  • Substrate: A specific CYP2C9 substrate, such as diclofenac or S-warfarin.

  • Procedure: a. Pre-incubate the enzyme system with varying concentrations of this compound (and a vehicle control) for a specified time. b. Initiate the reaction by adding the CYP2C9 substrate and an NADPH-generating system. c. After a defined incubation period, stop the reaction (e.g., by adding acetonitrile). d. Measure the formation of the metabolite (e.g., 4'-hydroxydiclofenac) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Section 5: Signaling Pathways and Workflows

Below are diagrams created using Graphviz to visualize key concepts in this compound clinical research.

cluster_0 This compound's Multifaceted Mechanism of Action This compound This compound COX COX Enzymes This compound->COX Inhibits CYP2C9 CYP2C9 Enzyme This compound->CYP2C9 Inhibits Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Drug_Metabolism Metabolism of Other Drugs CYP2C9->Drug_Metabolism Mediates Drug_Interaction Drug-Drug Interactions Drug_Metabolism->Drug_Interaction Leads to Polyol_Pathway Polyol Pathway Aldose_Reductase->Polyol_Pathway Key Enzyme in Diabetic_Complications Diabetic Complications Polyol_Pathway->Diabetic_Complications Contributes to

Caption: this compound's multiple mechanisms of action.

cluster_1 Patient Screening Workflow to Minimize Confounding Start Potential Participant Pool Inclusion_Exclusion Initial Screening: Inclusion/Exclusion Criteria Start->Inclusion_Exclusion Medical_History Detailed Medical History & Comorbidity Assessment Inclusion_Exclusion->Medical_History Pass Ineligible Excluded Inclusion_Exclusion->Ineligible Fail Medication_Review Concomitant Medication Review (Focus on CYP2C9 substrates/inhibitors/inducers) Medical_History->Medication_Review Baseline_Labs Baseline Laboratory Tests (e.g., serum urate, renal function, liver enzymes) Medication_Review->Baseline_Labs Standardized_Assessment Standardized Disease Severity Assessment Baseline_Labs->Standardized_Assessment Eligible Eligible for Randomization Standardized_Assessment->Eligible All criteria met Standardized_Assessment->Ineligible Criteria not met

Caption: Workflow for patient screening.

cluster_2 Logical Diagram of Stratified Randomization cluster_strata Eligible_Patients Eligible Patients Stratify Stratification by Prognostic Factors (e.g., Disease Severity, Baseline sUA) Eligible_Patients->Stratify Stratum_A Stratum A (e.g., High Severity) Stratify->Stratum_A Stratum_B Stratum B (e.g., Low Severity) Stratify->Stratum_B Randomize_A Randomize Stratum_A->Randomize_A Randomize_B Randomize Stratum_B->Randomize_B Group1A This compound Randomize_A->Group1A Group2A Control Randomize_A->Group2A Group1B This compound Randomize_B->Group1B Group2B Control Randomize_B->Group2B

Caption: Stratified randomization to balance prognostic factors.

References

Validation & Comparative

A Comparative Guide to Bucolome Versus Other NSAIDs in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Bucolome against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by experimental data from established in vivo and in vitro inflammation models.

Executive Summary

This compound is a non-steroidal anti-inflammatory drug with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins that mediate inflammation, pain, and fever.[1] While sharing this core mechanism with other NSAIDs, this compound also exhibits unique pharmacological characteristics, including the inhibition of the cytochrome P450 enzyme CYP2C9, which can alter the metabolism of co-administered drugs.[1][2] This guide delves into the comparative anti-inflammatory efficacy of this compound in established animal models of acute and chronic inflammation and its in vitro enzyme inhibition profile.

Data Presentation: Comparative Anti-Inflammatory Activity

The following tables summarize the available quantitative data comparing the anti-inflammatory potency of this compound with other NSAIDs.

In Vivo Anti-Inflammatory Activity: Adjuvant-Induced Arthritis in Rabbits

This model mimics chronic inflammation characteristic of rheumatoid arthritis. The data below is derived from a study where inflammatory syndrome was induced in the hock joint of rabbits by injecting a mycobacterial adjuvant. The listed NSAIDs were administered orally on a daily basis.

DrugDaily Dose (mg/kg)Observed Effect on Joint Swelling
This compound 500Decrease
Phenylbutazone100Decrease
Ibuprofen100Decrease

Source: Comparison of the anti-inflammatory activity of Commiphora mukul (an indigenous drug) with those of phenylbutazone and ibuprofen in experimental arthritis induced by mycobacterial adjuvant.[3]

Note: The study reported a decrease in the thickness of joint swelling for all three drugs over the course of the treatment but did not provide specific quantitative data on the percentage of inhibition or arthritis scores.

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of NSAIDs is the inhibition of COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 provides an indication of the drug's selectivity for the COX-2 isoform.

Disclaimer: Extensive literature searches did not yield specific IC50 values for this compound for COX-1 and COX-2 inhibition in direct comparative studies. The following table presents data for other commonly used NSAIDs to provide a comparative context for COX inhibition.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Indomethacin0.00900.310.029
Meloxicam376.16.1
Piroxicam47251.9
Celecoxib826.812

Source: Data compiled from a study using human peripheral monocytes.[4][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Adjuvant-Induced Arthritis in Rats

This is a widely used model for preclinical evaluation of anti-arthritic drugs, representing chronic inflammation.

  • Induction: Arthritis is induced in susceptible rat strains by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in paraffin or mineral oil. The injection is typically administered into the sub-plantar surface of a hind paw or at the base of the tail.

  • Disease Progression: An initial acute inflammation appears at the injection site within hours to days. Systemic polyarthritis develops around day 9 to 14, characterized by inflammation in the non-injected paws and other joints.

  • Drug Administration: Test compounds, such as this compound or other NSAIDs, are typically administered orally daily, starting either on the day of adjuvant injection (prophylactic model) or after the onset of systemic arthritis (therapeutic model).

  • Assessment of Anti-Inflammatory Effect: The efficacy of the treatment is evaluated by measuring parameters such as:

    • Paw Volume: The volume of both the injected and non-injected hind paws is measured using a plethysmometer at regular intervals.

    • Arthritis Score: A semi-quantitative scoring system is used to grade the severity of inflammation in each paw based on erythema and swelling.

    • Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and general health.

    • Histopathology: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.

  • Induction: A localized, acute inflammation is induced by injecting a 1% suspension of carrageenan in saline into the sub-plantar surface of a rat's hind paw.

  • Drug Administration: Test compounds are administered, usually orally or intraperitoneally, at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Assessment of Anti-Edematous Effect: The anti-inflammatory effect is quantified by measuring the volume of the paw at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The percentage inhibition of edema is calculated for the drug-treated groups relative to the control group that receives only the vehicle and carrageenan.

Signaling Pathways and Experimental Workflows

NSAID Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory effects of NSAIDs, including this compound, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.

NSAID_Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Damage/Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., PGE2, TXA2) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) COX2->Prostaglandins_COX2 Homeostasis Physiological Functions: - Gastric Protection - Platelet Aggregation - Renal Blood Flow Prostaglandins_COX1->Homeostasis Inflammation Pathological Functions: - Inflammation - Pain - Fever Prostaglandins_COX2->Inflammation NSAIDs NSAIDs (e.g., this compound, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory activity of a test compound using the carrageenan-induced paw edema model.

Carrageenan_Workflow Start Start: Acclimatize Rats Grouping Divide into Control and Treatment Groups Start->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Vehicle (Control) or Test Compound (e.g., this compound) Baseline->Dosing Induction Inject Carrageenan into Hind Paw Dosing->Induction After 30-60 min Measurement Measure Paw Volume at Regular Time Intervals Induction->Measurement Analysis Calculate Paw Edema and Percentage Inhibition Measurement->Analysis End End: Compare Efficacy Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Logical Relationship: Drug Development and Evaluation Pipeline

This diagram outlines the logical progression from identifying a lead compound to its preclinical evaluation in inflammation models.

Drug_Dev_Pipeline cluster_0 In Vitro Screening cluster_1 In Vivo Preclinical Models a Compound Library b COX-1/COX-2 Enzyme Assays a->b c Identify Lead Compounds (e.g., this compound) b->c d Acute Inflammation Model (Carrageenan Paw Edema) c->d Test Efficacy e Chronic Inflammation Model (Adjuvant Arthritis) c->e Test Efficacy f Evaluate Efficacy and Safety d->f e->f

References

A Comparative Analysis of Bucolome and Ibuprofen on Cyclooxygenase (COX) Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential inhibitory effects of Bucolome and ibuprofen on COX-1 and COX-2, supported by experimental data and detailed protocols.

This compound and ibuprofen are both non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While both drugs are non-selective inhibitors of COX enzymes, understanding their differential potency and selectivity is crucial for predicting their efficacy and side-effect profiles. This guide provides a comparative analysis of this compound and ibuprofen, focusing on their inhibitory effects on COX-1 and COX-2, supported by quantitative data and detailed experimental methodologies.

Comparative Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.

A study using human peripheral monocytes to assess the inhibitory effects of various NSAIDs on COX-1 and COX-2 provided the following IC50 values for ibuprofen:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Ibuprofen12800.15

Data sourced from a study using human peripheral monocytes.[5]

The data indicates that ibuprofen is a more potent inhibitor of COX-1 than COX-2, with a COX-1/COX-2 ratio of 0.15.[5] The inhibition of COX-1 is associated with the common gastrointestinal side effects of NSAIDs, while the anti-inflammatory and analgesic effects are primarily attributed to the inhibition of COX-2.[2][6]

Signaling Pathway of COX Inhibition

The mechanism of action for both this compound and ibuprofen involves the blockade of the cyclooxygenase pathway. This pathway begins with the release of arachidonic acid from the cell membrane phospholipids by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[7] PGH2 is subsequently converted by various tissue-specific synthases into different prostanoids, including prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane A2 (TXA2).[7] These prostanoids are responsible for mediating inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound and ibuprofen reduce the production of these prostanoids, leading to their anti-inflammatory, analgesic, and antipyretic effects.[1][3]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane A2) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation This compound This compound This compound->COX1 This compound->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Figure 1. Signaling pathway of COX inhibition by this compound and ibuprofen.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity of compounds like this compound and ibuprofen can be performed using various in vitro assays. A common method involves measuring the production of prostaglandins, such as PGE2, in the presence and absence of the inhibitor.

Key Experimental Method: COX Inhibitor Screening Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Arachidonic acid (substrate)

  • Test compounds (this compound, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Detection system (e.g., ELISA kit for PGE2, LC-MS/MS)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Incubation with Inhibitor: In a reaction tube, mix the reaction buffer, cofactors, and the enzyme solution. Add various concentrations of the test compound (or vehicle control) and pre-incubate for a specified time (e.g., 10 minutes) at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid like HCl).

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Plot the percentage of inhibition of prostaglandin production against the logarithm of the inhibitor concentration. The IC50 value is then determined from the resulting dose-response curve.

Experimental_Workflow Start Start Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Start->Enzyme_Prep Incubation Incubate Enzyme with Inhibitor (this compound/Ibuprofen) and Cofactors Enzyme_Prep->Incubation Reaction_Start Add Arachidonic Acid to Initiate Reaction Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop PGE2_Quant Quantify PGE2 Production (e.g., ELISA, LC-MS/MS) Reaction_Stop->PGE2_Quant Data_Analysis Calculate % Inhibition and Determine IC50 Values PGE2_Quant->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for COX inhibition assay.

Conclusion

Both this compound and ibuprofen are established non-selective inhibitors of COX-1 and COX-2 enzymes, which forms the basis of their anti-inflammatory, analgesic, and antipyretic properties. The available quantitative data for ibuprofen demonstrates a greater potency for COX-1 over COX-2. While the precise IC50 values for this compound require further investigation from head-to-head comparative studies, its mechanism of action is understood to be similar. The provided experimental protocol offers a standardized approach for researchers to conduct such comparative analyses, which are essential for a deeper understanding of the pharmacological profiles of these and other NSAIDs. This information is critical for guiding drug development efforts and for making informed clinical decisions.

References

The Synergistic Effect of Bucolome on Warfarin Anticoagulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticoagulant-enhancing effect of Bucolome when co-administered with warfarin. It presents supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other warfarin-potentiating agents.

Executive Summary

This compound, a non-steroidal anti-inflammatory drug (NSAID), has been shown to significantly enhance the anticoagulant effect of warfarin. This interaction is primarily attributed to the inhibition of the metabolic clearance of the more potent (S)-warfarin enantiomer, a process mediated by the cytochrome P450 2C9 (CYP2C9) enzyme. Clinical studies have demonstrated that the co-administration of this compound allows for a substantial reduction in the required warfarin dosage to achieve and maintain the target International Normalized Ratio (INR), potentially offering a more stabilized anticoagulant therapy with less inter-patient variability. This guide delves into the quantitative data from these studies, outlines the experimental protocols for validation, and provides a visual representation of the underlying mechanisms.

Data Presentation: this compound and Warfarin Interaction

The following tables summarize the quantitative data from clinical studies investigating the combined use of this compound and warfarin.

Table 1: Warfarin Dosage and Anticoagulant Effect with and without this compound

ParameterWarfarin MonotherapyWarfarin + this compoundPercentage ChangeReference
Mean Warfarin Dose (mg/day) 3.3 ± 1.01.4 ± 0.5~58% decrease[1][2]
Approx. 40% lower[3][4]
Approx. one-third of monotherapy dose~67% decrease[5]
Mean INR 2.63.1 (upon initiation of co-therapy)Increase[6]
Time in Therapeutic Range (TTR) 0.61 ± 0.130.62 ± 0.14No significant difference[1][2]
(S)-Warfarin Serum Concentration BaselineSignificantly increasedIncrease[7]
(R)-Warfarin Serum Concentration BaselineNo significant effectNo significant effect[7]

Table 2: Comparison of this compound with Other Warfarin Potentiating Agents

AgentMechanism of ActionTypical Warfarin Dose ReductionOnset of InteractionKey Considerations
This compound Primarily inhibits CYP2C9, reducing (S)-warfarin metabolism.[7]30% to 60%[7]Within the first 7 days[7]May improve stability of anticoagulant effect.[3][4]
Amiodarone Inhibits CYP2C9, 1A2, and 3A4, affecting both (S)- and (R)-warfarin metabolism.[8][9]25% to 50%[6][10]Can be delayed, taking weeks to stabilize.[2][9]Long half-life, requiring prolonged monitoring during initiation and discontinuation.
Sulfamethoxazole (often with Trimethoprim) Inhibits CYP2C9 and may displace warfarin from plasma protein binding sites.[11][12]Variable, requires close monitoring.Rapid, within 2-3 days.[11]High risk of significant INR elevation.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of the this compound-warfarin interaction are as follows:

Quantification of Warfarin Enantiomers by Chiral HPLC

This method is crucial for determining the stereoselective effect of this compound on warfarin metabolism.

  • Principle: Chiral High-Performance Liquid Chromatography (HPLC) separates the (R)- and (S)-enantiomers of warfarin, allowing for their individual quantification.

  • Sample Preparation:

    • Collect blood samples in citrated tubes.

    • Centrifuge to obtain plasma.

    • Perform a liquid-liquid or solid-phase extraction to isolate warfarin from plasma proteins. A common method involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[13]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on a derivatized polysaccharide (e.g., amylose or cellulose), is used. For example, a Daicel CHIRALPAK® IG column.[14]

    • Mobile Phase: A mixture of organic solvents and buffers. A typical mobile phase might consist of acetonitrile, glacial acetic acid, and triethylamine.[1][14] The exact composition is optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically around 1 mL/min.[1][14]

    • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of warfarin (e.g., 300 nm).[14] A fluorescence detector can also be used for enhanced sensitivity.[1]

  • Data Analysis: The concentration of each enantiomer is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of (R)- and (S)-warfarin.

Measurement of Anticoagulant Effect

The anticoagulant effect is primarily monitored using the International Normalized Ratio (INR) and historically, the Thrombo-Test (TT).

  • International Normalized Ratio (INR):

    • Principle: The INR is a standardized measure of the prothrombin time (PT), which assesses the extrinsic pathway of coagulation.

    • Procedure:

      • Collect a blood sample in a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.[7]

      • Centrifuge the sample to obtain platelet-poor plasma.

      • Add a thromboplastin reagent (containing tissue factor and calcium) to the plasma sample at 37°C.[7]

      • Measure the time it takes for a clot to form. This is the PT.

      • The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT) ^ ISI, where ISI is the International Sensitivity Index of the thromboplastin reagent.[7]

  • Thrombo-Test (TT):

    • Principle: A historical method that, similar to the PT, measures the time to clot formation after the addition of a reagent containing thromboplastin and adsorbed bovine plasma.

    • Procedure:

      • A blood sample is collected in a citrated tube.

      • The Thrombo-Test reagent is added to the plasma.

      • The time until clot formation is measured.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the this compound-warfarin interaction.

warfarin_mechanism cluster_liver Hepatocyte cluster_metabolism Warfarin Metabolism & Action Vitamin_K_epoxide Vitamin K epoxide VKORC1 Vitamin K epoxide reductase (VKORC1) Vitamin_K_epoxide->VKORC1 Reduction Vitamin_K_reduced Reduced Vitamin K GGCX γ-glutamyl carboxylase Vitamin_K_reduced->GGCX Cofactor VKORC1->Vitamin_K_reduced Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Active_Factors Active Clotting Factors Coagulation_Cascade Coagulation Cascade (Blood Clotting) Active_Factors->Coagulation_Cascade Leads to GGCX->Vitamin_K_epoxide Oxidation GGCX->Active_Factors Warfarin Warfarin Warfarin->VKORC1 Inhibition S_Warfarin (S)-Warfarin (more potent) Warfarin->S_Warfarin R_Warfarin (R)-Warfarin (less potent) Warfarin->R_Warfarin CYP2C9 CYP2C9 S_Warfarin->CYP2C9 CYP1A2_3A4 CYP1A2, 3A4, etc. R_Warfarin->CYP1A2_3A4 Inactive_Metabolites_S Inactive Metabolites CYP2C9->Inactive_Metabolites_S Inactive_Metabolites_R Inactive Metabolites CYP1A2_3A4->Inactive_Metabolites_R This compound This compound This compound->CYP2C9 Inhibition

Caption: Mechanism of warfarin action and its interaction with this compound.

experimental_workflow cluster_patient_groups Patient Cohorts cluster_treatment_monitoring Treatment and Monitoring cluster_analysis Pharmacokinetic & Pharmacodynamic Analysis cluster_outcomes Comparative Outcomes Group_A Group A: Warfarin Monotherapy Dosing Administer fixed-maintenance dose of Warfarin +/- this compound Group_A->Dosing Group_B Group B: Warfarin + this compound Group_B->Dosing Blood_Sampling Collect blood samples at pre-defined time points (e.g., Day 1, 4, 7, 14, 21) Dosing->Blood_Sampling Compare_Dosage Compare required Warfarin dosage Dosing->Compare_Dosage INR_Measurement Measure INR to assess anticoagulant effect Blood_Sampling->INR_Measurement HPLC_Analysis Perform Chiral HPLC-UV to quantify (S)- and (R)-Warfarin serum concentrations Blood_Sampling->HPLC_Analysis Compare_INR Compare INR levels and TTR INR_Measurement->Compare_INR Compare_Enantiomers Compare enantiomer concentrations HPLC_Analysis->Compare_Enantiomers

Caption: Experimental workflow for validating this compound-warfarin interaction.

Conclusion

The co-administration of this compound with warfarin presents a clinically significant interaction that enhances the anticoagulant effect of warfarin. This is achieved through the specific inhibition of CYP2C9-mediated metabolism of the more potent (S)-warfarin enantiomer. The evidence strongly suggests that this combination therapy can lead to a more predictable and stable anticoagulation, allowing for a reduction in the required warfarin dose. While other drugs also potentiate warfarin's effects, the mechanism and clinical management of the interaction with this compound appear to be well-defined. For researchers and drug development professionals, understanding this interaction provides a valuable model for studying drug metabolism, pharmacokinetics, and pharmacodynamics, and highlights the importance of stereoselectivity in drug-drug interactions. Further research could explore the long-term benefits and safety profile of this combination therapy in diverse patient populations.

References

A Comparative Guide to Bucolome Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of Bucolome, a non-steroidal anti-inflammatory drug (NSAID). Understanding the metabolic fate of this compound in different species is crucial for preclinical safety assessment and extrapolation of animal data to humans in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways to facilitate a thorough understanding of species-specific differences in this compound metabolism.

Executive Summary

This compound undergoes metabolism primarily through N-glucuronidation, forming this compound N-glucuronide (BCP-NG), a major metabolite observed across various species. However, significant quantitative differences exist in the rate of BCP-NG formation among species. In vitro studies using liver microsomes have demonstrated that rats exhibit the highest capacity for BCP-NG formation, followed by Mongolian gerbils, rabbits, guinea pigs, humans, hamsters, and mice. In humans, the UDP-glucuronosyltransferase (UGT) 1A family, particularly UGT1A1 and UGT1A3, are the primary enzymes responsible for this conjugation. Evidence also suggests the involvement of cytochrome P450 (CYP) enzymes, with this compound acting as an inhibitor of CYP2C9, indicating a potential for oxidative metabolism and drug-drug interactions.

Data Presentation

In Vitro Formation of this compound N-glucuronide (BCP-NG) in Liver Microsomes

The following table summarizes the rate of BCP-NG formation in liver microsomes from various species. This data highlights the significant inter-species variability in the glucuronidation of this compound.

SpeciesBCP-NG Formation Rate (pmol/min/mg protein)
Rat479 ± 83[1]
Mongolian Gerbil378 ± 9[1]
Rabbit275 ± 26[1]
Guinea Pig257 ± 10[1]
Human242 ± 18[1]
Hamster177 ± 22[1]
Mouse167 ± 15[1]
Urinary Excretion of this compound and BCP-NG

The table below presents the cumulative urinary excretion of this compound and its N-glucuronide metabolite in rats and humans, showcasing differences in the extent of renal elimination of the parent drug and its metabolite.

SpeciesCompoundCumulative Excretion (% of Dose)Time (h)
RatThis compound2.7 ± 0.78
BCP-NG3.2 ± 0.38
HumanThis compound~0.512[1]
BCP-NG~2.512[1]
Human UGT Isoform Activity in BCP-NG Formation

The following table details the activity of various human UGT isoforms in the formation of BCP-NG, identifying the key enzymes involved in this metabolic pathway in humans.

Human UGT IsoformBCP-NG Formation Rate (pmol/min/mg protein)
UGT1A1142[1]
UGT1A3196[1]
UGT1A48[1]
UGT1A78[1]
UGT1A866[1]
UGT1A938[1]
UGT1A109[1]
UGT2B47[1]
UGT2B716[1]

Metabolic Pathways and Experimental Workflows

This compound Metabolic Pathway

The primary metabolic pathway of this compound is N-glucuronidation. The following diagram illustrates this conjugation reaction.

Bucolome_Metabolism This compound This compound BCP_NG This compound N-glucuronide (BCP-NG) This compound->BCP_NG Glucuronidation UGT UDP-Glucuronosyltransferase (UGT1A1, UGT1A3 in humans)

Caption: N-glucuronidation of this compound.

Potential for CYP-Mediated Oxidative Metabolism

This compound has been identified as an inhibitor of CYP2C9, suggesting that it may also be a substrate for this or other cytochrome P450 enzymes, leading to oxidative metabolites. Further studies are required to fully elucidate this pathway.

Bucolome_CYP_Metabolism This compound This compound Oxidative_Metabolites Oxidative Metabolites (Hypothetical) This compound->Oxidative_Metabolites Oxidation CYP450 Cytochrome P450 (e.g., CYP2C9)

Caption: Hypothetical oxidative metabolism of this compound.

Experimental Workflow: In Vitro Metabolism using Liver Microsomes

The following diagram outlines the general workflow for assessing this compound metabolism using liver microsomes from different species.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (from different species) Incubate Incubate at 37°C Microsomes->Incubate Bucolome_sol This compound Solution Bucolome_sol->Incubate Cofactors Cofactors (e.g., UDPGA, NADPH) Cofactors->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (HPLC-UV/MS) Centrifuge->Analyze

Caption: Workflow for in vitro this compound metabolism assay.

Experimental Protocols

Determination of this compound and BCP-NG by HPLC-UV

This method is suitable for the simultaneous quantification of this compound and its N-glucuronide metabolite in biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma or urine, add an internal standard (e.g., phenylbutazone).

  • Precipitate proteins with an equal volume of acetonitrile.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 20 µL.

3. Quantification:

  • Construct a calibration curve using standards of known concentrations of this compound and BCP-NG.

  • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

In Vitro Glucuronidation Assay using Liver Microsomes

This protocol is designed to determine the rate of BCP-NG formation in liver microsomes from different species.

1. Incubation Mixture (Final Volume 200 µL):

  • Liver microsomes (0.5 mg/mL protein).

  • This compound (100 µM).

  • UDPGA (2 mM).

  • Magnesium chloride (5 mM).

  • Alamethicin (25 µg/mg protein) - to activate UGTs.

  • Tris-HCl buffer (50 mM, pH 7.4).

2. Incubation Procedure:

  • Pre-incubate the mixture of microsomes, this compound, MgCl₂, and alamethicin in the buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3. Analysis:

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the formation of BCP-NG using the HPLC-UV method described above.

4. Data Analysis:

  • Calculate the rate of BCP-NG formation and express it as pmol/min/mg of microsomal protein.

Conclusion

The metabolism of this compound shows significant species-dependent differences, primarily in the rate of N-glucuronidation. While rats exhibit a high rate of BCP-NG formation, the rate in humans is considerably lower. The identification of UGT1A1 and UGT1A3 as the key enzymes in human this compound glucuronidation provides valuable information for predicting potential drug interactions. The inhibitory effect of this compound on CYP2C9 highlights the need for further investigation into its oxidative metabolism and the potential for clinically relevant drug-drug interactions. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals in understanding and evaluating the cross-species metabolism of this compound.

References

Unveiling the Stereoselective Impact of Bucolome on Warfarin Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of bucolome on the metabolism of S-warfarin versus R-warfarin. This compound, a non-steroidal anti-inflammatory drug (NSAID), has been shown to significantly enhance the anticoagulant effect of warfarin. This interaction is rooted in a stereoselective inhibition of warfarin's metabolic pathways, primarily affecting the more potent S-enantiomer. Understanding this differential impact is crucial for optimizing warfarin therapy and ensuring patient safety.

Executive Summary

Warfarin is administered as a racemic mixture of two enantiomers, S-warfarin and R-warfarin. S-warfarin is approximately three to five times more potent as an anticoagulant than R-warfarin. The co-administration of this compound with warfarin leads to a clinically significant drug-drug interaction by selectively inhibiting the metabolism of S-warfarin. This guide presents experimental data demonstrating this stereoselectivity, details the underlying metabolic pathways, and provides insights into the clinical implications and the analytical methods used to study this phenomenon.

Data Presentation: Pharmacokinetic Parameters

The co-administration of this compound leads to a significant alteration in the pharmacokinetic profile of S-warfarin, while the pharmacokinetics of R-warfarin remain largely unchanged. This is a direct consequence of this compound's inhibitory action on Cytochrome P450 2C9 (CYP2C9), the primary enzyme responsible for S-warfarin metabolism.

Pharmacokinetic ParameterS-Warfarin (Warfarin Alone)S-Warfarin (with this compound)R-Warfarin (Warfarin Alone)R-Warfarin (with this compound)Reference
Serum Concentration BaselineSignificantly IncreasedBaselineNo Significant Change[1]
Metabolic Clearance NormalSignificantly DecreasedNormalNo Significant Change[1]
Required Daily Dose 3.3 ± 1.0 mg/day1.4 ± 0.5 mg/day--

The significant increase in S-warfarin's serum concentration necessitates a substantial reduction in the warfarin dosage to avoid excessive anticoagulation and potential bleeding events. Clinical studies have indicated that a warfarin dose reduction of 30% to 60% is often required when co-administered with this compound.[1] One study observed that the daily dose of warfarin in patients also taking this compound was approximately 40% lower than in those taking warfarin alone.

Signaling and Metabolic Pathways

The differential effect of this compound on warfarin enantiomers can be understood by examining their metabolic pathways.

cluster_S_Warfarin S-Warfarin Metabolism cluster_R_Warfarin R-Warfarin Metabolism S-Warfarin S-Warfarin CYP2C9 CYP2C9 S-Warfarin->CYP2C9 Metabolized by Inactive Metabolites (S) Inactive Metabolites (S) CYP2C9->Inactive Metabolites (S) R-Warfarin R-Warfarin CYP1A2 CYP1A2 R-Warfarin->CYP1A2 Metabolized by CYP3A4 CYP3A4 R-Warfarin->CYP3A4 Inactive Metabolites (R) Inactive Metabolites (R) CYP1A2->Inactive Metabolites (R) CYP3A4->Inactive Metabolites (R) This compound This compound This compound->CYP2C9 Inhibits

This compound's selective inhibition of S-warfarin metabolism.

As illustrated, S-warfarin is primarily metabolized to inactive hydroxylated metabolites by the CYP2C9 enzyme. R-warfarin, on the other hand, is metabolized by a different set of enzymes, including CYP1A2 and CYP3A4. This compound acts as a potent inhibitor of CYP2C9, thereby blocking the metabolic clearance of S-warfarin and leading to its accumulation.

Experimental Protocols

The findings presented in this guide are based on clinical studies employing rigorous experimental protocols.

Clinical Study Design

A common study design involves a randomized controlled trial comparing two groups of patients on stable warfarin therapy:

  • Group 1 (Control): Receives a fixed maintenance dose of warfarin alone.

  • Group 2 (Intervention): Receives the same warfarin dose in combination with a daily dose of this compound (typically 300 mg).

Blood samples are collected from patients at specified intervals (e.g., days 1, 4, 7, 14, and 21) to determine the serum concentrations of S- and R-warfarin. Anticoagulant effect is monitored by measuring the International Normalized Ratio (INR).

Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Group A (Warfarin) Group A (Warfarin) Randomization->Group A (Warfarin) Group B (Warfarin + this compound) Group B (Warfarin + this compound) Randomization->Group B (Warfarin + this compound) Blood Sampling Blood Sampling Group A (Warfarin)->Blood Sampling Group B (Warfarin + this compound)->Blood Sampling Chiral HPLC Analysis Chiral HPLC Analysis Blood Sampling->Chiral HPLC Analysis Data Analysis Data Analysis Chiral HPLC Analysis->Data Analysis

Typical experimental workflow for clinical trials.
Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

The stereoselective analysis of warfarin enantiomers is critical for these studies and is typically performed using chiral HPLC.

  • Sample Preparation: Plasma samples are first treated to precipitate proteins, often using a solvent like methanol. The supernatant is then extracted and concentrated.

  • Chromatographic Separation: A chiral stationary phase (CSP) column is used to separate the S- and R-enantiomers. The mobile phase composition and flow rate are optimized to achieve baseline separation.

  • Detection: A UV or fluorescence detector is commonly used for quantification of the separated enantiomers.

Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Supernatant Extraction Supernatant Extraction Protein Precipitation->Supernatant Extraction Injection into HPLC Injection into HPLC Supernatant Extraction->Injection into HPLC Chiral Column Separation Chiral Column Separation Injection into HPLC->Chiral Column Separation UV/Fluorescence Detection UV/Fluorescence Detection Chiral Column Separation->UV/Fluorescence Detection Quantification Quantification UV/Fluorescence Detection->Quantification

Workflow for chiral HPLC analysis of warfarin enantiomers.

Conclusion and Clinical Implications

The co-administration of this compound with warfarin presents a significant drug-drug interaction that is stereoselective for S-warfarin. This interaction is predictable and is due to the inhibition of CYP2C9 by this compound.

Key Takeaways for Researchers and Clinicians:

  • Mechanism: this compound inhibits the CYP2C9-mediated metabolism of S-warfarin.

  • Clinical Effect: This leads to increased plasma concentrations of the more potent S-warfarin, resulting in an enhanced anticoagulant effect.

  • Dosage Adjustment: A significant reduction in warfarin dosage is necessary to mitigate the risk of bleeding when co-administering this compound.

  • Monitoring: Close monitoring of the INR is crucial, especially during the initiation of this compound therapy in patients on stable warfarin treatment.

This guide highlights the importance of understanding the metabolic pathways of chiral drugs and the potential for stereoselective drug-drug interactions. For drug development professionals, this case serves as a valuable example of how drug metabolism and pharmacokinetics can be significantly influenced by co-administered therapies, underscoring the need for thorough investigation of such interactions during the drug development process.

References

Replicating Bucolome's Diuretic Potentiation Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental models and methodologies used to demonstrate the diuretic potentiation effects of Bucolome, a nonsteroidal anti-inflammatory agent, when co-administered with loop diuretics like furosemide. The primary mechanism of this potentiation lies in this compound's ability to displace furosemide from its binding sites on serum and urinary albumin, thereby increasing the concentration of free, pharmacologically active furosemide at its site of action in the kidneys.[1][2]

Mechanism of Action: Albumin Binding Inhibition

Furosemide is extensively bound to plasma proteins, which limits its delivery to the renal tubules via filtration.[3] Its access to the Na-K-2Cl symporters in the luminal plasma membrane of the thick ascending limb of the loop of Henle is primarily through secretion by the organic acid transport system in the proximal tubule.[3] In conditions like nephrotic syndrome, where there is significant albuminuria, furosemide in the tubular fluid can become bound to albumin, reducing its availability to the target transporters and leading to diuretic resistance.

This compound competitively inhibits the binding of furosemide to albumin.[1][2] This displacement increases the unbound fraction of furosemide in both the plasma and the tubular fluid. The elevated concentration of free furosemide in the tubular lumen enhances its diuretic effect by more effectively inhibiting the Na-K-2Cl cotransporter, leading to increased excretion of sodium, chloride, and water.[1][4]

cluster_blood Bloodstream cluster_kidney Kidney Tubule Furosemide_bound Furosemide (Bound) Furosemide_free_blood Furosemide (Free) Furosemide_bound->Furosemide_free_blood Displaced by this compound Albumin Albumin Albumin->Furosemide_bound Binds This compound This compound This compound->Albumin Competitively Binds Furosemide_free_blood->Furosemide_bound Furosemide_free_kidney Furosemide (Free) Furosemide_free_blood->Furosemide_free_kidney Secretion Transporter Na-K-2Cl Transporter Furosemide_free_kidney->Transporter Inhibits Diuresis Increased Diuresis Transporter->Diuresis

This compound's Mechanism of Diuretic Potentiation

Comparative Data on this compound's Effects

The following tables summarize the quantitative data from key studies investigating the impact of this compound on furosemide's protein binding and diuretic efficacy.

Table 1: In Vitro Furosemide Protein Binding

ParameterFurosemide AloneFurosemide + this compoundFold Change
Free Fraction of Furosemide (%)1.10 ± 0.093.00 ± 0.12~2.7x increase

Data from in vitro studies using human serum albumin. The presence of this compound significantly increases the unbound, active fraction of furosemide.[2]

Table 2: Pharmacokinetic and Pharmacodynamic Effects in Healthy Volunteers

ParameterFurosemide AloneFurosemide + this compoundOutcome
Renal Clearance of FurosemideBaselineIncreasedEnhanced elimination of free drug
Urine VolumeBaselineSignificantly IncreasedPotentiated diuretic effect
Urinary Sodium ConcentrationBaselineSignificantly IncreasedEnhanced natriuresis

Coadministration of this compound in healthy human subjects leads to a notable increase in furosemide's renal clearance and a significant enhancement of its diuretic and natriuretic effects.[1]

Table 3: Effects in Doxorubicin-Induced Nephrotic Syndrome Rat Model

ParameterFurosemide AloneFurosemide + this compoundOutcome
Diuretic ResponseAttenuated/ResistantAlleviated ResistanceRestoration of diuretic efficacy

In a rat model mimicking diuretic resistance in nephrotic syndrome, this compound was shown to overcome the reduced efficacy of furosemide.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating these findings. Below are protocols for the key experimental models.

In Vitro Protein Binding Assay

This experiment quantifies the displacement of furosemide from albumin by this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of human serum albumin (HSA) in a phosphate buffer (pH 7.4).

    • Prepare stock solutions of furosemide and this compound in an appropriate solvent (e.g., methanol or DMSO) and dilute to final concentrations in the buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix the HSA solution with furosemide alone and with both furosemide and this compound.

    • Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Ultrafiltration:

    • Transfer the incubated solutions to centrifugal filter units (e.g., with a 10 kDa molecular weight cutoff).

    • Centrifuge at a specified speed and temperature to separate the free drug (filtrate) from the protein-bound drug (retentate).

  • Quantification:

    • Analyze the concentration of furosemide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The free fraction is calculated as the concentration of furosemide in the filtrate divided by the total furosemide concentration.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare HSA, Furosemide, and this compound Solutions B Incubate HSA with: 1. Furosemide alone 2. Furosemide + this compound A->B C Separate free drug via Ultrafiltration (Centrifugation) B->C D Collect Filtrate (contains free furosemide) C->D E Quantify Furosemide in Filtrate using HPLC D->E F Calculate Free Fraction and Compare Groups E->F

Workflow for In Vitro Protein Binding Assay
Doxorubicin-Induced Nephrotic Syndrome Rat Model

This in vivo model is used to simulate diuretic resistance and evaluate the efficacy of this compound in restoring furosemide's action.

  • Induction of Nephrotic Syndrome:

    • Use male Wistar or Sprague-Dawley rats.

    • Administer a single intravenous or intraperitoneal injection of doxorubicin (Adriamycin) at a dose sufficient to induce nephrotic syndrome (e.g., 15-20 mg/kg).[5][6]

    • Allow several days to weeks for the disease to develop, monitoring for proteinuria and edema.

  • Drug Administration:

    • Divide the nephrotic rats into groups: vehicle control, furosemide alone, and furosemide plus this compound.

    • Administer this compound (e.g., orally) shortly before the administration of furosemide (e.g., intravenously or orally).

  • Sample Collection and Analysis:

    • House the rats in metabolic cages to facilitate urine collection over a specified time course (e.g., 24 hours).

    • Measure total urine volume and analyze urine for sodium and creatinine concentrations.

    • Collect blood samples at predetermined time points to determine the plasma concentrations of furosemide and albumin.

  • Data Evaluation:

    • Compare the cumulative urine output and sodium excretion among the different treatment groups to assess the potentiation of the diuretic effect.

Alternatives and Comparative Context

While this compound demonstrates a specific mechanism of diuretic potentiation, other strategies are employed to overcome diuretic resistance. These include:

  • Combination Diuretic Therapy: Using diuretics that act on different parts of the nephron, such as combining a loop diuretic with a thiazide diuretic.

  • Higher Dosing or Continuous Infusion: Increasing the dose of the loop diuretic or administering it as a continuous infusion to maintain effective concentrations at the site of action.[7]

  • Ultrafiltration: Mechanically removing excess fluid from the blood, particularly in cases of severe diuretic resistance in heart failure.[8]

  • Other Loop Diuretics: While furosemide is common, other loop diuretics like bumetanide and torsemide have different pharmacokinetic profiles, such as higher and more consistent oral bioavailability, which can be advantageous in certain clinical scenarios.[9]

This compound's approach is unique among these alternatives as it directly addresses the issue of drug binding in the tubular fluid, a key factor in diuretic resistance associated with albuminuria. This makes it a valuable tool for research into the mechanisms of diuretic action and a potential therapeutic agent in specific patient populations.

References

Validating the Safety Profile of Bucolome Against Other NSAIDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of Bucolome, a non-steroidal anti-inflammatory drug (NSAID), in relation to other commonly used NSAIDs. Due to the limited availability of direct comparative clinical trial data for this compound in the public domain, this guide focuses on its known pharmacological properties and potential for adverse effects based on its mechanism of action, alongside established safety data for other NSAIDs. The experimental protocols described herein represent standard methodologies for the safety assessment of any new NSAID.

Comparative Safety Profile of NSAIDs

The table below summarizes the known and potential safety profiles of this compound compared to other widely used NSAIDs. It is important to note that the risk of adverse events can vary depending on the dose, duration of treatment, and individual patient risk factors.

Adverse Event This compound Ibuprofen Naproxen Diclofenac Celecoxib (COX-2 inhibitor)
Gastrointestinal (GI) Toxicity Expected to have a similar risk profile to traditional NSAIDs, including potential for ulcers and bleeding.[1]Moderate risk, dose-dependent.[2][3]Higher risk compared to ibuprofen.[2][4]Moderate to high risk.[5]Lower risk of upper GI events compared to traditional NSAIDs.[2][3][6]
Cardiovascular (CV) Risk Potential for increased risk, similar to other non-selective NSAIDs.[7][8][9]Moderate risk, particularly at higher doses.[9][10][11]Considered to have a lower CV risk profile among traditional NSAIDs.[2][9]Associated with a higher risk of cardiovascular events.[9][10]Increased risk of thrombotic events, particularly at higher doses.[7][9]
Renal (Kidney) Effects Potential for renal adverse effects, characteristic of NSAIDs.[12]Risk of acute kidney injury, particularly in at-risk patients.[12][13]Similar risk of renal adverse effects to other traditional NSAIDs.[12][13]Can cause fluid retention and edema, and may impair renal function.[13]Can cause renal adverse effects similar to traditional NSAIDs.[12][13]
Drug Interactions Significant potential for drug interactions due to potent inhibition of the CYP2C9 enzyme, which can increase the levels of other drugs like warfarin and some oral diabetes medications.Interacts with aspirin, reducing its cardioprotective effect. Can also interact with other common medications.Interacts with other medications, and its potential for GI bleeding is increased when used with anticoagulants or corticosteroids.Numerous potential drug interactions.Fewer interactions related to platelet function compared to traditional NSAIDs, but still has potential for other drug interactions.

Experimental Protocols for NSAID Safety Assessment

The following are standardized experimental protocols crucial for validating the safety profile of a new NSAID like this compound.

Gastrointestinal Toxicity Assessment

Objective: To evaluate the potential for a new NSAID to cause gastrointestinal damage.

Methodology:

  • Preclinical Evaluation:

    • In vitro studies using cell cultures to assess cytotoxicity and effects on gastric mucosal cell integrity.

    • In vivo studies in animal models (e.g., rats, dogs) involving oral administration of the NSAID at various doses and for different durations.

    • Macroscopic and microscopic examination of the gastric and intestinal mucosa for lesions, ulcers, and bleeding.

    • Measurement of gastric acid secretion and mucosal prostaglandin levels.

  • Clinical Evaluation:

    • Phase I studies: In healthy volunteers, upper GI endoscopy is performed at baseline and after a short course of the NSAID to assess for mucosal injury (e.g., erosions, petechiae).

    • Phase II/III studies: In patients, monitoring for clinical signs and symptoms of GI adverse events (e.g., dyspepsia, abdominal pain, nausea). Endoscopic evaluation may be included in a subset of patients.

    • Large-scale, long-term outcome studies: Designed to assess the incidence of clinically significant upper GI events, such as perforation, ulcer, and bleeding (PUBs).

Cardiovascular Risk Assessment

Objective: To determine the potential for a new NSAID to increase the risk of cardiovascular thrombotic events.

Methodology:

  • Preclinical Evaluation:

    • In vitro assays to assess the effect on platelet aggregation and coagulation pathways.

    • Studies in animal models of thrombosis to evaluate the prothrombotic potential.

    • Evaluation of effects on blood pressure and cardiac function in animal models.

  • Clinical Evaluation:

    • Phase I studies: Monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in healthy volunteers.

    • Phase II/III studies: Systematic collection of all potential cardiovascular adverse events. Adjudication of these events by an independent clinical events committee to ensure consistency and accuracy.

    • Dedicated large-scale cardiovascular outcome trials (CVOTs): These are often required for new NSAIDs, especially those with COX-2 selectivity. They are long-term, randomized, controlled trials designed to specifically assess the risk of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

Renal Effects Assessment

Objective: To evaluate the potential for a new NSAID to cause kidney injury.

Methodology:

  • Preclinical Evaluation:

    • In vitro studies on renal cell lines to assess for direct cytotoxicity.

    • In vivo studies in animal models, including those with pre-existing renal impairment, to assess effects on renal blood flow, glomerular filtration rate (GFR), and renal histology.

    • Measurement of urinary biomarkers of kidney injury.

  • Clinical Evaluation:

    • Phase I studies: Close monitoring of renal function through serum creatinine, blood urea nitrogen (BUN), and urinalysis in healthy volunteers.

    • Phase II/III studies: Regular monitoring of renal function in the patient population. Particular attention is paid to elderly patients and those with pre-existing conditions like hypertension, heart failure, or chronic kidney disease.

    • Evaluation of potential drug interactions with medications that also affect renal function, such as diuretics and ACE inhibitors.

Visualizations

Signaling Pathway: Arachidonic Acid Cascade and NSAID Inhibition

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) Pathway cluster_effects Physiological & Pathological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Phospholipase_A2 Phospholipase_A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) Prostaglandin_H2->Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Gastric_Protection_Platelet_Function Gastric Protection, Platelet Function Prostaglandins->Gastric_Protection_Platelet_Function Thromboxane->Gastric_Protection_Platelet_Function NSAIDs NSAIDs (including this compound) NSAIDs->COX1_COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 by NSAIDs in the arachidonic acid cascade.

Experimental Workflow: Preclinical Safety Assessment of a New NSAID

Preclinical_Safety_Workflow Start Start In_Vitro_Screening In Vitro Screening (Cytotoxicity, Target Engagement) Start->In_Vitro_Screening Acute_Toxicity_Studies Acute Toxicity Studies (Single Dose, Dose-Ranging) In_Vitro_Screening->Acute_Toxicity_Studies Repeated_Dose_Toxicity_Studies Repeated-Dose Toxicity Studies (e.g., 28-day, 90-day in two species) Acute_Toxicity_Studies->Repeated_Dose_Toxicity_Studies Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeated_Dose_Toxicity_Studies->Safety_Pharmacology Genotoxicity_Assays Genotoxicity Assays (Ames test, Chromosomal Aberration) Safety_Pharmacology->Genotoxicity_Assays Carcinogenicity_Studies Carcinogenicity Studies (Long-term, if required) Genotoxicity_Assays->Carcinogenicity_Studies Reproductive_Toxicology Reproductive & Developmental Toxicology Carcinogenicity_Studies->Reproductive_Toxicology Data_Analysis_and_Reporting Data Analysis and IND/CTA Submission Reproductive_Toxicology->Data_Analysis_and_Reporting End End Data_Analysis_and_Reporting->End

Caption: A generalized workflow for the preclinical safety evaluation of a new NSAID.

Logical Relationship: Clinical Trial Phases for Safety Evaluation

Clinical_Trial_Safety_Phases Phase_I Phase I (Small group of healthy volunteers) Primary Focus: Safety, Dosage Phase_II Phase II (Larger group of patients) Focus: Efficacy, Further Safety Phase_I->Phase_II Successful Safety Profile Phase_III Phase III (Large-scale patient trials) Focus: Confirm Efficacy, Monitor Adverse Reactions Phase_II->Phase_III Demonstrated Efficacy & Acceptable Safety Phase_IV Phase IV (Post-marketing surveillance) Focus: Long-term Safety, Real-world Effectiveness Phase_III->Phase_IV Regulatory Approval

Caption: The progression of clinical trial phases for evaluating the safety of a new drug.

References

Safety Operating Guide

Proper Disposal of Bucolome in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Guidance for Researchers and Drug Development Professionals on the Safe and Compliant Disposal of Bucolome.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step procedure for the disposal of this compound, a non-steroidal anti-inflammatory agent, ensuring the safety of laboratory personnel and compliance with regulatory standards. While this compound is not classified as a hazardous substance, it is imperative to follow established protocols for pharmaceutical waste to minimize environmental impact.

This compound Disposal Profile

The following table summarizes key data relevant to the safe handling and disposal of this compound.

PropertyValueCitation
Chemical Name 5-n-butyl-1-cyclohexyl-2,4,6-trioxoperhydropyrimidine
CAS Number 841-73-6
Hazard Classification Not a hazardous substance or mixture
Recommended Disposal Method Incineration via a licensed waste disposal service[1][2][3]

Step-by-Step Disposal Protocol

Adherence to the following protocol is essential for the proper disposal of this compound waste. This procedure applies to pure this compound, as well as materials significantly contaminated with this compound.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes unused or expired product, contaminated personal protective equipment (PPE), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the compound.

  • Segregate this compound waste from other waste streams at the point of generation.[2] It is crucial to keep it separate from hazardous chemical waste, biological waste, and general laboratory trash.

2. Waste Collection and Labeling:

  • Collect solid this compound waste in a designated, leak-proof container. This container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration."[1][2]

  • Ensure the label includes the chemical name ("this compound") and the date of accumulation.

  • For solutions containing this compound, consult your institution's specific guidelines for aqueous waste. Do not dispose of this compound-containing solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

3. Storage:

  • Store the designated this compound waste container in a secure, designated area within the laboratory, away from incompatible materials.

  • The storage area should be clearly marked and inaccessible to unauthorized personnel.

4. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for pickup.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a waste manifest.

  • Ensure all required documentation is completed accurately and affixed to the container.

5. Final Disposal:

  • The collected this compound waste will be transported by a licensed waste management contractor for disposal.

  • The preferred and most environmentally responsible method for the disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[1][3][4]

Experimental Protocols

This document does not cite specific experiments. The provided disposal protocol is a general guideline based on the chemical properties of this compound and standard laboratory waste management practices. Researchers should always consult their institution's specific waste disposal protocols and EHS guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

BucolomeDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Labeling cluster_management Waste Management cluster_disposal Final Disposal start This compound waste generated is_contaminated Is labware or PPE contaminated? start->is_contaminated collect_solid Collect in designated container is_contaminated->collect_solid Yes aqueous_waste Aqueous waste containing this compound is_contaminated->aqueous_waste No (Aqueous) label_container Label as: 'Non-Hazardous Pharmaceutical Waste for Incineration - this compound' collect_solid->label_container consult_ehs Consult Institutional EHS for aqueous waste disposal aqueous_waste->consult_ehs storage Store in secure, designated area label_container->storage request_pickup Request pickup from EHS/ Waste Management storage->request_pickup incineration Disposal via incineration by licensed contractor request_pickup->incineration

Caption: Workflow for the proper disposal of this compound waste in a laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucolome
Reactant of Route 2
Bucolome

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.